1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(2-methylsulfanylethyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2S.2ClH/c1-11-7-6-10-4-2-8(9)3-5-10;;/h8H,2-7,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPURCILWWXAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN1CCC(CC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679019 | |
| Record name | 1-[2-(Methylsulfanyl)ethyl]piperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1098624-58-8 | |
| Record name | 1-[2-(Methylsulfanyl)ethyl]piperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
This guide provides a comprehensive overview of a robust synthetic route and detailed characterization plan for this compound, a key intermediate for researchers and professionals in drug development. The methodologies presented herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both accuracy and reproducibility.
Introduction and Strategic Overview
The 1-substituted piperidin-4-amine scaffold is a privileged structure in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties. The introduction of a methylthioethyl group at the N1 position offers a unique combination of lipophilicity and potential for metabolic interactions, making the title compound a valuable building block for novel therapeutic agents.
Due to the absence of a direct, published procedure for this specific molecule, this guide outlines a logical and efficient synthetic strategy based on well-established transformations in piperidine chemistry.[1][2] The chosen pathway emphasizes the use of commercially available starting materials and scalable reaction conditions, ensuring its practical applicability in a research and development setting.
The overall synthetic strategy is a multi-step process commencing with the functionalization of a protected piperidone, followed by deprotection, N-alkylation, and final salt formation. This approach provides excellent control over the regiochemistry and ensures a high purity of the final product.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a four-step sequence starting from N-Boc-4-piperidone.
Caption: Proposed four-step synthesis of the target compound.
Step 1: Synthesis of tert-Butyl piperidin-4-ylcarbamate (Intermediate 1)
Principle: This step employs a reductive amination reaction.[3] N-Boc-4-piperidone is condensed with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine. Sodium cyanoborohydride is a suitable reducing agent for this transformation as it is selective for the iminium ion in the presence of the ketone.
Experimental Protocol:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of Piperidin-4-amine (Intermediate 2)
Principle: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions. A solution of hydrochloric acid in an organic solvent like dioxane or diethyl ether is commonly used to effect this deprotection, yielding the hydrochloride salt of the amine.
Experimental Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in a minimal amount of dioxane.
-
Add a 4 M solution of HCl in dioxane (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of piperidin-4-amine.
-
Collect the solid by filtration and dry under vacuum. This intermediate can often be used in the next step without further purification.
Step 3: Synthesis of 1-[2-(Methylthio)ethyl]piperidin-4-amine (Free Base)
Principle: This step involves the N-alkylation of the piperidine nitrogen.[4] The secondary amine of piperidin-4-amine acts as a nucleophile, displacing the chloride from 2-chloroethyl methyl sulfide. A base is required to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocol:
-
Suspend piperidin-4-amine dihydrochloride (Intermediate 2, 1.0 eq) and potassium carbonate (3.0 eq) in acetonitrile.
-
Add 2-chloroethyl methyl sulfide (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the free base as an oil.
Step 4: Synthesis of this compound (Final Product)
Principle: The purified free base is converted to its dihydrochloride salt to improve its stability and handling properties. This is achieved by treating a solution of the amine with an excess of hydrochloric acid.
Experimental Protocol:
-
Dissolve the purified free base (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a 2 M solution of HCl in diethyl ether until precipitation is complete.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Characterization of the Final Product
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Caption: Workflow for the structural elucidation of the final product.
Predicted Spectroscopic and Analytical Data
The following tables summarize the expected data from various analytical techniques.
Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6-3.8 | m | 2H | Piperidine H2/H6 (axial) |
| ~3.2-3.4 | m | 2H | -N-CH₂ -CH₂-S- |
| ~3.0-3.2 | m | 1H | Piperidine H4 |
| ~2.8-3.0 | m | 2H | Piperidine H2/H6 (equatorial) |
| ~2.75 | t | 2H | -N-CH₂-CH₂ -S- |
| ~2.2 | s | 3H | -S-CH₃ |
| ~2.1-2.3 | m | 2H | Piperidine H3/H5 (axial) |
| ~1.8-2.0 | m | 2H | Piperidine H3/H5 (equatorial) |
Note: In the dihydrochloride salt, the amine protons (-NH₃⁺) would likely appear as a broad singlet in a non-deuterated solvent and would exchange in D₂O.[5]
Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (ppm) | Assignment |
| ~55-57 | -N-C H₂-CH₂-S- |
| ~52-54 | Piperidine C2/C6 |
| ~45-47 | Piperidine C4 |
| ~28-30 | -N-CH₂-C H₂-S- |
| ~26-28 | Piperidine C3/C5 |
| ~14-16 | -S-C H₃ |
Table 3: Mass Spectrometry (ESI-MS)
| Parameter | Expected Value |
| Mode | Positive Ion |
| [M+H]⁺ (for free base C₈H₁₈N₂S) | m/z 175.1269 |
| Plausible Fragment Ions | m/z 114 (loss of C₂H₄S), m/z 84, m/z 70 |
Note: Fragmentation of piperidines often involves cleavage of the bonds adjacent to the nitrogen atoms.[6]
Table 4: Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2700-3000 | N-H stretch (from -NH₃⁺) |
| ~2850-2950 | C-H stretch (aliphatic) |
| ~1580-1600 | N-H bend (asymmetric) |
| ~1500-1520 | N-H bend (symmetric) |
| ~1100-1200 | C-N stretch |
Note: The IR spectrum of the dihydrochloride salt will show broad absorptions characteristic of ammonium salts, which can obscure other signals.[7]
Table 5: Elemental Analysis
| Element | Theoretical % |
| C | 38.87 |
| H | 8.16 |
| N | 11.33 |
| S | 12.97 |
| Cl | 28.67 |
Calculated for C₈H₂₀Cl₂N₂S
Conclusion
This guide provides a detailed and scientifically grounded pathway for the . The proposed synthetic route is logical, employing common and reliable reactions such as reductive amination and N-alkylation.[4] The comprehensive characterization plan outlines the expected analytical data, providing a benchmark for researchers to verify the successful synthesis of the target compound. By following the methodologies described herein, scientists and drug development professionals can confidently produce and validate this valuable chemical intermediate for their research endeavors.
References
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (n.d.). ResearchGate. [Link]
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fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. [Link]
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Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. [Link]
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Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. (1993). Optica Publishing Group. [Link]
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Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. [Link]
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structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. (n.d.). Universidad de Chile. [Link]
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Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. [Link]
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Reductive amination of acetic acid (2a) with piperidine (1a) to... (n.d.). ResearchGate. [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC - PubMed Central. [Link]
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New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). NIH. [Link]
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Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (n.d.). MDPI. [https://www.mdpi.com/2 organics-06-00038]([Link] organics-06-00038)
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A. [Link]
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24.10 Spectroscopy of Amines. (2023). OpenStax. [Link]
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The infrared spectra of secondary amines and their salts. (n.d.). ResearchGate. [Link]
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Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). Springer. [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. [Link]
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Preparation of Piperidines, Part 3: Substituted at Position 4. (2024). YouTube. [Link]
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IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. (n.d.). Semantic Scholar. [Link]
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Does piperidine work in reductive amination like this? (2024). Reddit. [Link]
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Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]
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Piperazine-fused cyclic disulfides: high-performance bioreduction- activated cores for bifunctional probes and reagents. (n.d.). ChemRxiv. [Link]
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Piperidine Synthesis. (n.d.). DTIC. [Link]
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Preparation of Piperidines, Part 1: Substituted at Position 2. (2024). YouTube. [Link]
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-
Alkylation of Thiols in Green Mediums. (n.d.). Journal of Materials and Environmental Science. [Link]
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chemical properties of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
An In-depth Technical Guide to 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound (CAS No: 1187159-99-4). This document is intended for researchers, scientists, and professionals in drug development who are interested in utilizing this piperidine derivative as a chemical intermediate or research tool. The guide synthesizes available data on its physicochemical properties, outlines a plausible synthetic pathway, discusses analytical characterization, and details critical safety and handling protocols. Drawing parallels from structurally related compounds, this paper offers insights into its potential applications, particularly as a scaffold in medicinal chemistry for developing novel therapeutics, such as sigma (σ) receptor ligands.
Chemical Identity and Physicochemical Properties
This compound is a piperidine derivative featuring a primary amine at the 4-position and a methylthioethyl substituent on the piperidine nitrogen. Supplied as a dihydrochloride salt, it is expected to be a crystalline solid with enhanced aqueous solubility and stability compared to its free base form.
Structural Information
The chemical structure consists of a saturated six-membered heterocyclic piperidine ring, which is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties. The thioether linkage introduces a potential site for metabolic oxidation and unique molecular interactions.
Caption: 2D Structure of this compound.
Physicochemical Data Summary
While specific experimental data for this compound is not extensively published, the properties can be inferred from structurally similar compounds. The following table summarizes key identifiers and expected properties.
| Property | Value | Source / Rationale |
| IUPAC Name | 1-[2-(methylthio)ethyl]piperidin-4-amine;dihydrochloride | Standard chemical nomenclature |
| CAS Number | 1187159-99-4 | BLDpharm[1] |
| Molecular Formula | C₈H₂₀Cl₂N₂S | Calculated |
| Molecular Weight | 247.23 g/mol | Calculated |
| Physical Form | Expected to be a solid (crystalline powder) | Typical for dihydrochloride salts of small molecules. |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). | The dihydrochloride salt form significantly increases polarity and water solubility. |
| Stability | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[2][3] Incompatible with strong oxidizing agents, acids, and bases.[2] | General guidance for amine salts and thioethers. The thioether moiety can be susceptible to oxidation. |
| Storage Temperature | 2-8°C, sealed in a dry environment. | Recommended for long-term stability of analogous research chemicals.[4][5] |
Synthesis and Characterization
Proposed Synthetic Pathway
The most logical approach involves the N-alkylation of a suitable 4-aminopiperidine precursor. A key consideration is the use of protecting groups to prevent side reactions with the 4-amino group.
Caption: Proposed two-step synthesis of the target compound.
Causality Behind Experimental Choices:
-
Starting Material: Commercially available N-Boc-4-aminopiperidine is an ideal starting material. The tert-butyloxycarbonyl (Boc) group is robust enough to withstand the basic conditions of N-alkylation but is easily removed under acidic conditions, which simultaneously facilitates the formation of the final dihydrochloride salt.
-
Alkylation: The piperidine nitrogen is a stronger nucleophile than the protected carbamate nitrogen, allowing for selective alkylation. Using a base like potassium carbonate is sufficient and milder than sodium hydride. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this type of reaction.
-
Deprotection and Salt Formation: Treatment with hydrochloric acid in a solvent like 1,4-dioxane or diethyl ether is a standard and highly effective method for cleaving the Boc group and precipitating the desired dihydrochloride salt in high purity.
Analytical Characterization Workflow
Confirming the identity and purity of the final compound is paramount. A multi-step analytical workflow should be employed.
Caption: Standard workflow for analytical characterization.
Expected Spectral Data
While actual spectra are not available, a skilled chemist can predict the key features in ¹H NMR and ¹³C NMR spectra.
-
¹H NMR: One would expect to see distinct signals for the methyl group of the thioether (a singlet around δ 2.1 ppm), two triplets corresponding to the -CH₂-CH₂- bridge, and complex multiplets for the piperidine ring protons. The protons adjacent to the nitrogen atoms would be shifted downfield.
-
¹³C NMR: The spectrum should show eight distinct carbon signals corresponding to the C₈ formula of the free base: one for the methyl group, two for the ethyl chain, and five for the unique carbons of the substituted piperidine ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 203.14.
Reactivity, Applications, and Safety
Chemical Reactivity and Stability
-
Basicity: The molecule contains two basic nitrogen centers. As a dihydrochloride salt, these amines are protonated. The free base can be liberated by treatment with a suitable base (e.g., NaOH, Na₂CO₃).
-
Oxidation: The thioether (sulfide) moiety is susceptible to oxidation by agents like hydrogen peroxide or m-CPBA to form the corresponding sulfoxide and sulfone, a property that can be exploited for further chemical modification.
-
Incompatibilities: The compound should not be stored with strong bases (which would liberate the volatile free base), strong acids (beyond what is needed for the salt), or strong oxidizing agents.[2]
Potential Applications in Drug Development
The 4-aminopiperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The specific structure of 1-[2-(Methylthio)ethyl]piperidin-4-amine suggests its utility as a building block for more complex molecules.
-
Sigma (σ) Receptor Ligands: A study on aminoethyl-substituted piperidines highlighted their potential as high-affinity σ₁ receptor ligands with antiproliferative properties in cancer cell lines.[6] The title compound shares this core scaffold, making it a valuable candidate for synthesis and evaluation in this therapeutic area. The σ₁ receptor is a target of interest for neurological disorders and oncology.
-
Fentanyl Analog Synthesis: The core structure is related to intermediates used in the synthesis of fentanyl and its analogs, such as 4-anilino-N-phenethylpiperidine (ANPP).[8][9] This highlights its value as a research chemical for developing novel analgesics or for use in analytical reference standards.
Safety and Handling
As a research chemical, this compound must be handled with appropriate care. The following guidelines are synthesized from safety data sheets of analogous compounds.[2][3][10]
| Hazard Category | Precautionary Measures |
| Acute Toxicity (Oral) | May be harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell.[3] |
| Skin Corrosion/Irritation | May cause skin irritation. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[2][3] |
| Eye Damage/Irritation | May cause serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] |
| Inhalation | Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[3] |
Engineering Controls: Handle only in a chemical fume hood to minimize inhalation exposure.[10] Ensure an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3]
Storage and Disposal: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2] Dispose of contents and container in accordance with local, regional, and national regulations.[3]
Example Experimental Protocol: NMR Sample Preparation and Analysis
This protocol provides a self-validating system for verifying the structure of the synthesized compound.
Objective: To obtain high-resolution ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vial
Protocol:
-
Sample Weighing: Accurately weigh approximately 5 mg of the compound into a clean, dry vial. Rationale: This amount provides sufficient concentration for a strong signal without causing solubility issues.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. D₂O is a good choice due to the high polarity of the dihydrochloride salt. DMSO-d₆ can also be used and has the advantage of not exchanging with the N-H protons. Rationale: The choice of solvent is critical for sample solubility and to avoid interfering signals.
-
Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. Visually inspect for any particulate matter.
-
Transfer: Carefully transfer the solution into a clean NMR tube using a pipette.
-
Data Acquisition:
-
Place the tube in the NMR spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field. Rationale: Proper shimming is essential for high-resolution spectra with sharp peaks.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 45° or 90° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H spectrum. The integral ratios should correspond to the number of protons in each unique environment.
-
Compare the observed chemical shifts (δ) and coupling constants (J) to predicted values and data from similar structures to assign each peak to its corresponding atom(s) in the molecule.[11]
-
References
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Fisher Scientific. (2025). Safety Data Sheet for Ethyl 4-amino-1-piperidinecarboxylate. (Note: Used as a representative example for a substituted piperidine.)
-
Enamine. (n.d.). Safety Data Sheet for 1-(5-amino-4H-1,2,4-triazol-3-yl)piperidine-4-carboxylic acid hydrochloride. (Note: Used as a representative example for a piperidine hydrochloride salt.)
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BLDpharm. (n.d.). This compound.
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Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Methylpiperidine.
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Cayman Chemical. (2025). Safety Data Sheet for 2'-fluoro, ortho-fluoro (±)-cis-3-methyl Fentanyl (hydrochloride).
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Cayman Chemical. (2025). Safety Data Sheet for 4-Hydroxy-1-(2-phenylethyl)piperidine.
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PubChem. (n.d.). N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride. National Center for Biotechnology Information.
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Biosynth. (n.d.). 1-(2-Phenylethyl)piperidin-4-amine dihydrochloride.
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PubChem. (n.d.). N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine. National Center for Biotechnology Information.
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PubChem. (n.d.). 1-(2-Phenylethyl)piperidin-4-amine. National Center for Biotechnology Information.
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CymitQuimica. (n.d.). CAS 23094-71-5: Chebulagic acid.
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Biopurify. (n.d.). CAS 23094-71-5 | Chebulagic acid.
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PhytoLab. (2020). Reference Substances 2020/2021.
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ChemScene. (n.d.). (1-(2-(Methylthio)benzyl)piperidin-4-yl)methanamine.
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Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central.
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Cheméo. (n.d.). Chemical Properties of Piperidine, 1-(2-phenylethyl)- (CAS 332-14-9).
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Fakhraian, H., & Riseh, M. B. P. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate.
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LGC Standards. (n.d.). N-Phenyl-1-(2-phenylethyl)piperidin-4-amine.
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Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE.
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Wikipedia. (n.d.). N-Phenethyl-4-piperidinone.
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MDPI. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
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ResearchGate. (2018). N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine.
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1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride CAS number and identification
An In-depth Technical Guide to 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
Abstract: This technical guide provides a comprehensive overview of this compound, a substituted piperidine derivative of interest to researchers in medicinal chemistry and drug development. The document details the compound's definitive identification, including its CAS Registry Number, chemical structure, and physicochemical properties. It further outlines robust, field-proven methodologies for its analytical characterization, presents a logical synthetic pathway, and discusses its potential applications as a chemical building block. This guide is designed to serve as a foundational resource for scientists, offering both theoretical grounding and practical, step-by-step protocols to ensure scientific integrity and reproducibility.
Compound Identification and Physicochemical Properties
The foundational step in any research endeavor is the unambiguous identification of the chemical entity. This compound is a specific salt form of a functionalized piperidine base. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to be readily functionalized. The presence of a primary amine at the 4-position and a methylthioethyl group at the 1-position makes this compound a versatile intermediate for further chemical elaboration.
Chemical Identity
Positive identification is paramount for regulatory compliance, reproducibility, and safety. The key identifiers for this compound are consolidated below. While multiple CAS numbers may be encountered in various supplier databases, they typically refer to the same chemical structure.
| Identifier | Value | Source |
| CAS Number | 1098624-58-8 | AiFChem[1] |
| 1187159-99-4 | BLDpharm[2] | |
| IUPAC Name | 1-[2-(methylthio)ethyl]piperidin-4-amine;dihydrochloride | AiFChem[1] |
| Molecular Formula | C₈H₂₀Cl₂N₂S | BLDpharm[2] |
| SMILES | NC1CCN(CCSC)CC1.[H]Cl.[H]Cl | BLDpharm[2] |
Physicochemical Data
The physical properties of the dihydrochloride salt are critical for handling, formulation, and experimental design. As a salt, it is expected to be a crystalline solid with higher water solubility and melting point compared to its free base form.
| Property | Value | Source |
| Molecular Weight | 247.23 g/mol | BLDpharm[2] |
| Appearance | White to off-white solid (Expected) | - |
| Purity | ≥95% (Typical for commercial samples) | [3] |
| Storage | Store at 2°C - 8°C, keep container sealed | Biosynth[4] |
Structural Visualization
A clear representation of the molecular structure is essential for understanding its chemical reactivity and steric properties. The following diagram illustrates the covalent bonds and atomic arrangement of the protonated form of 1-[2-(Methylthio)ethyl]piperidin-4-amine as a dihydrochloride salt.
Caption: Structure of this compound.
Analytical Characterization Protocols
A self-validating analytical workflow is crucial for confirming the identity, purity, and stability of a research compound. This involves orthogonal methods that probe different molecular attributes.
Purity and Identity Confirmation Workflow
The following workflow ensures a comprehensive characterization, starting from initial material receipt to final confirmation. This systematic approach minimizes the risk of using incorrect or impure material in downstream experiments.
Caption: Self-validating workflow for compound identification and purity assessment.
Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: LC-MS is the workhorse for purity assessment. Reversed-phase chromatography separates the main compound from non-polar and polar impurities. A C18 column is chosen for its versatility with amine-containing compounds. Formic acid is used as a mobile phase additive to protonate the amines, ensuring good peak shape and promoting ionization for the mass spectrometer.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute 1:100 with the initial mobile phase (95% Water/5% Acetonitrile/0.1% Formic Acid).
-
Instrumentation:
-
HPLC System: Standard analytical HPLC with UV detector.
-
Column: C18, 2.1 x 50 mm, 3.5 µm particle size.
-
Mass Spectrometer: Electrospray Ionization (ESI) single quadrupole or TOF.
-
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Expected Ion [M+H]⁺: The free base has a monoisotopic mass of 174.13. The expected protonated molecule [M+H]⁺ will have an m/z of approximately 175.14.
-
-
Data Analysis: Integrate the UV chromatogram to determine purity as a percentage of total peak area. Confirm the mass of the main peak corresponds to the expected [M+H]⁺ ion.
Protocol 2: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Causality: ¹H NMR provides definitive structural confirmation by probing the chemical environment of every proton in the molecule. The resulting spectrum is a unique fingerprint. Deuterated methanol (CD₃OD) is a suitable solvent for the dihydrochloride salt.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of CD₃OD.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected Spectral Features (Predicted):
-
~3.5-3.0 ppm: Broad multiplet, integrating to 5H. These correspond to the protons on the piperidine ring adjacent to the nitrogen (C2-H, C6-H) and the proton at the amine-bearing carbon (C4-H).
-
~3.0-2.8 ppm: Multiplet, integrating to 4H. These are the two methylene groups of the ethyl chain (-N-CH₂-CH₂-S-).
-
~2.2 ppm: Singlet, integrating to 3H. This sharp signal is characteristic of the methyl group attached to the sulfur atom (S-CH₃).
-
~2.2-1.8 ppm: Multiplet, integrating to 4H. These are the remaining piperidine ring protons (C3-H, C5-H).
-
Note: The amine and ammonium protons may exchange with the solvent and appear as a broad signal or not be observed.
-
Conceptual Synthetic Pathway
Understanding the synthesis of a compound provides insight into potential impurities and informs future analog development. While specific literature for this compound is sparse, a robust and logical synthesis can be proposed based on well-established chemical reactions, such as the synthesis of related piperidine derivatives[5]. The most direct approach involves the reductive amination of a piperidone precursor.
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule into simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of the target compound.
Proposed Forward Synthesis
This two-step synthesis is efficient and utilizes common laboratory reagents.
-
Step 1: N-Alkylation. Piperidin-4-one is alkylated with 2-chloroethyl methyl sulfide in the presence of a non-nucleophilic base like potassium carbonate to neutralize the HCl generated. Acetonitrile is a suitable solvent. The reaction proceeds via an Sₙ2 mechanism.
-
Step 2: Reductive Amination. The resulting ketone intermediate is reacted with an ammonia source (e.g., ammonium acetate) to form an imine/enamine in situ. This intermediate is then reduced directly using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are selective for imines in the presence of ketones. The final product is then isolated as the dihydrochloride salt by treating the free base with ethereal HCl.
This method is widely used for preparing substituted piperidines, as seen in the synthesis of fentanyl precursors and other pharmacologically active molecules[6][7][8].
Significance in Research and Drug Development
Substituted piperidines are cornerstone structures in modern pharmacology. While the specific biological activity of this compound is not widely published, its structure suggests several potential applications:
-
Fragment-Based Drug Discovery (FBDD): The molecule can serve as a fragment for screening against various biological targets. The primary amine provides a handle for library synthesis.
-
Intermediate for Lead Optimization: It can be used as a key intermediate for synthesizing more complex molecules. For instance, the primary amine can be acylated, alkylated, or used in condensation reactions to build analogs of known bioactive compounds, such as fentanyl-related substances or sigma receptor ligands[5][9][10].
-
Scaffold for Novel Ligands: The combination of the piperidine core, a flexible thioether side chain, and a basic amine offers a unique three-dimensional pharmacophore that could be explored for novel targets.
Safety and Handling
As a Senior Application Scientist, it is my responsibility to emphasize safety. This compound should be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Toxicity: While specific toxicity data is not available, similar amine hydrochlorides can be irritants. Assume the compound is harmful if swallowed or inhaled and may cause skin/eye irritation[11].
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and pharmaceutical research. This guide provides a robust framework for its identification, characterization, and synthesis based on established scientific principles. By employing the self-validating workflows and detailed protocols described herein, researchers can proceed with confidence in the quality of their material, ensuring the integrity and reproducibility of their scientific findings.
References
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Chemsrc. This compound - CAS:1098624-58-8. [Link]
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PubChem. 1-(2-Phenylethyl)piperidin-4-amine | C13H20N2 | CID 10728788. National Center for Biotechnology Information. [Link]
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PubChem. N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine. National Center for Biotechnology Information. [Link]
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PubChem. N-phenyl-1-(2-phenylethyl)-4-piperidinamine. National Center for Biotechnology Information. [Link]
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Zamani, A., & Ghaieni, H. R. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Semantic Scholar. [Link]
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Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(11), 2999. [Link]
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A Technical Guide to the Preliminary Biological Activity Screening of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone of drug design, recognized as a "privileged scaffold" for its frequent appearance in a diverse range of pharmaceuticals. This six-membered nitrogen-containing heterocycle offers a unique combination of synthetic tractability, favorable physicochemical properties, and conformational rigidity that allows for precise presentation of substituents to biological targets.[1][2] The inherent properties of the piperidine motif can enhance a molecule's druggability by improving metabolic stability and pharmacokinetic profiles, often with reduced toxicity.[1]
This guide outlines a comprehensive strategy for the preliminary biological activity screening of a novel piperidine derivative, 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride . The presence of the 4-amino group and the flexible 2-(methylthio)ethyl side chain at the nitrogen atom suggests potential interactions with a variety of biological targets. Our screening cascade is therefore designed to cast a wide net, exploring cytotoxic, antimicrobial, and receptor-binding activities to unearth the therapeutic potential of this compound. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental step.
Part 1: Foundational Cytotoxicity Assessment
Before exploring specific therapeutic activities, it is imperative to establish the compound's intrinsic cytotoxicity. This foundational step determines the concentration window for subsequent, more specific assays and provides an early indication of potential as an anti-proliferative agent. We will employ two distinct and complementary assays to assess cell viability and membrane integrity.
Rationale for Dual Cytotoxicity Assays
Relying on a single cytotoxicity assay can be misleading. Therefore, we utilize both a metabolic assay (MTT) and a membrane integrity assay (LDH release). The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies a marker of cell death[3][4]. This dual approach provides a more robust and validated assessment of the compound's effect on cell health.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[4]
Protocol:
-
Cell Culture and Seeding: Human cancer cell lines (e.g., HCT116 - colon, MCF-7 - breast, A549 - lung) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in sterile DMSO. Serial dilutions are made in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The medium from the seeded plates is replaced with the medium containing the test compound. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: Plates are incubated for 48 hours.
-
MTT Addition: 20 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve.
Experimental Protocol: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[5]
Protocol:
-
Cell Culture and Treatment: Cells are seeded and treated with this compound as described in the MTT assay protocol.
-
Control Preparation: Three controls are essential:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Medium background: Culture medium without cells.
-
-
Supernatant Collection: After the 48-hour incubation, the plates are centrifuged at 250 x g for 5 minutes. 50 µL of the supernatant from each well is carefully transferred to a new 96-well plate.
-
LDH Reaction: 100 µL of the LDH reaction mixture (containing diaphorase and INT) is added to each well with the supernatant.
-
Incubation and Measurement: The plate is incubated in the dark at room temperature for 30 minutes. The absorbance is measured at 490 nm.
-
Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Data Presentation: Cytotoxicity Profile
| Cell Line | Assay | IC₅₀ (µM) |
| HCT116 | MTT | > 100 |
| HCT116 | LDH | > 100 |
| MCF-7 | MTT | > 100 |
| MCF-7 | LDH | > 100 |
| A549 | MTT | > 100 |
| A549 | LDH | > 100 |
Hypothetical data suggests the compound is not cytotoxic at the tested concentrations.
Caption: Workflow for dual cytotoxicity screening.
Part 2: Antimicrobial Activity Screening
The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The piperidine scaffold is present in several antimicrobial drugs, making this an important area of investigation.[1] We will use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.[6][7]
Rationale for Broth Microdilution
The broth microdilution method is a standardized and quantitative technique that allows for the simultaneous testing of multiple concentrations of a compound against different microorganisms in a high-throughput format.[8][9] This provides a clear and reproducible measure of antimicrobial potency.
Experimental Protocol: Broth Microdilution MIC Assay
Protocol:
-
Microorganism Panel:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Yeast: Candida albicans (ATCC 90028)
-
-
Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for yeast.
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO. Two-fold serial dilutions are performed in the appropriate broth in a 96-well microtiter plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Microorganisms are cultured overnight. The inoculum is prepared by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.[6] Plates are incubated at 35°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7] A positive control (microorganism with no compound) and a negative control (broth only) are included. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) is used as a reference.
Data Presentation: Antimicrobial Profile
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 32 |
| Enterococcus faecalis | Gram-positive | 64 |
| Escherichia coli | Gram-negative | > 256 |
| Pseudomonas aeruginosa | Gram-negative | > 256 |
| Candida albicans | Yeast | 128 |
Hypothetical data suggests modest activity against Gram-positive bacteria.
Caption: Workflow for antimicrobial MIC determination.
Part 3: Preliminary Receptor Profiling
The piperidine scaffold is a key component of many ligands for G-protein coupled receptors (GPCRs) and ion channels, particularly within the central nervous system (CNS).[1] A preliminary receptor binding assay can provide valuable insights into the compound's potential neuromodulatory or other receptor-mediated activities.
Rationale for Competitive Binding Assay
A competitive radioligand binding assay is a highly sensitive and specific method to determine if a compound interacts with a particular receptor.[11][12] By measuring the displacement of a known high-affinity radiolabeled ligand, we can determine the binding affinity (Ki) of our test compound for the receptor.[13]
Experimental Protocol: Radioligand Binding Assay (Example: Dopamine D2 Receptor)
Protocol:
-
Receptor Source: Commercially available cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone, a high-affinity antagonist for the D2 receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Competitive Binding Reaction:
-
In a 96-well plate, combine the receptor membranes, a fixed concentration of [³H]-Spiperone (at or below its Kd value), and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Total binding: Wells containing receptor and radioligand only.
-
Non-specific binding (NSB): Wells containing receptor, radioligand, and a high concentration of a known unlabeled D2 antagonist (e.g., 10 µM Haloperidol).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. The filters trap the receptor-bound radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filter plate is dried, a scintillation cocktail is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated as Total binding - NSB.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from the competition curve.
-
The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Data Presentation: Receptor Binding Affinity
| Receptor Target | Radioligand | Ki (nM) |
| Dopamine D2 | [³H]-Spiperone | 850 |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | > 10000 |
| Mu-Opioid Receptor | [³H]-DAMGO | 1200 |
Hypothetical data suggests weak to moderate affinity for the Dopamine D2 receptor.
Caption: Workflow for competitive radioligand binding assay.
Conclusion and Future Directions
This in-depth technical guide provides a robust framework for the initial biological evaluation of this compound. The proposed screening cascade, encompassing cytotoxicity, antimicrobial, and receptor binding assays, is designed to efficiently identify potential therapeutic activities. Based on the hypothetical data presented, the compound demonstrates a favorable safety profile with no significant cytotoxicity, modest activity against Gram-positive bacteria, and weak affinity for the dopamine D2 receptor.
These preliminary findings would guide future research. The modest antibacterial activity warrants further investigation through structure-activity relationship (SAR) studies to optimize potency. The weak D2 receptor binding might suggest exploring other CNS targets or could be insignificant. This systematic approach ensures that resources are directed toward the most promising avenues, accelerating the journey from a novel compound to a potential drug lead.
References
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Janecka, A. et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Gontijo, M. (2024). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
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Wang, W. et al. (2020). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
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Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
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YouTube. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. [Link]
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Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
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Gifford Bioscience. About Ligand Binding Assays. [Link]
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An, W. F. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]
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WOAH - Asia. (2021). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
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Creative Bioarray. LDH Cytotoxicity Assay. [Link]
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Riss, T. L. et al. (2013). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
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Rijo, P. et al. (2021). Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules. MDPI. [Link]
-
G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. [Link]
-
YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. [Link]
-
Loizzo, M. R. et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. [Link]
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Demain, A. L. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology. [Link]
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Demain, A. L. & Katz, L. (2017). Screening and identification of novel biologically active natural compounds. PMC. [Link]
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literature review on piperidine derivatives in neuropharmacology
An In-depth Technical Guide to Piperidine Derivatives in Neuropharmacology
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Piperidine Scaffold in Central Nervous System Drug Discovery
The piperidine ring, a six-membered saturated heterocycle containing a single nitrogen atom, stands as one of the most significant and frequently utilized scaffolds in medicinal chemistry.[1][2] Its prevalence is particularly pronounced in the realm of neuropharmacology, where it is a cornerstone in the architecture of numerous drugs targeting the central nervous system (CNS).[3] This prominence has earned it the designation of a "privileged scaffold," a term reserved for molecular frameworks that can bind to a wide array of biological targets with high affinity.
The success of the piperidine moiety stems from its unique combination of structural and physicochemical properties. Its chair-like conformation provides a three-dimensional structure that can be strategically modified, while the basicity of its nitrogen atom is crucial for forming key ionic interactions with receptor targets and influencing properties like aqueous solubility.[3] This versatility allows for the fine-tuning of a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[4] This guide provides an in-depth exploration of the role of piperidine derivatives across major neuropharmacological areas, detailing their mechanisms of action, the rationale behind their design, and the experimental methodologies used to validate their function.
Part 1: Piperidine Derivatives in the Treatment of Psychosis
Schizophrenia is a severe neuropsychiatric disorder affecting millions worldwide.[5][6] The mainstay of treatment involves antipsychotic medications that primarily modulate dopaminergic and serotonergic neurotransmission.[6] Piperidine derivatives are integral to both typical and atypical antipsychotics, acting as potent antagonists at key receptors.[5][7]
Mechanism of Action: Dopamine and Serotonin Receptor Antagonism
The therapeutic effects of most antipsychotics are attributed to their ability to block dopamine D2 receptors in the brain's mesolimbic pathway. Atypical antipsychotics, such as risperidone, add a high affinity for serotonin 5-HT2A receptors to this profile.[8] This dual antagonism is believed to contribute to their efficacy against the negative symptoms of schizophrenia and a reduced incidence of extrapyramidal side effects compared to older, typical antipsychotics like haloperidol.[7]
The piperidine ring in these molecules often serves as a robust scaffold to correctly orient the pharmacophoric elements—typically an aromatic group and a basic nitrogen atom—for optimal interaction with the receptor binding pockets.
Key Antipsychotic Agents Featuring a Piperidine Scaffold
The following table summarizes key quantitative data for prominent piperidine-containing antipsychotic drugs, highlighting their target affinities.
| Drug | Therapeutic Class | Primary Target(s) | Binding Affinity (Ki, nM) |
| Haloperidol | Typical Antipsychotic | Dopamine D2 Receptor | 0.89 |
| Risperidone | Atypical Antipsychotic | Dopamine D2 Receptor | 3.2 |
| Serotonin 5-HT2A Receptor | 0.2 |
Signaling Pathway Visualization
The following diagrams illustrate the fundamental signaling pathways affected by piperidine-based antipsychotics.
Caption: Inhibitory signaling of the Dopamine D2 receptor and its antagonism by antipsychotics.
Caption: Presynaptic inhibition of neurotransmitter release via µ-opioid receptor activation.
Part 3: Piperidine Derivatives in Neurodegenerative Disorders
Neurodegenerative diseases like Alzheimer's and Parkinson's present significant challenges for drug development. [9]The piperidine scaffold is featured in key therapies aimed at symptomatic relief and is being explored for novel disease-modifying strategies. [10][11]
Alzheimer's Disease: Acetylcholinesterase Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine. [1]A primary therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synapse.
Donepezil , a leading treatment for Alzheimer's, is a piperidine-containing reversible inhibitor of AChE. [12]The basic nitrogen of its piperidine moiety is believed to interact with the peripheral anionic site of the enzyme, while the benzyl group provides additional binding, leading to potent and selective inhibition. [13][14]
| Drug | Primary Target | Potency (IC50) |
|---|
| Donepezil | Acetylcholinesterase (AChE) | 0.11 nM (for AChE inhibition) |
Mechanism Visualization: AChE Inhibition
Caption: Acetylcholinesterase (AChE) inhibition by Donepezil increases acetylcholine levels.
Parkinson's Disease and Novel Targets
While levodopa remains the gold standard for Parkinson's, research into alternative targets is active. One emerging area involves phosphodiesterases (PDEs), enzymes that hydrolyze cyclic nucleotides like cAMP. [10]Specifically, phosphodiesterase-8 (PDE8) is overexpressed in certain neurodegenerative conditions. CSIC has synthesized piperidine derivatives that inhibit PDE8, representing a potential new therapeutic avenue for diseases like Parkinson's. [10]These compounds are designed to cross the blood-brain barrier, a critical advantage for CNS-targeted therapies. [10]
Part 4: Experimental Protocols & Methodologies
The validation of neuropharmacological agents relies on a suite of standardized in vitro and in vivo assays. A foundational technique is the radioligand receptor binding assay, which quantifies the affinity of a compound for its molecular target.
Protocol: Competitive Radioligand Binding Assay (Dopamine D2 Receptor)
This protocol outlines a self-validating system to determine the binding affinity (Ki) of a test compound (e.g., a novel piperidine derivative) for the dopamine D2 receptor.
1. Materials & Reagents:
-
Receptor Source: Cell membranes prepared from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2 antagonist).
-
Non-specific Ligand: Haloperidol or Butaclamol (at high concentration, e.g., 10 µM) to determine non-specific binding.
-
Test Compound: Piperidine derivative of interest, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Detection: Liquid scintillation counter and scintillation cocktail.
2. Step-by-Step Methodology:
-
Preparation: Thaw the D2 receptor membranes on ice. Prepare serial dilutions of the test compound and standards in the assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + Assay Buffer + [³H]-Radioligand.
-
Non-specific Binding (NSB): Receptor membranes + Non-specific Ligand + [³H]-Radioligand.
-
Test Compound: Receptor membranes + Test Compound (at each concentration) + [³H]-Radioligand.
-
-
Incubation: Add the components to the wells as defined above. The final concentration of the radioligand should be approximately at its Kd value for the receptor. Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3x) to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add the scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Perspective
The piperidine scaffold is an undeniably powerful tool in the arsenal of medicinal chemists targeting the central nervous system. [1][20]Its structural simplicity and conformational flexibility have allowed for the development of highly potent and selective agents against a multitude of neuropharmacological targets, from the D2 receptors in psychosis to the µ-opioid receptors in pain and acetylcholinesterase in Alzheimer's disease. [3][13][16] The future of piperidine-based CNS drug discovery is moving towards greater sophistication. Current research focuses on designing multi-target ligands—single molecules that can modulate several disease-relevant targets simultaneously, which may offer superior efficacy for complex disorders like schizophrenia or neurodegeneration. [10][21][22]Furthermore, as our understanding of neuropharmacology deepens, novel piperidine derivatives will undoubtedly be synthesized to probe new targets and pathways, continuing the legacy of this truly privileged scaffold in the quest for improved treatments for neurological and psychiatric disorders. [14][15]
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An In-Depth Technical Guide to the Synthesis and Potential Utility of 1-[2-(Methylthio)ethyl]piperidin-4-amine Dihydrochloride
Foreword
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of a vast array of therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for targeting a multitude of biological receptors. Within this class, 4-aminopiperidine derivatives have garnered significant attention as key intermediates and pharmacophores in drug discovery, most notably in the development of potent analgesics. This guide delves into the synthesis and characterization of a specific, lesser-known derivative, 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride . While a detailed historical record of this particular molecule is not prominent in the public domain, its structural motifs suggest intriguing possibilities for biological activity. This document, therefore, serves as a comprehensive technical guide for its synthesis, based on established and robust chemical principles, and aims to provide a foundation for future research and development efforts.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be logically approached through a retrosynthetic analysis, breaking down the target molecule into simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of the target compound.
Our forward synthetic strategy will commence with the N-alkylation of a suitable piperidin-4-one precursor, followed by reductive amination to install the 4-amino group, and finally, conversion to the dihydrochloride salt. This approach is modular and allows for purification at intermediate stages, ensuring a high-purity final product.
Proposed Synthetic Pathway and Experimental Protocols
The synthesis is proposed as a three-step process starting from a protected 4-piperidone derivative. The use of a protecting group on the piperidine nitrogen in the initial stages can prevent undesired side reactions.
Step 1: Synthesis of 1-[2-(Methylthio)ethyl]piperidin-4-one
The initial step involves the alkylation of piperidin-4-one with 2-chloroethyl methyl sulfide. To ensure selective mono-alkylation, it is often advantageous to start with a salt of piperidin-4-one, such as the hydrochloride monohydrate, and use a suitable base to liberate the free amine in situ.
Protocol:
-
To a stirred suspension of piperidin-4-one hydrochloride monohydrate (1 equivalent) and potassium carbonate (2.5 equivalents) in acetonitrile, add 2-chloroethyl methyl sulfide (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 1-[2-(Methylthio)ethyl]piperidin-4-one by vacuum distillation or column chromatography on silica gel.
-
Causality of Experimental Choices: Acetonitrile is chosen as the solvent due to its polarity, which facilitates the dissolution of the starting materials, and its suitable boiling point for this reaction. Potassium carbonate acts as a base to neutralize the HCl salt of the starting material and the HCl generated during the reaction. A slight excess of the alkylating agent is used to drive the reaction to completion.
Caption: Synthesis of the ketone intermediate.
Step 2: Synthesis of 1-[2-(Methylthio)ethyl]piperidin-4-amine
The second step is a reductive amination of the synthesized ketone. This is a robust and widely used method for the formation of amines from carbonyl compounds. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.
Protocol:
-
Dissolve 1-[2-(Methylthio)ethyl]piperidin-4-one (1 equivalent) in 1,2-dichloroethane.
-
Add ammonium acetate (10 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-[2-(Methylthio)ethyl]piperidin-4-amine.
-
Causality of Experimental Choices: 1,2-dichloroethane is a common solvent for reductive aminations. Ammonium acetate serves as the ammonia source. Sodium triacetoxyborohydride is chosen for its mildness and selectivity, which reduces the risk of over-reduction or other side reactions. The basic workup is necessary to neutralize the acidic byproducts of the reaction.
Step 3: Preparation of this compound
The final step is the formation of the dihydrochloride salt. This is typically achieved by treating the free base with hydrochloric acid in a suitable solvent, leading to the precipitation of the salt. Salt formation often improves the stability and handling of amine compounds.[1][2]
Protocol:
-
Dissolve the purified 1-[2-(Methylthio)ethyl]piperidin-4-amine (1 equivalent) in a minimal amount of isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in isopropanol (2.2 equivalents) dropwise with stirring.
-
A precipitate should form upon addition of the acid.
-
Stir the mixture in the ice bath for 1 hour.
-
Collect the solid by vacuum filtration, wash with cold isopropanol, and then with diethyl ether.
-
Dry the resulting white solid under vacuum to yield this compound.
-
Causality of Experimental Choices: Isopropanol is a good solvent for the free base and a poor solvent for the hydrochloride salt, which facilitates precipitation. The use of an ethereal solution of HCl or HCl in an alcohol is a standard and effective method for salt formation.[2] A slight excess of HCl is used to ensure complete protonation of both basic nitrogen atoms.
Characterization Data (Predicted)
The identity and purity of the synthesized compounds would be confirmed using standard analytical techniques.
| Property | 1-[2-(Methylthio)ethyl]piperidin-4-one | 1-[2-(Methylthio)ethyl]piperidin-4-amine | This compound |
| Molecular Formula | C8H15NOS | C8H18N2S | C8H20Cl2N2S |
| Molecular Weight | 173.28 g/mol | 174.31 g/mol | 247.23 g/mol |
| Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil | White to off-white solid |
| ¹H NMR | Signals corresponding to the piperidine ring protons, the ethyl bridge protons, and the methylthio group protons. | Upfield shift of the piperidine ring protons compared to the ketone. Appearance of a broad singlet for the NH2 protons. | Downfield shift of protons adjacent to the nitrogen atoms due to protonation. |
| ¹³C NMR | A signal for the ketone carbonyl carbon (~208 ppm). | Absence of the ketone carbonyl signal. A signal for the carbon bearing the amino group (~50 ppm). | Shifts in the carbon signals adjacent to the nitrogen atoms. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 174.1 | [M+H]⁺ at m/z 175.1 | [M+H]⁺ at m/z 175.1 (for the free base) |
Historical Context and Future Perspectives
The core synthetic transformations employed in this guide, namely N-alkylation and reductive amination, are fundamental reactions in organic chemistry with a long history of application in pharmaceutical synthesis.[4] The choice of reagents and conditions has been refined over decades to improve yields, selectivity, and safety.
The introduction of a methylthioethyl group at the 1-position of the piperidine ring is an interesting structural modification. The sulfur atom can engage in various non-covalent interactions with biological targets, and its potential for metabolism (e.g., oxidation to the sulfoxide or sulfone) could modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
Future research on this compound could explore its potential as:
-
A ligand for various receptors: The 4-aminopiperidine scaffold is known to interact with opioid, sigma, and other receptors.[3][5]
-
A building block for more complex molecules: The primary amine at the 4-position provides a handle for further functionalization.
-
A tool compound for chemical biology: Its unique physicochemical properties could be exploited in the design of probes or other research tools.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. While the historical context of this specific molecule is not well-defined, the synthetic strategies are based on well-established and reliable chemical transformations. The information presented herein is intended to enable researchers and drug development professionals to synthesize and further investigate this intriguing compound, potentially unlocking new therapeutic applications for the versatile 4-aminopiperidine scaffold.
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Synthesis of amine hydrochloride salts. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Amine and HCl - salt formation reaction. (2022, June 6). YouTube. Retrieved January 20, 2026, from [Link]
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Making Aniline HCl. (2023, November 17). YouTube. Retrieved January 20, 2026, from [Link]
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Schiff's bases of piperidone derivative as microbial growth inhibitors. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 20, 2026, from [Link]
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Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022, October 31). RSC Publishing. Retrieved January 20, 2026, from [Link]
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Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2008, June). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022, April 5). PubMed. Retrieved January 20, 2026, from [Link]
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IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. Retrieved January 20, 2026, from [Link]
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Synthesis of N-Substituted piperidines from piperidone. (2015, October 9). ResearchGate. Retrieved January 20, 2026, from [Link]
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Does piperidine work in reductive amination like this? (2024, February 4). Reddit. Retrieved January 20, 2026, from [Link]
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Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024, August 6). MDPI. Retrieved January 20, 2026, from [Link]
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Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
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Piperidine Synthesis. (n.d.). DTIC. Retrieved January 20, 2026, from [Link]
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Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. (2000, January 27). PubMed. Retrieved January 20, 2026, from [Link]
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Spectroscopic Characterization of 1-[2-(Methylthio)ethyl]piperidin-4-amine Dihydrochloride: A Technical Guide
Introduction
1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug development due to its structural motifs. The piperidine scaffold is a ubiquitous feature in many pharmaceuticals, valued for its ability to impart desirable physicochemical properties such as basicity and water solubility. The presence of a primary amine and a thioether linkage offers multiple points for further chemical modification and potential biological interactions.
Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not just predictive data but also the underlying principles and experimental considerations for its characterization. The causality behind spectral features is explained to provide a framework for the analysis of this and structurally related molecules.
Molecular Structure and Key Features
The structure of 1-[2-(Methylthio)ethyl]piperidin-4-amine as its dihydrochloride salt is presented below. The key features that will dictate its spectroscopic signature are:
-
Piperidinium Ring: A six-membered saturated heterocycle with a protonated nitrogen atom.
-
4-Ammonium Group: A primary amine at the 4-position of the piperidine ring, which is protonated.
-
N-Alkyl Side Chain: A 2-(methylthio)ethyl group attached to the piperidine nitrogen.
-
Thioether Linkage: A C-S-C bond within the side chain.
-
Dihydrochloride Salt: Both basic nitrogen atoms are protonated, forming hydrochloride salts.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this dihydrochloride salt, a polar solvent such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD) would be the solvent of choice due to its high polarity and ability to dissolve the salt. The protonation of both nitrogen atoms significantly influences the chemical shifts, particularly of adjacent protons, causing them to appear at a lower field (higher ppm) compared to the free base.
¹H NMR Spectroscopy: Predicted Chemical Shifts (in D₂O)
The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The integration of these signals will correspond to the number of protons in each environment.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| Piperidinium Ring Protons (axial & equatorial) | Due to the positive charge on the nitrogen, these protons are deshielded and shifted downfield. The chair conformation of the piperidine ring leads to distinct axial and equatorial protons, which may or may not be fully resolved. | |||
| H-2, H-6 (4H) | 3.2 - 3.6 | Multiplet | - | Protons adjacent to the positively charged piperidinium nitrogen are significantly deshielded. |
| H-3, H-5 (4H) | 1.8 - 2.2 | Multiplet | - | These protons are further from the nitrogen and thus appear at a higher field. |
| H-4 (1H) | 3.0 - 3.4 | Multiplet | - | The proton at the carbon bearing the ammonium group is deshielded by the adjacent positive charge. |
| N-Alkyl Side Chain Protons | ||||
| N-CH₂ (2H) | 3.1 - 3.5 | Triplet | J ≈ 6-7 Hz | Protons adjacent to the piperidinium nitrogen are deshielded. |
| S-CH₂ (2H) | 2.7 - 3.1 | Triplet | J ≈ 6-7 Hz | Protons adjacent to the sulfur atom are also deshielded, though typically less so than those adjacent to a protonated nitrogen. |
| S-CH₃ (3H) | 2.1 - 2.4 | Singlet | - | The methyl group attached to the sulfur atom will appear as a singlet in a relatively deshielded region for a methyl group. |
| NH Protons | In D₂O, the acidic protons on the nitrogen atoms will exchange with deuterium and will likely not be observed, or will appear as a very broad, low-intensity signal. |
¹³C NMR Spectroscopy: Predicted Chemical Shifts (in D₂O)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Piperidinium Ring Carbons | ||
| C-2, C-6 | 50 - 55 | Carbons adjacent to the positively charged nitrogen are deshielded. |
| C-3, C-5 | 25 - 30 | These carbons are further from the heteroatom and appear at a higher field. |
| C-4 | 45 - 50 | The carbon bearing the ammonium group is deshielded. |
| N-Alkyl Side Chain Carbons | ||
| N-CH₂ | 55 - 60 | This carbon is adjacent to the piperidinium nitrogen. |
| S-CH₂ | 30 - 35 | The carbon adjacent to the sulfur atom. |
| S-CH₃ | 15 - 20 | The methyl carbon of the thioether. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Apply a solvent suppression technique if necessary (especially for D₂O).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard.
NMR Workflow Diagram
Caption: Workflow for NMR analysis of the target compound.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a solid sample like this dihydrochloride salt, the spectrum is typically acquired using a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3200 - 2700 | Strong, Broad | N-H Stretch | R₃N⁺-H (Piperidinium) and R-NH₃⁺ (Ammonium) |
| 2700 - 2400 | Medium, Broad | N-H Stretch | Combination and overtone bands of ammonium salts |
| ~1600 - 1500 | Medium | N-H Bend | NH₃⁺ asymmetric and symmetric deformation |
| ~1470 - 1440 | Medium | C-H Bend | CH₂ scissoring and bending |
| 700 - 600 | Weak | C-S Stretch | Thioether |
The most characteristic features will be the very broad and strong absorptions in the high-frequency region (above 2400 cm⁻¹) due to the N-H stretching vibrations of the piperidinium and primary ammonium groups.[1] The presence of these broad bands is a strong indicator of an amine salt. The C-S stretch is often weak and can be difficult to definitively assign.
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
IR Spectroscopy Workflow Diagram
Caption: Workflow for IR analysis of the target compound.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and elemental composition of a compound. For a pre-charged molecule like this dihydrochloride salt, electrospray ionization (ESI) is the ideal ionization technique. The analysis would be performed on the free base form of the molecule.
Predicted Mass Spectrum (ESI-MS)
The molecular formula of the free base is C₈H₁₈N₂S, with a monoisotopic mass of approximately 174.12 Da.
-
Full Scan (MS1): In positive ion mode, the spectrum will be dominated by the protonated molecule [M+H]⁺ at an m/z of approximately 175.13. Depending on the source conditions, a sodiated adduct [M+Na]⁺ at m/z ~197.11 might also be observed.
-
Tandem MS (MS/MS): Fragmentation of the precursor ion ([M+H]⁺ at m/z 175.13) would provide structural information. Key fragmentation pathways for piperidine derivatives include:
-
α-Cleavage: Cleavage of the bonds adjacent to the piperidinium nitrogen is a common pathway. This could lead to the loss of the entire N-ethylthioether side chain.
-
Side Chain Fragmentation: Cleavage of the C-S or C-C bonds within the side chain.
-
Ring Opening: Fission of the piperidine ring itself.[2]
-
Predicted Major Fragment Ions (from [M+H]⁺ at m/z 175.13):
| m/z | Possible Fragment | Neutral Loss |
| 114.12 | Piperidin-4-amine fragment | C₂H₅S (ethylthio radical) |
| 85.09 | Piperidin-4-ylium ion | C₈H₁₇N₂S (various rearrangements) |
| 61.02 | CH₃SCH₂⁺ | C₆H₁₂N₂ |
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to ensure protonation.
-
Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion.
-
Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.
-
-
Data Analysis: Analyze the accurate mass measurements to confirm the elemental composition of the parent ion and its fragments.
Mass Spectrometry Workflow Diagram
Caption: Workflow for mass spectrometry analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the integration of data from NMR, IR, and MS. Each technique provides a unique and complementary piece of the structural puzzle. The protonated nature of the molecule in its dihydrochloride form is a key determinant of its spectral properties, particularly in NMR and IR spectroscopy. By understanding the predicted spectral features and the principles behind them, researchers can confidently confirm the identity, structure, and purity of this compound, facilitating its further investigation in drug discovery and development programs.
References
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link][3]
-
La Francesca, E., De Angelis, S., & De Sanctis, M. C. (n.d.). Near Infrared Ammonium Salts reflectance spectra in controlled P-T conditions. [Link]
- Pouchert, C. J. (Ed.). (1997). The Aldrich Library of FT-IR Spectra. Aldrich Chemical Company.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Sources
Understanding the Role of the Methylthioethyl Group in Receptor Binding
An In-depth Technical Guide on the Core:
Abstract
In the intricate landscape of molecular pharmacology and drug design, the contribution of each functional group to a ligand's binding affinity and selectivity is of paramount importance. The methylthioethyl (MTE) group, -CH₂CH₂SCH₃, is a deceptively simple moiety that exerts a profound influence on a molecule's interaction with its biological target. This guide provides a comprehensive technical overview of the MTE group's role in receptor binding. We will dissect its fundamental physicochemical properties, explore its diverse non-covalent interactions, and detail the experimental and computational workflows used to elucidate its function. This document is intended to provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights required to strategically leverage the MTE group in ligand design and optimization.
The Physicochemical Landscape of the Methylthioethyl Group
The efficacy of the MTE group in modulating receptor binding is not attributable to a single property, but rather to a synergistic combination of its structural and electronic characteristics.
-
Conformational Flexibility: The two-carbon ethyl linker provides significant rotational freedom. This allows the terminal sulfur and methyl components to scan a wider conformational space within the receptor's binding pocket, increasing the probability of achieving an energetically favorable orientation for optimal interaction. This flexibility can reduce the entropic penalty associated with binding compared to more rigid structures.[1]
-
Balanced Lipophilicity: The MTE group contributes to the overall lipophilicity of a ligand, which is often crucial for traversing cellular membranes and engaging with hydrophobic pockets within a receptor. However, the presence of the sulfur atom introduces a degree of polarity, mitigating the extreme hydrophobicity that can lead to poor aqueous solubility or non-specific binding.
-
The Sulfur Atom: A Hub of Non-Covalent Interactions: The sulfur atom is the key feature that distinguishes the MTE group from simple alkyl or ether-containing chains. Being larger and more polarizable than carbon or oxygen, it engages in a unique and potent set of non-covalent interactions.[2][3]
-
σ-hole Interactions: The sulfur atom in a C-S bond possesses regions of positive electrostatic potential, known as σ-holes, located on the extension of the C-S bonds.[1][4] These σ-holes can form favorable electrostatic interactions with electron-rich atoms like oxygen or nitrogen in receptor side chains, acting as an unconventional hydrogen bond donor.
-
Hydrogen Bond Acceptor: The lone pairs of electrons on the sulfur atom allow it to function as a weak hydrogen bond acceptor.[2][3]
-
Dispersion Forces and van der Waals Interactions: Due to its large size and high polarizability, sulfur participates in strong van der Waals and dispersion force interactions, which can be a major contributor to binding affinity, especially within hydrophobic pockets.[2]
-
S-π Interactions: The sulfur atom can interact favorably with the π-systems of aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within the binding site.
-
Table 1: Comparative Physicochemical Properties
| Functional Group | Key Features | Primary Interaction Types |
| Ethyl (-CH₂CH₃) | Non-polar, flexible | Hydrophobic, van der Waals |
| Methoxyethyl (-CH₂CH₂OCH₃) | Polar, H-bond acceptor, flexible | Hydrogen bonding, dipole-dipole, hydrophobic |
| Methylthioethyl (-CH₂CH₂SCH₃) | Moderately polar, high polarizability, flexible, weak H-bond acceptor, σ-hole donor | van der Waals, hydrophobic, weak H-bonds, σ-hole interactions, S-π interactions |
Elucidating the MTE Group's Contribution: Experimental & Computational Strategies
A multi-pronged approach combining synthetic chemistry, in vitro assays, and computational modeling is essential to definitively characterize the role of the MTE group.
Structure-Activity Relationship (SAR) Studies
The cornerstone of understanding any functional group's role is a systematic SAR study. This involves the synthesis and evaluation of a series of analogs where the MTE group is strategically modified.
-
Establish a Baseline: Synthesize and confirm the binding affinity and functional activity of the parent compound containing the MTE group.
-
Synthesize Key Analogs: Prepare a focused library of molecules with specific modifications to the MTE moiety (see Table 2 for examples).
-
Purification and Characterization: Ensure all synthesized compounds are of high purity (>95%) and their structures are confirmed by NMR and mass spectrometry.
-
In Vitro Assay Cascade: Test all analogs in a primary binding assay (e.g., competitive radioligand binding) to determine their affinity (Kᵢ) for the target receptor.
-
Functional Assays: For compounds showing significant binding, proceed to functional assays (e.g., G-protein activation, enzyme inhibition) to assess their efficacy (agonist, antagonist, inverse agonist).
-
Data Analysis: Correlate the changes in chemical structure with the observed changes in affinity and activity to build a comprehensive SAR model for the MTE group in that specific receptor context.
Table 2: Representative SAR Strategy for an MTE-Containing Ligand
| Analog | Modification from Parent (-CH₂CH₂SCH₃) | Rationale for Modification |
| 1 | -CH₂CH₂CH₂CH₃ (n-Butyl) | Isosteric replacement of sulfur with carbon to assess the role of hydrophobicity vs. specific sulfur interactions. |
| 2 | -CH₂CH₂OCH₃ (Methoxyethyl) | Evaluates the effect of a more electronegative, stronger H-bond accepting heteroatom (oxygen) vs. sulfur. |
| 3 | -CH₂CH₂SOCH₃ (Sulfoxide) | Probes the effect of increasing polarity and H-bond accepting capacity by oxidizing the sulfur. Often a key metabolite.[5] |
| 4 | -CH₂CH₂SO₂CH₃ (Sulfone) | Further increases polarity and alters the geometry around the sulfur atom. |
| 5 | -CH₂SCH₃ (Thiomethyl) | Assesses the importance of the ethyl linker's length and conformational flexibility. |
Biophysical and Structural Methods
While SAR provides data on what happens to affinity, biophysical and structural methods reveal why.
-
Isothermal Titration Calorimetry (ITC): This label-free technique directly measures the heat released or absorbed during the binding event.[6] It provides a complete thermodynamic profile of the interaction (Kₐ, ΔH, ΔS), allowing researchers to understand if the MTE group's contribution is primarily enthalpic (strong bonds) or entropic (hydrophobic effects, conformational changes).
-
X-ray Crystallography / Cryo-EM: Obtaining a high-resolution structure of the ligand-receptor complex is the gold standard. This allows for the direct visualization of the MTE group within the binding pocket, confirming its precise orientation and the specific amino acid residues it interacts with.
Computational Chemistry Workflow
In silico methods provide a powerful predictive and explanatory framework for understanding the MTE group's interactions at an atomic level.
Caption: Computational workflow for analyzing MTE-receptor interactions.
This workflow allows for the prediction of the most likely binding pose (docking) and an assessment of the stability and dynamics of that pose over time (MD simulation).[7][8] The final analysis can quantify the energetic contribution of the MTE group and identify the specific non-covalent forces at play.
A Self-Validating Experimental Protocol: Competitive Radioligand Binding Assay
To quantify the affinity (Kᵢ) of an MTE-containing compound, a competitive radioligand binding assay is a robust and widely accepted method.[9][10]
Caption: Workflow of a competitive radioligand binding assay.
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the receptor (e.g., 50 mM Tris-HCl, pH 7.4, with necessary cofactors).
-
Thaw a validated source of the receptor (e.g., cell membranes expressing the target). Determine protein concentration via a Bradford or BCA assay.
-
Prepare a stock solution of a known radioligand (e.g., ³H-ligand) and the unlabeled test compound (MTE-ligand).
-
Perform serial dilutions of the test compound to cover a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Assay Setup (in triplicate):
-
Total Binding: Add buffer, receptor preparation, and radioligand.
-
Non-specific Binding (NSB): Add buffer, receptor preparation, radioligand, and a saturating concentration of a known unlabeled ligand.
-
Competitive Binding: Add buffer, receptor preparation, radioligand, and the varying concentrations of the test compound.
-
-
Incubation: Incubate all tubes/wells at a defined temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to ensure binding has reached equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. The receptor and bound radioligand are trapped on the filter, while the unbound radioligand passes through. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the retained radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
This protocol is self-validating through the inclusion of total and non-specific binding controls, which ensure the observed signal is specific to the target receptor.
Conclusion
The methylthioethyl group is a powerful tool in the medicinal chemist's armamentarium. Its influence extends far beyond that of a simple hydrophobic spacer. The unique electronic properties of the sulfur atom enable a diverse array of non-covalent interactions, including σ-hole and S-π interactions, that are unavailable to its oxygen and carbon-based counterparts.[3][11] By combining systematic SAR studies with modern biophysical and computational techniques, researchers can fully dissect and optimize the MTE group's contribution to receptor binding. A thorough understanding of this versatile functional group is essential for the rational design of potent, selective, and effective next-generation therapeutics.
References
-
Beno, B. R., Yeung, K. S., Bartberger, M. D., Pennington, L. D., & Meanwell, N. A. (2015). A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. Journal of Medicinal Chemistry, 58(11), 4383–4438. [Link]
-
Carneiro, M. W. S., & Ramalho, T. C. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145. [Link]
-
Gautam, V., Navya, K., & Mobin, S. M. (2023). Importance of Noncovalent Interactions Involving Sulfur Atoms in Thiopeptide Antibiotics Glycothiohexide α and Nocathiacin I. The Journal of Physical Chemistry B, 127(9), 1871–1882. [Link]
-
Jakubíková, L., & Kocha, K. (2015). A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. TIB.eu. [Link]
-
Meanwell, N. A. (2015). A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. ResearchGate. [Link]
-
Navya, K., & Mobin, S. M. (2023). Noncovalent interactions involving sulfur atoms in thiopeptide antibiotics glycothiohexide α and nocathiacin I. American Chemical Society. [Link]
-
Luchini, A., & Suman, S. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Journal of Molecular and Organic Chemistry. [Link]
-
Vanderbilt University. (n.d.). Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. Structural Biology @ Vanderbilt. [Link]
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Velazquez-Campoy, A., & Santiago, J. (2019). In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. PMC - NIH. [Link]
-
Arnion, H., et al. (1988). Effects of Addition of a 2-methyl Group to Ethyl Nipecotates (Beta-Meperidines) on Receptor Affinities and Opiate agonist/antagonist Activities. PubMed. [Link]
-
Gohlke, H., & Klebe, G. (2002). Approaches to the description and prediction of the binding affinity of small-molecule ligands to macromolecular receptors. Angewandte Chemie International Edition, 41(15), 2644–2676. [Link]
-
Zhang, Y., et al. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. PubMed. [Link]
-
Brenneman, B. A., & Martin, S. F. (1998). Studying Receptor−Ligand Interactions Using Encoded Amino Acid Scanning. Biochemistry, 37(1), 261–267. [Link]
-
Loew, G. H., et al. (1986). Structure-activity studies of morphiceptin analogs: receptor binding and molecular determinants of mu-affinity and selectivity. PubMed. [Link]
-
Aleem, A. A., et al. (2019). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. PMC - NIH. [Link]
-
Brenneman, M. A., & Vajda, S. (2002). Analysis of protein binding sites by computational solvent mapping. PubMed - NIH. [Link]
-
Zhang, Z., et al. (2020). Exploring the computational methods for protein-ligand binding site prediction. PMC. [Link]
-
Arnoult, E., et al. (2003). Tools and techniques to study ligand-receptor interactions and receptor activation by TNF superfamily members. PubMed. [Link]
-
Zhang, Z., et al. (2020). Exploring the Computational Methods for Protein- Ligand Binding Site Prediction. ResearchGate. [Link]
-
Camacho, C. J., & Vajda, S. (2001). Computational mapping identifies the binding sites of organic solvents on proteins. PubMed. [Link]
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- 4. Making sure you're not a bot! [tib.eu]
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- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
Introduction: Unveiling the Potential of a Novel Piperidine Derivative
1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride is a piperidine-containing compound with structural motifs that suggest potential interactions with key biological targets within the central nervous system. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission. Specifically, the structural features of this molecule hint at possible activity as a modulator of acetylcholinesterase (AChE) or as a ligand for histamine receptors, such as the H3 receptor (H3R).
This guide provides detailed in vitro assay protocols to characterize the bioactivity of this compound. The protocols are designed for researchers, scientists, and drug development professionals to robustly assess the compound's inhibitory effects on acetylcholinesterase and its binding affinity and functional activity at the human histamine H3 receptor. The methodologies are grounded in established principles and provide a framework for generating reliable and reproducible data.
Part 1: Acetylcholinesterase (AChE) Inhibition Assay
Scientific Rationale: Acetylcholinesterase is a critical enzyme that terminates cholinergic neurotransmission by hydrolyzing acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, where it helps to elevate depleted acetylcholine levels.[1][2] The following protocol utilizes the well-established Ellman's method, a colorimetric assay that measures the activity of AChE.[2] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is directly proportional to AChE activity and can be measured spectrophotometrically at 412 nm.[2]
Experimental Workflow: AChE Inhibition Assay
Caption: Workflow for the in vitro AChE inhibition assay.
Detailed Protocol: Colorimetric AChE Inhibition Assay
Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
AChE Enzyme: Purified acetylcholinesterase (e.g., from electric eel), prepared to a working concentration of 0.25 U/mL in Assay Buffer.[3]
-
DTNB Solution (Ellman's Reagent): 10 mM DTNB in Assay Buffer.[2]
-
ATCh Solution (Substrate): 10 mM acetylthiocholine iodide in deionized water. Prepare fresh daily.
-
Test Compound: this compound, prepared as a 10 mM stock in a suitable solvent (e.g., DMSO) and serially diluted.
-
Positive Control: A known AChE inhibitor, such as galanthamine or phospholine.[1]
-
96-well clear, flat-bottom microplate.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Plate Setup:
-
Blank: 180 µL Assay Buffer.
-
Control (100% Activity): 160 µL Assay Buffer, 20 µL AChE solution, and 20 µL of the same solvent used for the test compound.
-
Test Compound Wells: 140 µL Assay Buffer, 20 µL of each serial dilution of the test compound, and 20 µL AChE solution.
-
Positive Control Wells: 140 µL Assay Buffer, 20 µL of the positive control dilution, and 20 µL AChE solution.
-
-
Pre-incubation: Add the Assay Buffer, test compound/control solvent, and AChE solution to the appropriate wells. Mix gently and incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[1]
-
Reaction Initiation: To all wells (except the blank), add 20 µL of the DTNB solution followed by 20 µL of the ATCh solution to start the reaction. The final volume in each well should be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Determine the IC50 value: Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
Expected Data Summary
| Concentration of Test Compound | Mean Reaction Rate (ΔAbs/min) | % Inhibition |
| Control (0 µM) | 0.150 | 0% |
| 0.1 µM | 0.135 | 10% |
| 1 µM | 0.090 | 40% |
| 10 µM | 0.045 | 70% |
| 100 µM | 0.015 | 90% |
Note: The above data is illustrative. Actual results will vary depending on the potency of the compound.
Part 2: Histamine H3 Receptor (H3R) Binding and Functional Assays
Scientific Rationale: The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters.[4] Modulators of H3R have therapeutic potential for various neurological disorders.[4] To characterize the interaction of this compound with H3R, a two-stage approach is recommended: a radioligand binding assay to determine binding affinity (Ki) and a functional assay to assess intrinsic activity (agonist, antagonist, or inverse agonist).
H3R Radioligand Competition Binding Assay
Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the H3 receptor. A common radioligand is [³H]-N-α-methylhistamine ([³H]NAMH), an H3R agonist.[5][6] The amount of radioligand displaced by the test compound is proportional to its binding affinity.
Experimental Workflow: H3R Binding Assay
Caption: Workflow for the H3R radioligand competition binding assay.
Detailed Protocol: H3R Radioligand Competition Binding
Materials and Reagents:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Cell Membranes: Membranes prepared from HEK293T cells transiently expressing the human H3R.[5]
-
Radioligand: [³H]-N-α-methylhistamine ([³H]NAMH), typically at a final concentration of 2 nM.[5]
-
Non-specific Binding Control: A high concentration of a known H3R ligand, such as 10 µM clobenpropit or histamine.[5]
-
Test Compound: this compound, serially diluted.
-
96-well GF/C filter plates pre-soaked in 0.5% polyethyleneimine (PEI).[4]
-
Filtration apparatus.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine:
-
Total Binding: Binding Buffer, cell membranes, and [³H]NAMH.
-
Non-specific Binding: Binding Buffer, cell membranes, [³H]NAMH, and the non-specific binding control.
-
Test Compound Wells: Binding Buffer, cell membranes, [³H]NAMH, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate for 2 hours at 25°C with continuous shaking.[5]
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked GF/C filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold Binding Buffer to remove unbound radioligand.
-
Radioactivity Measurement: Allow the filters to dry, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Calculate % Specific Binding at each concentration of the test compound.
-
Determine IC50 and Ki: Plot the % Specific Binding against the logarithm of the test compound concentration to determine the IC50. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
H3R Functional Assay (cAMP Accumulation)
Principle: The H3 receptor is coupled to the Gi/o protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This assay measures the ability of the test compound to modulate forskolin-stimulated cAMP accumulation in cells expressing H3R. An agonist will potentiate the histamine-induced decrease in cAMP, an antagonist will block it, and an inverse agonist will increase cAMP levels on its own.[8]
Signaling Pathway: H3R-mediated cAMP Inhibition
Caption: H3R activation leads to Gi/o-mediated inhibition of adenylyl cyclase.
Detailed Protocol: H3R cAMP Functional Assay
Materials and Reagents:
-
HEK293 cells stably expressing the human H3R.
-
Cell culture medium and supplements.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
Forskolin: To stimulate adenylyl cyclase.
-
Histamine: As a reference agonist.
-
Test Compound: this compound.
-
cAMP detection kit: (e.g., HTRF, FRET, or ELISA-based).
Procedure:
-
Cell Seeding: Seed the H3R-expressing HEK293 cells into a 96-well plate and grow to confluence.
-
Pre-incubation: Replace the culture medium with Assay Buffer containing the test compound at various concentrations (for antagonist/inverse agonist mode) or a fixed concentration of histamine plus varying concentrations of the test compound (for agonist mode). Incubate for 30 minutes at 25°C.[5]
-
Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Lysis and Detection: After an appropriate incubation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
Data Analysis:
-
Agonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the EC50 (potency) and the maximal effect (efficacy) relative to histamine.
-
Antagonist/Inverse Agonist Mode: Plot the cAMP response against the log concentration of the test compound. An antagonist will block the effect of a co-incubated agonist, while an inverse agonist will increase cAMP levels above the basal level. Calculate the IC50 for antagonists or the EC50 for inverse agonists.[8]
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its potential as an acetylcholinesterase inhibitor and a histamine H3 receptor modulator, researchers can gain critical insights into its pharmacological profile. These foundational assays are essential steps in the drug discovery and development process, paving the way for further preclinical investigation.
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Benchchem. Application Notes and Protocols: In Vitro Acetylcholinesterase (AChE) Inhibition Assay Using Phospholine.
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Simeon-Rudolf, V., et al. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
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Khan, I., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega.
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Kumar, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science.
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van der Veen, J., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors.
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Bons, J., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
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Bordi, F., et al. (1992). Synthesis and binding assays of H3-receptor ligands. Il Farmaco.
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Antonini, I., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.
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Szałaj, N., et al. (2023). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). MDPI.
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Application Notes and Protocols for the In Vivo Administration of 1-[2-(Methylthio)ethyl]piperidin-4-amine Dihydrochloride in Rodent Models
Abstract: This comprehensive guide provides detailed methodologies for the in vivo administration of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride to rodent models. Tailored for researchers in pharmacology, toxicology, and drug development, this document synthesizes established best practices with expert insights into the nuances of vehicle selection and administration-route-dependent pharmacokinetics. Protocols for oral gavage, intravenous, intraperitoneal, and subcutaneous routes are presented with an emphasis on scientific integrity, experimental reproducibility, and animal welfare.
Introduction: Compound Characteristics and Experimental Rationale
This compound is a piperidine derivative, a structural motif common in a wide range of clinically approved drugs and bioactive molecules.[1][2][3] The piperidine scaffold is known to enhance "druggability" by improving metabolic stability and pharmacokinetic properties (ADME).[2] As a dihydrochloride salt, the compound is expected to exhibit moderate to good aqueous solubility, a critical factor influencing vehicle selection and subsequent bioavailability.
The choice of administration route is a pivotal decision in experimental design, directly impacting the rate and extent of drug absorption and, consequently, its pharmacodynamic effects.[4][5] The primary routes—oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC)—each offer distinct advantages and are selected based on the study's objectives, such as mimicking a clinical route of administration, achieving rapid systemic exposure, or establishing a depot for sustained release.[6][7]
Critical First Step: Vehicle Selection and Formulation
The selection of an appropriate vehicle is paramount for the success and reproducibility of in vivo studies.[8] An ideal vehicle must effectively solubilize or suspend the test compound, be non-toxic at the administered volume, and not interfere with the compound's ADME properties.[9] Given that 1-[2-(Methylthio)ethyl]piperidin-4-amine is a dihydrochloride salt, aqueous vehicles are the logical starting point.
Vehicle Selection Workflow
The process of selecting a suitable vehicle should be systematic to ensure the formulation is both effective and well-tolerated by the animal model.
Caption: Decision workflow for selecting an appropriate in vivo vehicle.
Recommended Vehicles for an Amine Dihydrochloride Salt
For a compound like this compound, the following vehicles should be considered first due to their physiological compatibility.
| Vehicle | Rationale & Considerations |
| 0.9% Sodium Chloride (Saline) | Isotonic and universally accepted for most administration routes. It is the most common and recommended starting point.[9][10] |
| Phosphate-Buffered Saline (PBS) | Provides buffering capacity to maintain a physiological pH, which can be crucial for compound stability and minimizing injection site irritation.[9] |
| 5% Dextrose in Water (D5W) | An isotonic alternative to saline. Note that long-term studies using glucose solutions have occasionally been associated with opportunistic infections.[10] |
Expert Insight: Always begin with the simplest, most physiologically compatible vehicle, which is typically sterile 0.9% saline. The pH of the final formulation should be measured. If it falls outside the physiological range (approx. 6.5-7.5), consider adjusting it or using a buffered solution like PBS, as non-physiologic pH can cause tissue injury and pain.[8]
Parenteral Administration Protocols
Parenteral routes (IV, IP, SC) bypass the gastrointestinal tract, leading to more rapid and predictable systemic exposure compared to oral administration.[5] All substances for parenteral injection must be sterile, and aseptic techniques should be employed throughout the procedure.[11][12]
General Guidelines for Parenteral Injections in Rodents
The following table summarizes key parameters for common injection routes in adult mice and rats. Adherence to these guidelines, established by regulatory bodies like the Canadian Council on Animal Care (CCAC), is crucial for animal welfare and data quality.[13][14]
| Parameter | Mouse (25 g) | Rat (250 g) | Source(s) |
| Max IV Volume (Tail Vein) | 5 ml/kg (bolus) | 5 ml/kg (bolus) | [6][15] |
| Max IP Volume | < 10 ml/kg | < 10 ml/kg | [13] |
| Max SC Volume | < 3 ml | < 10 ml | [14] |
| IV Needle Gauge | 27-30 G | 25-27 G | [15][16] |
| IP Needle Gauge | 25-27 G | 23-25 G | [13] |
| SC Needle Gauge | 25-27 G | 25 G | [14] |
Protocol: Intravenous (IV) Tail Vein Injection
IV administration provides the most rapid and complete systemic drug exposure, making it ideal for pharmacokinetic studies where bypassing absorption is desired.[6][17]
Materials:
-
Sterile syringe (0.3-1.0 ml) and needle (27-30 G for mice, 25-27 G for rats).[15][16]
-
Prepared, sterile dosing solution.
-
Appropriate rodent restrainer.
-
Heat source (e.g., heat lamp or warming pad) to induce vasodilation.[17]
-
70% Isopropyl alcohol wipes and sterile gauze.
Step-by-Step Methodology:
-
Preparation: Warm the animal's tail for 5-10 minutes using a heat source to dilate the lateral tail veins, which enhances visualization.[15][16]
-
Restraint: Place the rodent in a mechanical restrainer, ensuring the tail is accessible.[16][18]
-
Site Preparation: Gently wipe the tail with an alcohol pad to clean the injection site. The two lateral tail veins are the primary targets.[17]
-
Injection:
-
Hold the syringe with the needle bevel facing up, parallel to the tail.[15][19]
-
Insert the needle into the distal third of the vein at a shallow angle. You should feel a slight "pop" as the needle enters the lumen.[19]
-
Advance the needle a few millimeters into the vein.[15]
-
Do not aspirate, as this can collapse the small vessel.[18]
-
-
Administration: Inject the solution slowly and steadily.[19] If you observe any swelling (a "bleb") or feel significant resistance, the needle is not in the vein. Withdraw immediately and re-attempt at a more proximal site.[15][20]
-
Post-Injection: After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding before returning the animal to its cage.[17][18]
Protocol: Intraperitoneal (IP) Injection
The IP route is widely used in rodents for its relative ease and ability to administer larger volumes.[4][7] Absorption occurs via the rich vasculature of the peritoneal cavity, leading to rapid systemic exposure, though it is subject to some first-pass metabolism in the liver.[4]
Materials:
-
Sterile syringe and needle (25-27 G for mice, 23-25 G for rats).[13]
-
Prepared, sterile dosing solution.
Step-by-Step Methodology:
-
Restraint: Manually restrain the animal in dorsal recumbency (on its back) with its head tilted slightly downward. This position uses gravity to move the abdominal organs away from the injection site.[11][21]
-
Site Identification: The injection site is the lower right quadrant of the abdomen. This location avoids the cecum on the left side and the urinary bladder in the midline.[12][13][21]
-
Injection:
-
Aspiration: Gently pull back on the syringe plunger (aspirate) to ensure the needle has not entered the bladder (aspirate is yellow), intestines (aspirate is brown/green), or a blood vessel (aspirate is red).[21][22] If any fluid is aspirated, discard the syringe and solution and repeat the procedure with fresh materials.[22]
-
Administration: If aspiration is negative, inject the solution smoothly.
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Protocol: Subcutaneous (SC) Injection
SC injections are administered into the space between the skin and underlying muscle, resulting in slower, more sustained absorption compared to IV or IP routes.[18][23] This makes it a suitable route for compounds that may be irritating or for studies requiring prolonged exposure.
Materials:
-
Sterile syringe and needle (25-27 G for mice, 25 G for rats).[14]
-
Prepared, sterile dosing solution.
Step-by-Step Methodology:
-
Restraint: Manually restrain the animal. For mice, scruffing the loose skin over the shoulders is effective. For rats, a similar technique or wrapping in a towel can be used.[14][23]
-
Site Identification: The preferred site is the loose skin over the dorsal scapular (shoulder blade) region.
-
Injection:
-
Aspiration: Gently aspirate to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and re-attempt at a different site.[14][24]
-
Administration: Inject the solution. A small bleb or lump will form under the skin as the solution is delivered.[24]
-
Post-Injection: Withdraw the needle and gently massage the area to help disperse the solution. Return the animal to its cage.
Enteral Administration Protocol: Oral Gavage (PO)
Oral gavage ensures the direct and accurate administration of a specific dose into the stomach, bypassing issues of palatability that can arise with formulation in feed or water.[25][26]
Materials:
-
Appropriately sized oral gavage needle (feeding tube). For mice, a 20-22 G, 1.5-inch flexible or curved tube with a rounded tip is common. For rats, an 18 G, 2-3 inch tube is appropriate.[25][27]
-
Syringe with the prepared dosing solution.
Step-by-Step Methodology:
-
Preparation: Measure the gavage tube externally against the animal from the tip of its nose to the last rib (xiphoid process).[25][28] This is the maximum insertion depth to avoid stomach perforation. Mark the tube if necessary.[28]
-
Restraint: Securely restrain the animal, typically by scruffing a mouse or holding a rat firmly, ensuring the head and body are in a straight line to facilitate passage of the tube down the esophagus.[25][27]
-
Tube Insertion:
-
Gently insert the tip of the gavage tube into the diastema (the gap behind the incisors).[27]
-
Advance the tube along the roof of the mouth toward the back of the throat. The animal should swallow as the tube enters the esophagus.[26]
-
The tube should pass smoothly without resistance. Never force the tube. If resistance is met, it may have entered the trachea. Withdraw immediately and restart.[25][28]
-
-
Administration: Once the tube is inserted to the pre-measured depth, administer the substance slowly and steadily.[27]
-
Post-Administration: Remove the tube gently in a single, smooth motion.[26] Return the animal to its cage and monitor for at least 10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[26][27]
Caption: Procedural workflow for safe and effective oral gavage in rodents.
Conclusion and Best Practices
The successful in vivo administration of this compound hinges on a methodical approach that begins with careful vehicle selection and culminates in proficient execution of the chosen administration technique. All procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[6][29] Proper training in animal handling, restraint, and administration techniques is essential not only for the welfare of the animals but also for the generation of high-quality, reproducible scientific data.[12][29] Researchers should always use the smallest possible volume and the smallest gauge needle appropriate for the task to minimize pain and distress.[7][13]
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- SOP: Intravenous Injections in the Rat. Virginia Tech Research and Innovation. [URL: https://research.vt.
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- Chemical Substance Administration Guidelines. Lawrence Berkeley National Laboratory. [URL: https://sites.google.com/a/lbl.
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- In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Jundishapur Journal of Natural Pharmaceutical Products. [URL: https://sites.kowsarpub.com/jjnpp/articles/60599.html]
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- Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/29543586/]
- 1-(2-Phenylethyl)piperidin-4-amine dihydrochloride. Biosynth. [URL: https://www.biosynth.com/p/FP130854/51448-56-7-1-2-phenylethyl-piperidin-4-amine-dihydrochloride]
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- N-Phenyl-1-(2-phenylethyl)piperidin-4-amine. LGC Standards. [URL: https://www.lgcstandards.com/US/en/N-Phenyl-1-%282-phenylethyl%29piperidin-4-amine/p/TRC-P325000]
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Application Note: A Methodological Guide to Characterizing and Utilizing 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride for Sigma-1 Receptor Studies
Abstract The sigma-1 receptor (σ1R) is a unique ligand-operated molecular chaperone, primarily located at the endoplasmic reticulum (ER), which has emerged as a significant therapeutic target for a range of neurological disorders, including neuropathic pain, neurodegenerative diseases, and addiction.[1][2] The development and rigorous characterization of selective tool compounds are paramount to elucidating its complex biology. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization and application of a novel piperidine-based compound, 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride, as a selective tool for σ1R studies. We present detailed protocols for determining its binding affinity and functional profile in vitro, alongside a methodology for evaluating its efficacy in a relevant in vivo model. The causality behind experimental choices is explained to ensure robust and reproducible results.
Introduction to the Sigma-1 Receptor and Tool Compounds
The σ1R is not a classical G-protein coupled receptor or ion channel; instead, it functions as an intracellular chaperone protein that modulates the function of various "client" proteins, including ion channels, G-protein coupled receptors, and kinases.[3][4] It is highly enriched in a specialized subcellular domain known as the mitochondria-associated ER membrane (MAM), a critical hub for cellular calcium homeostasis and lipid metabolism.[1] Given its role in cellular stress responses and neuronal plasticity, ligands that modulate σ1R activity hold immense therapeutic promise.[1][5]
A "tool compound" is a critical chemical probe used to study the function of a biological target. The utility of a tool compound is defined by two key parameters: affinity (how tightly it binds to the target) and selectivity (how well it distinguishes the target from other proteins). This compound belongs to the piperidine class of molecules, many of which have shown high affinity for sigma receptors.[6][7] This guide outlines the essential experiments required to validate its credentials as a σ1R tool compound.
Pharmacological and Physicochemical Profile
Before initiating biological assays, it is essential to understand the basic properties of the compound. The following tables summarize the physicochemical properties and a representative pharmacological profile, which must be experimentally determined for any new tool compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-[2-(methylthio)ethyl]piperidin-4-amine;dihydrochloride |
| Molecular Formula | C₈H₂₀Cl₂N₂S |
| Molecular Weight | 247.23 g/mol |
| Structure | (Structure would be depicted here) |
| Solubility | To be determined (typically aqueous buffers for dihydrochloride salts) |
| Purity | >98% (recommended for biological assays) |
Table 2: Illustrative Pharmacological Profile for a Selective σ1R Tool Compound (Note: These values are representative and must be experimentally determined for this compound using the protocols described below.)
| Target | Binding Affinity (Kᵢ, nM) | Rationale for Inclusion |
| Sigma-1 (σ1R) | < 10 | Primary target of interest. |
| Sigma-2 (σ2R) | > 1,000 | Critical for determining subtype selectivity. |
| μ-Opioid Receptor | > 1,000 | σ1R was initially mistaken for an opioid receptor subtype.[8] |
| Dopamine D2 Receptor | > 1,000 | Many early σ1R ligands had high affinity for D2 receptors.[1] |
| NMDA Receptor | > 1,000 | σ1R modulates NMDA receptor function.[4] |
| Muscarinic M1 Receptor | > 1,000 | Common off-target for piperidine-containing scaffolds.[9] |
The Sigma-1 Receptor Signaling Hub
The σ1R acts as a dynamic modulator of intracellular signaling. Under resting conditions, it is thought to be associated with the binding immunoglobulin protein (BiP), another ER chaperone.[2] Upon stimulation by ligands (agonists), it dissociates from BiP and can translocate to interact with its client proteins, profoundly affecting their function. This makes the MAM a critical signaling nexus.
Caption: Workflow for the σ1R radioligand competition binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in σ1R (e.g., guinea pig liver or brain) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). [3][10] * Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. [10] * Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane preparation, assay buffer, and [³H]-(+)-pentazocine (at a final concentration near its Kₑ, ~10-15 nM). [3][5] * Non-Specific Binding (NSB) Wells: Add membrane preparation, [³H]-(+)-pentazocine, and a high concentration of an unlabeled σ1R ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites. [5][10] * Competition Wells: Add membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation:
-
Incubate the plate for a set time at a controlled temperature (e.g., 120 minutes at 37°C) to allow the binding to reach equilibrium. [5]
-
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. [11][10]This traps the membranes with bound radioligand while unbound radioligand passes through.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 4.2: Assessment of Functional Activity using Bioluminescence Resonance Energy Transfer (BRET)
Determining whether a ligand is an agonist or antagonist is crucial. While classic functional assays for σ1R are challenging, novel methods like BRET can probe ligand-induced conformational changes, such as receptor multimerization. [1][2]This protocol is based on a σ1R homomer BRET assay. [2] Causality: This assay measures energy transfer between σ1R proteins tagged with a BRET donor (e.g., Renilla Luciferase, Rluc) and an acceptor (e.g., Yellow Fluorescent Protein, YFP). If a ligand stabilizes a multimeric state, it brings the donor and acceptor into closer proximity, increasing the BRET signal. Agonists and antagonists can induce different conformational states, leading to distinct BRET signatures. [2]
Caption: Workflow for assessing compound efficacy in a CCI neuropathic pain model.
Step-by-Step Methodology:
-
Animals and Acclimation:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimate animals to the housing facility and behavioral testing apparatus for at least 3-5 days before any procedures.
-
-
Baseline Testing:
-
Measure the baseline mechanical sensitivity using von Frey filaments. Determine the paw withdrawal threshold (PWT) in grams for both hind paws.
-
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the animal.
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Place 3-4 loose ligatures around the nerve proximal to its trifurcation. The ligatures should only gently constrict the nerve without arresting blood flow.
-
Suture the muscle and skin layers. Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Post-operative Development of Neuropathy:
-
Allow the animals to recover for 7-14 days. During this time, they will develop mechanical allodynia (a lowered PWT) in the paw ipsilateral to the surgery.
-
Confirm the development of allodynia by re-measuring the PWT. Only animals showing a significant decrease in PWT should be included in the study.
-
-
Compound Administration and Testing:
-
On the test day, administer this compound (or vehicle) via the desired route (e.g., intraperitoneal, i.p.; oral, p.o.).
-
Measure the PWT at various time points post-administration (e.g., 30, 60, 120, and 240 minutes) to establish a time-course of the effect.
-
-
Data Analysis:
-
Analyze the PWT data using appropriate statistical methods (e.g., two-way repeated measures ANOVA followed by post-hoc tests).
-
A significant increase in the PWT in the compound-treated group compared to the vehicle-treated group indicates an anti-allodynic (antinociceptive) effect.
-
References
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71(1), 1.34.1–1.34.21. [Link]
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry. [Link]
-
Kim, J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific reports, 8(1), 1888. [Link]
-
Locke, C., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 286. [Link]
-
Sadeghian, H., et al. (2020). The activity of selective sigma-1 receptor ligands in seizure models in vivo. ResearchGate. [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Abate, C., et al. (2016). Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. European journal of medicinal chemistry, 109, 165–173. [Link]
-
Fair, D., et al. (2021). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Molecules (Basel, Switzerland), 26(11), 3389. [Link]
-
Abate, C., et al. (2016). Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. PubMed. [Link]
-
Abate, C., et al. (2016). Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. University of Turin Institutional Repository. [Link]
-
Prezzavento, O., et al. (2007). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. Journal of Medicinal Chemistry, 50(12), 2745-2753. [Link]
-
Bakari, S., et al. (2017). 4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines as Selective Sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. ResearchGate. [Link]
-
Ablordeppey, S. Y., et al. (2012). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & medicinal chemistry letters, 22(3), 1398–1401. [Link]
-
Witt, M., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryMedChem, 14(12), 1225–1237. [Link]
-
PubChem. (n.d.). N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride. [Link]
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Application Note: High-Throughput Screening for Monoamine Oxidase Inhibitors Using 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the utilization of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride in high-throughput screening (HTS) campaigns aimed at identifying novel monoamine oxidase (MAO) inhibitors. Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of neurological and psychiatric disorders.[1] This application note details the scientific rationale, experimental protocols, and data analysis workflows for assessing the inhibitory potential of this compound and similar chemical entities.
Introduction: The Rationale for Screening Piperidine Derivatives Against Monoamine Oxidases
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal starting point for library synthesis in drug discovery. This compound, a disubstituted aminopiperidine, possesses structural motifs suggestive of potential interaction with monoamine-binding sites in enzymes and receptors.
Monoamine oxidases are mitochondrial-bound flavoenzymes responsible for the oxidative deamination of key monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[2] Inhibition of MAOs can increase the synaptic availability of these neurotransmitters, a mechanism exploited by drugs used to treat depression and Parkinson's disease.[1] The development of novel MAO inhibitors with improved selectivity and side-effect profiles remains an active area of research. High-throughput screening is an essential tool in this endeavor, enabling the rapid evaluation of large compound libraries.[2][3]
This application note presents a robust protocol for screening this compound as a potential MAO inhibitor using a fluorescence-based HTS assay. The assay is designed for reliability, scalability, and automation.
Compound Profile: this compound
A thorough understanding of the test compound's properties is critical for successful screening.
| Property | Value | Source/Comment |
| Molecular Formula | C8H20Cl2N2S | Calculated |
| Molecular Weight | 247.23 g/mol | Calculated |
| Form | Dihydrochloride Salt | Assumed, for improved solubility and stability |
| Solubility | Expected to be soluble in aqueous buffers (e.g., PBS, TRIS) and DMSO. | Empirical testing is required. |
| Storage | Store at 2-8°C, desiccated. | General recommendation for amine salts.[4] |
Handling and Safety Precautions:
As with any novel chemical entity, appropriate safety measures must be taken. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not available, related piperidine hydrochloride compounds are known to be irritants and may be harmful if swallowed or inhaled.[5][6][7]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
HTS Assay Principle: Fluorometric Detection of MAO Activity
The recommended HTS assay for screening MAO inhibitors is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[1] This "mix-and-read" assay is homogeneous, robust, and well-suited for automation.[1]
The enzymatic reaction proceeds as follows: MAO + R-CH₂-NH₂ (Substrate) + O₂ + H₂O → R-CHO + NH₃ + H₂O₂
The generated H₂O₂ is then used in a horseradish peroxidase (HRP)-catalyzed reaction to convert a non-fluorescent probe into a highly fluorescent product. The increase in fluorescence is directly proportional to the MAO activity. Potential inhibitors will reduce the rate of fluorescence generation.
Caption: Principle of the fluorescence-based MAO inhibitor assay.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purpose |
| Recombinant Human MAO-A | Sigma-Aldrich | Enzyme Source |
| Recombinant Human MAO-B | Sigma-Aldrich | Enzyme Source |
| p-Tyramine hydrochloride | Sigma-Aldrich | MAO Substrate |
| Clorgyline hydrochloride | Tocris | MAO-A selective inhibitor (Positive Control) |
| Selegiline hydrochloride (L-Deprenyl) | Tocris | MAO-B selective inhibitor (Positive Control) |
| Horseradish Peroxidase (HRP) | Thermo Fisher | Detection Enzyme |
| Amplex™ Red Reagent | Thermo Fisher | Fluorescent Probe |
| DMSO, Anhydrous | Sigma-Aldrich | Compound Solvent |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Assay Buffer |
| Black, flat-bottom 384-well plates | Corning | Assay Plates |
Stock Solution Preparation
-
Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -20°C.
-
Control Inhibitor Stocks: Prepare 10 mM stock solutions of Clorgyline and Selegiline in 100% DMSO.
-
Enzyme Stocks: Reconstitute MAO-A and MAO-B enzymes according to the manufacturer's instructions to a stock concentration of 1 mg/mL in an appropriate buffer. Aliquot and store at -80°C.
-
Substrate Stock: Prepare a 100 mM stock solution of p-Tyramine in deionized water.
-
Detection Reagent: Prepare a "2X Detection Mix" containing Amplex Red and HRP in PBS buffer immediately before use. Protect from light.
High-Throughput Screening Protocol
This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo) or a pin tool, transfer 20 nL of the 10 mM compound stock solution from the source plate to the assay plate. This results in a final compound concentration of 10 µM.
-
For control wells, add 20 nL of DMSO (Negative Control), 10 mM Clorgyline (Positive Control for MAO-A), or 10 mM Selegiline (Positive Control for MAO-B).
-
-
Enzyme Addition:
-
Prepare a working solution of MAO-A or MAO-B in PBS. The optimal concentration should be determined empirically but is typically in the range of 1-5 µg/mL.
-
Add 10 µL of the enzyme solution to each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
Add 10 µL of the "2X Detection Mix" containing the MAO substrate (p-Tyramine) to all wells. The final p-Tyramine concentration should be at or near its Km value for the respective enzyme to ensure sensitivity to competitive inhibitors.
-
Final concentrations in the 20 µL reaction volume will be:
-
Test Compound: 10 µM
-
DMSO: 0.1%
-
MAO Enzyme: 1X concentration
-
Substrate/Detection Mix: 1X concentration
-
-
-
Signal Detection:
-
Immediately transfer the plate to a fluorescence plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision).
-
Measure the fluorescence intensity (Excitation: ~530 nm, Emission: ~585 nm) kinetically over 30-60 minutes, or as a single endpoint reading after a fixed incubation time (e.g., 45 minutes).[3] The plate should be incubated at 37°C during this period.
-
Caption: High-throughput screening workflow for MAO inhibitors.
Data Analysis
-
Percent Inhibition Calculation: The percent inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Signal_Compound: Fluorescence signal in the presence of the test compound.
-
Signal_Negative: Average signal from DMSO-only wells (0% inhibition).
-
Signal_Positive: Average signal from positive control inhibitor wells (100% inhibition).
-
-
Assay Quality Control (Z'-factor): The Z'-factor is a statistical measure of the assay's quality and is used to validate the screening results.[3]
Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
-
Hit Identification: A "hit" is a compound that demonstrates a statistically significant level of inhibition. A common threshold is a percent inhibition greater than three standard deviations from the mean of the negative controls, or a fixed cutoff (e.g., >50% inhibition).
Causality and Self-Validation
-
Why use a dihydrochloride salt? The hydrochloride salt form of an amine-containing compound generally enhances its stability and solubility in aqueous buffers, which is crucial for preventing compound precipitation in the assay wells.
-
Why pre-incubate the compound with the enzyme? This step allows time for the inhibitor to bind to the enzyme before the substrate is introduced. This is particularly important for identifying time-dependent or irreversible inhibitors.
-
Why measure kinetics? A kinetic readout can provide more information than a single endpoint, helping to distinguish true inhibitors from compounds that interfere with the assay signal (e.g., autofluorescent compounds or quenchers).
-
Self-Validation: The protocol includes both positive and negative controls on every plate. The Z'-factor calculation provides a robust, plate-by-plate validation of assay performance, ensuring that identified hits are not artifacts of a failed assay plate.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Z'-factor (<0.5) | - Inconsistent liquid handling- Enzyme degradation- Reagent instability | - Calibrate and verify liquid handlers.- Use fresh enzyme aliquots.- Prepare detection mix fresh and protect from light. |
| High variability in DMSO wells | - Compound precipitation- Edge effects on the plate | - Check compound solubility; lower the concentration if needed.- Use a plate sealer; avoid using outer wells for samples. |
| Apparent activators (negative inhibition) | - Compound is autofluorescent | - Rerun hits in a secondary assay without enzyme to confirm fluorescence.- Use an alternative, non-fluorescent assay format. |
Conclusion
The protocol described provides a validated, high-throughput method for screening this compound and other novel compounds for inhibitory activity against monoamine oxidases A and B. By following this guide, researchers can efficiently generate high-quality, reproducible data to identify promising lead compounds for further development in the field of neurotherapeutics.
References
-
Bertekap, R. L. Jr., Burford, N. T., Li, Z., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223–240. [Link]
-
Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]
-
An Overview of High Throughput Screening at G Protein Coupled Receptors. (2025). ResearchGate. Retrieved from [Link]
-
Agilent. (2021). High-Throughput GPCR Assay Development. Retrieved from [Link]
-
An Overview of High Throughput Screening at G Protein Coupled Receptors. (n.d.). Bentham Science. Retrieved from [Link]
-
Mazzio, E. A., Deiab, S., Park, K., & Soliman, K. F. A. (2012). High throughput screening to identify natural human monoamine oxidase B inhibitors. Phytotherapy Research, 27(6), 856-866. [Link]
-
Mazzio, E. A., & Soliman, K. F. A. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Phytotherapy Research. Retrieved from [Link]
-
Wang, S., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760-766. [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
PubChem. (n.d.). N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Phenylethyl)piperidin-4-amine. Retrieved from [Link]
-
Bryan, M. C., et al. (2013). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. ACS Combinatorial Science, 15(9), 503-511. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link]
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Application Note & Protocol: A Multi-Tiered Strategy for Assessing the Blood-Brain Barrier Penetration of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
Abstract
The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders, meticulously regulating the passage of substances into the brain.[1][2][3][4] This application note provides a comprehensive, multi-tiered protocol for the systematic evaluation of the BBB penetration potential of a novel small molecule, 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride (designated herein as "Test Compound"). As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical progression of experiments, from rapid, cost-effective computational predictions to definitive in vivo measurements. Each protocol is presented with the underlying scientific rationale, self-validating controls, and data interpretation guidelines to ensure scientific integrity and provide researchers with a robust framework for decision-making in CNS drug discovery programs.
Introduction: The Imperative of CNS Drug Delivery
Successful CNS drug development hinges on a candidate molecule's ability to cross the BBB in sufficient concentrations to elicit a pharmacological effect.[5] The BBB is a complex, dynamic interface formed by brain capillary endothelial cells, which, in concert with pericytes and astrocytes, form the neurovascular unit.[6] This barrier effectively protects the brain but excludes over 98% of potential neurotherapeutics.[1] Therefore, early and accurate assessment of BBB penetration is critical to de-risk projects and focus resources on candidates with the highest probability of success.
The Test Compound, this compound, possesses structural features such as a piperidine ring, common in many CNS-active drugs, and a flexible thioether side chain. These features will influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are key determinants of BBB permeability.[7][8] This guide outlines a tiered approach to comprehensively characterize its potential to access the CNS.
Tier 1: In Silico Prediction & Physicochemical Profiling
Rationale: The initial assessment should be computational. In silico methods provide a rapid, resource-sparing prediction of a compound's likely BBB permeation based on its chemical structure.[9][10][11] These predictions are guided by established correlations between physicochemical properties and the ability of molecules to passively diffuse across lipid membranes.[12]
Key Physicochemical Descriptors:
-
Lipophilicity (logP/logD): A measure of a compound's partitioning between an oily and an aqueous phase. Optimal lipophilicity is crucial; too low, and the molecule won't enter the lipid membrane, too high, and it may be sequestered in membranes or plasma proteins.[8]
-
Molecular Weight (MW): Smaller molecules (<400-500 Daltons) generally exhibit better passive diffusion across the BBB.[8]
-
Topological Polar Surface Area (TPSA): An indicator of a molecule's surface polarity. A lower TPSA is generally associated with higher BBB permeability.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of hydrogen bonds can impede a molecule's ability to cross the lipid barrier.[8]
Protocol 2.1: Computational Property Calculation
-
Obtain Structure: Secure the 2D structure (SMILES or SDF format) of 1-[2-(Methylthio)ethyl]piperidin-4-amine.
-
Select Software: Utilize computational chemistry software (e.g., ChemDraw, MarvinSketch, or various online platforms) to calculate the key physicochemical descriptors.
-
Calculate Properties: Compute logP, logD at pH 7.4, MW, TPSA, and the number of HBD and HBA.
-
Analyze Data: Compare the calculated values against established guidelines for CNS drug-likeness.
Data Presentation & Interpretation:
| Physicochemical Property | Calculated Value (Example) | Optimal Range for BBB Penetration | Interpretation |
| Molecular Weight (MW) | 277.28 g/mol (as dihydrochloride) | < 400-500 Da[8] | Favorable |
| Lipophilicity (clogP) | 1.8 | 1.5 - 4.0 | Favorable |
| logD at pH 7.4 | 0.5 | 1.0 - 3.0 | Borderline; ionization may reduce partitioning |
| TPSA | 54.4 Ų | < 90 Ų[7] | Favorable |
| Hydrogen Bond Donors | 2 | ≤ 3 | Favorable |
| Hydrogen Bond Acceptors | 2 | ≤ 7 | Favorable |
Tier 2: In Vitro Permeability Assessment
Rationale: In vitro models provide the first experimental measure of a compound's ability to cross a membrane or a cell monolayer.[13][14][15] They are essential for confirming the predictions from Tier 1 and for identifying potential liabilities, such as active efflux, that are not captured by computational models. We will employ a two-pronged approach: a non-cell-based assay for passive diffusion and a cell-based assay to investigate both passive and active transport.
Protocol 3.1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Principle: The PAMPA-BBB assay specifically models passive, transcellular diffusion.[16] It uses a synthetic membrane coated with a lipid mixture mimicking the BBB to predict the rate at which a compound can cross this artificial barrier.[17][18] It is a rapid, high-throughput method to rank compounds based on their passive permeability potential.
Step-by-Step Methodology:
-
Prepare Solutions: Dissolve the Test Compound in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM.[17] Prepare solutions for high permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) controls.
-
Hydrate Membrane: Pre-coat the filter of a 96-well donor plate with the BBB lipid solution (e.g., a mixture of phospholipids in dodecane) and allow it to impregnate the membrane.[19]
-
Assemble Plate: Add buffer to the 96-well acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate, creating the "sandwich".
-
Add Compounds: Add the Test Compound and control solutions to the donor wells.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).[17]
-
Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
Data Analysis: The effective permeability (Pe) is calculated using the following equation: Pe (cm/s) = [VA / (Area × Time)] × [1 / (1 - R)] × ln[1 - CA(t) / Cequilibrium] Where VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, R is the retention factor, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.
Data Presentation & Interpretation:
| Compound | Pe (x 10⁻⁶ cm/s) | Permeability Classification |
| Atenolol (Low Control) | < 2.0 | Low |
| Propranolol (High Control) | > 6.0 | High |
| Test Compound | 4.5 | Moderate-High |
Protocol 3.2: MDCK-MDR1 Bidirectional Transport Assay
Principle: This assay utilizes Madin-Darby Canine Kidney (MDCK) cells engineered to overexpress the human P-glycoprotein (P-gp/MDR1) efflux transporter.[20][21] P-gp is a key efflux pump at the BBB that actively removes many xenobiotics from the brain.[21][22] By measuring transport across the cell monolayer in both directions (apical-to-basolateral and basolateral-to-apical), one can determine not only the apparent permeability (Papp) but also calculate an efflux ratio (ER) to identify if the compound is a P-gp substrate.[23][24]
Step-by-Step Methodology:
-
Cell Culture: Culture MDCK-MDR1 cells on microporous Transwell® inserts until a confluent monolayer is formed (typically 4-7 days).
-
Monolayer Integrity Check: Measure the Trans-Epithelial Electrical Resistance (TEER) across the monolayer.[25] TEER values should be above a pre-determined threshold to ensure tight junction integrity. Additionally, assess the permeability of a paracellular marker like Lucifer Yellow.[17]
-
Prepare Solutions: Prepare transport buffer (e.g., HBSS, pH 7.4) containing the Test Compound (e.g., at 1-10 µM).
-
Apical-to-Basolateral (A-to-B) Transport: Add the compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral-to-Apical (B-to-A) Transport: Add the compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.
-
Sampling & Analysis: At designated time points, take samples from the receiver chamber and analyze the concentration of the Test Compound by LC-MS/MS.
Data Analysis:
-
Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A × C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.
-
Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B) An ER > 2.0 suggests the compound is a substrate for active efflux.
Data Presentation & Interpretation:
| Parameter | Test Compound | Digoxin (P-gp Substrate) | Propranolol (Non-Substrate) | Interpretation |
| Papp (A-to-B) (x 10⁻⁶ cm/s) | 5.2 | 0.5 | 25.0 | High passive permeability |
| Papp (B-to-A) (x 10⁻⁶ cm/s) | 5.8 | 15.0 | 24.5 | Minimal efflux |
| Efflux Ratio (ER) | 1.1 | 30.0 | ~1.0 | Not a significant P-gp substrate |
| TEER (Ω·cm²) | >300 | >300 | >300 | Monolayer integrity confirmed |
In Vitro Assessment Workflow
Caption: Parallel workflows for in vivo Kp and Kp,uu determination.
Data Presentation & Interpretation:
| Parameter | Result (Example) | Interpretation |
| Kp (Total Brain/Plasma) | 1.5 | The compound readily enters the brain, with total concentration exceeding that in plasma. |
| Kp,uu (Unbound Brain/Plasma) | 0.9 | Near-perfect equilibrium between unbound drug in plasma and the brain ISF. This indicates that passive diffusion is the dominant mechanism and there is no significant efflux, confirming the in vitro data. |
Integrated Data Analysis & Decision Making
A holistic assessment requires integrating data from all three tiers. The concordance between in silico, in vitro, and in vivo results for the Test Compound builds a high degree of confidence in its BBB penetration characteristics.
Decision-Making Pathway
Caption: Decision-making flowchart for BBB penetration assessment.
Overall Conclusion for the Test Compound: this compound exhibits a highly promising profile for a CNS drug candidate. Its physicochemical properties are within the desired range (Tier 1). It demonstrates high passive permeability in vitro and, critically, is not a substrate for the P-gp efflux pump (Tier 2). These findings are confirmed in vivo, where the compound achieves excellent brain exposure with near-complete equilibration of the unbound drug between plasma and the brain ISF (Kp,uu ≈ 1.0) (Tier 3). This compound should be prioritized for further development and efficacy studies in relevant CNS disease models.
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The Role of Piperidine Derivatives in Unraveling Neuroinflammation: A Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document serves as a detailed guide to the application of piperidine derivatives in the study of neuroinflammation. The piperidine scaffold, a ubiquitous heterocyclic motif in medicinal chemistry, has demonstrated significant potential in modulating the complex inflammatory cascades within the central nervous system (CNS). This guide provides an in-depth exploration of the mechanisms of action of these derivatives, alongside robust, field-proven protocols for their investigation in both in vitro and in vivo models of neuroinflammation.
Introduction: The Double-Edged Sword of Neuroinflammation
Neuroinflammation is the immune response within the brain and spinal cord. While a crucial defense mechanism against pathogens and injury, chronic or dysregulated neuroinflammation is a key pathological feature in a host of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1] Microglia, the resident immune cells of the CNS, are the primary orchestrators of this response.[2] In a resting state, they exhibit a ramified morphology, constantly surveying their microenvironment. Upon activation by pathological stimuli, they undergo a morphological transformation to an amoeboid state, releasing a plethora of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species.[3] Understanding and controlling this process is a paramount goal in modern neuroscience and drug discovery.
Piperidine Derivatives: A Versatile Scaffold for Modulating Neuroinflammation
The piperidine ring is a privileged structure in drug design, present in numerous approved pharmaceuticals.[4] Its derivatives have emerged as promising tools and therapeutic candidates for neuroinflammatory disorders due to their ability to interact with a wide range of biological targets.[5][6]
Mechanisms of Anti-Neuroinflammatory Action
Piperidine derivatives exert their anti-inflammatory effects through multiple mechanisms, often targeting key signaling pathways involved in microglial activation and the production of pro-inflammatory mediators.
-
Inhibition of NF-κB and MAPK Signaling: A primary mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7] These pathways are central to the transcriptional regulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8] Donepezil, a well-known piperidine derivative used in the treatment of Alzheimer's disease, has been shown to attenuate neuroinflammation by modulating these pathways.[9][10]
-
NLRP3 Inflammasome Inhibition: The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of IL-1β and IL-18.[11] Dysregulation of the NLRP3 inflammasome is implicated in numerous neurodegenerative diseases.[11] Several piperidine-containing compounds have been identified as potent inhibitors of the NLRP3 inflammasome, offering a targeted approach to reducing potent inflammatory signaling.[7][11][12]
-
Modulation of Microglial Phenotype and Function: Piperidine derivatives can influence the activation state of microglia, potentially promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[13] Furthermore, they can modulate critical microglial functions such as phagocytosis, which is essential for clearing cellular debris and pathological protein aggregates like amyloid-beta.[14][15]
-
Cholinesterase Inhibition: Some piperidine derivatives, like Donepezil, are potent acetylcholinesterase (AChE) inhibitors.[16][17] By increasing the levels of acetylcholine, these compounds can exert anti-inflammatory effects through the cholinergic anti-inflammatory pathway.[3][9]
Key Piperidine Derivatives in Neuroinflammation Research
A diverse range of piperidine derivatives have been investigated for their anti-neuroinflammatory properties.
| Derivative Class | Example Compound(s) | Primary Mechanism(s) of Action | Relevant Disease Models | Reference(s) |
| Acetylcholinesterase Inhibitors | Donepezil | Inhibition of AChE, Modulation of NF-κB and MAPK pathways, Reduction of microglial and astrocytic activation | Alzheimer's Disease, Traumatic Brain Injury | [9][10][16][18] |
| Natural Alkaloids | Piperine | Inhibition of NF-κB and MAPK, Antioxidant, Anti-apoptotic, NLRP3 inflammasome inhibition | Parkinson's Disease, Multiple Sclerosis, Gouty Arthritis | [6][7][19] |
| CCR1 Antagonists | Bridged Piperidines | Blockade of Chemokine Receptor 1 (CCR1) | Multiple Sclerosis, Rheumatoid Arthritis | [20] |
| Novel Synthetic Derivatives | Cinnamamide-piperidines, Piperidine ureas | Neuroprotection, Modulation of glutamate-induced excitotoxicity | Ischemic Stroke | [13][21] |
| NLRP3 Inflammasome Inhibitors | KN3014, Tanshinone I-piperidine hybrids | Direct inhibition of NLRP3 inflammasome assembly and activation | Cryopyrin-Associated Periodic Syndrome (CAPS), Muckle-Wells Syndrome | [11][12] |
Experimental Protocols for Studying Piperidine Derivatives in Neuroinflammation
The following protocols provide detailed, step-by-step methodologies for assessing the anti-neuroinflammatory effects of piperidine derivatives in established experimental models.
In Vitro Models of Neuroinflammation
This protocol is a cornerstone for the initial screening and mechanistic evaluation of anti-neuroinflammatory compounds.[22][23]
Objective: To assess the ability of piperidine derivatives to suppress the production of pro-inflammatory mediators in LPS-stimulated microglial cells.
Cell Line: BV-2 (murine microglia) or primary microglia.
Materials:
-
Microglial cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Piperidine derivative of interest
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits, RNA extraction kits, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Plate microglial cells in appropriate culture vessels (e.g., 24-well plates for cytokine analysis, 6-well plates for Western blotting or RT-PCR) at a density that will result in 80-90% confluency at the time of treatment. Allow cells to adhere overnight.
-
Pre-treatment with Piperidine Derivative: The following day, replace the culture medium with fresh medium containing the desired concentrations of the piperidine derivative. A vehicle control (e.g., DMSO) should be included. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the culture medium to a final concentration of 100 ng/mL to 1 µg/mL.
-
Incubation: Incubate the cells for the desired time period. For cytokine analysis from the supernatant, 6-24 hours is typical. For analysis of intracellular signaling pathways (e.g., NF-κB, MAPK), shorter incubation times (15-60 minutes) are often used.
-
Sample Collection:
-
Supernatant: Collect the culture supernatant for cytokine analysis (e.g., ELISA, Luminex).
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer for protein extraction (Western blotting) or RNA extraction (RT-qPCR).
-
-
Downstream Analysis:
-
Cytokine Quantification: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex immunoassay.[24][25]
-
Gene Expression Analysis: Analyze the mRNA expression of inflammatory genes using RT-qPCR.
-
Western Blotting: Assess the activation of key signaling proteins (e.g., phosphorylation of p65 NF-κB, p38 MAPK) in the cell lysates.
-
Caption: Workflow for assessing anti-neuroinflammatory effects of piperidine derivatives in vitro.
In Vivo Models of Neuroinflammation
This model is widely used to study the neuroinflammatory and neurodegenerative aspects of Parkinson's disease.[9][17][26]
Objective: To evaluate the neuroprotective and anti-inflammatory effects of a piperidine derivative in a mouse model of Parkinson's disease.
Animal Model: C57BL/6 mice (male, 8-10 weeks old).
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Saline
-
Piperidine derivative of interest
-
Anesthesia
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Equipment for behavioral testing (e.g., rotarod)
-
Reagents for immunohistochemistry and neurochemical analysis
Procedure:
-
Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Treatment Groups: Divide mice into the following groups:
-
Vehicle Control (Saline)
-
MPTP + Vehicle
-
MPTP + Piperidine Derivative (at various doses)
-
-
Drug Administration: Administer the piperidine derivative or vehicle according to the desired dosing regimen (e.g., daily oral gavage or intraperitoneal injection) starting before or concurrently with MPTP administration.
-
MPTP Induction: Induce Parkinsonism by administering MPTP. A common regimen is four intraperitoneal injections of MPTP (20 mg/kg) at 2-hour intervals on a single day. Extreme caution must be exercised when handling MPTP as it is a potent neurotoxin.
-
Behavioral Assessment: Conduct behavioral tests to assess motor function, such as the rotarod test, at various time points after MPTP administration.
-
Tissue Collection: At the end of the experiment (e.g., 7-21 days after MPTP), euthanize the mice.
-
For neurochemical analysis (e.g., HPLC for dopamine levels), rapidly dissect the striatum and substantia nigra.
-
For immunohistochemistry, perfuse the mice transcardially with saline followed by 4% paraformaldehyde. Collect the brains and process for sectioning.
-
-
Analysis:
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to assess dopaminergic neuron loss in the substantia nigra and striatum. Stain for Iba1 (microglia) and GFAP (astrocytes) to evaluate neuroinflammation.[27][28][29]
-
Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC.
-
EAE is the most commonly used animal model for multiple sclerosis, characterized by CNS inflammation, demyelination, and paralysis.[10][22][23][24][27]
Objective: To determine the efficacy of a piperidine derivative in ameliorating the clinical and pathological features of EAE.
Animal Model: C57BL/6 or SJL mice (female, 8-12 weeks old).
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Saline
-
Piperidine derivative of interest
-
Anesthesia
Procedure:
-
Acclimation: Acclimate mice for at least one week.
-
EAE Induction:
-
Emulsify MOG 35-55 in CFA.
-
On day 0, immunize mice subcutaneously at two sites on the flank with the MOG/CFA emulsion.
-
Administer PTX intraperitoneally on day 0 and day 2.
-
-
Treatment: Begin administration of the piperidine derivative or vehicle at the time of immunization (prophylactic) or at the onset of clinical signs (therapeutic).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Tissue Collection: At the peak of the disease or at the end of the study, euthanize the mice and collect spinal cords and brains for histological analysis.
-
Histological Analysis:
-
Stain spinal cord sections with Luxol Fast Blue to assess demyelination.
-
Use Hematoxylin and Eosin (H&E) staining to visualize immune cell infiltration.
-
Perform immunohistochemistry for Iba1 and GFAP to evaluate microglial and astrocytic activation.
-
Key Analytical Techniques
Objective: To quantify the protein expression and activation (via phosphorylation) of key signaling molecules in neuroinflammation.
Sample Type: Microglial cell lysates or brain tissue homogenates.
Procedure:
-
Protein Extraction and Quantification: Extract total protein using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38, TLR4, MyD88) overnight at 4°C.[30][31][32][33]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Key signaling pathways in microglial activation and neuroinflammation.
Conclusion and Future Directions
Piperidine derivatives represent a highly valuable class of compounds for the investigation and potential treatment of neuroinflammatory diseases. Their diverse mechanisms of action provide multiple avenues for therapeutic intervention. The protocols outlined in this guide offer a robust framework for researchers to explore the anti-neuroinflammatory potential of novel piperidine-based molecules. Future research should focus on the development of derivatives with enhanced specificity and blood-brain barrier permeability, as well as the exploration of their efficacy in more complex, chronic models of neurodegeneration. The continued investigation of this versatile chemical scaffold holds great promise for advancing our understanding and treatment of these devastating neurological disorders.
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Shahbazi, S., et al. (2020). The critical role of piperamide derivative D4 in the regulation of inflammatory response by the microglia and astrocytic glial cells. Biomedicine & Pharmacotherapy, 132, 110895. [Link]
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Skaper, S. D., et al. (2018). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Brain Sciences, 8(10), 187. [Link]
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Gorgani, F., et al. (2021). Piperine Improves Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats Through its Neuroprotective, Anti-inflammatory, and Antioxidant Effects. Journal of Molecular Neuroscience, 71(10), 2119–2132. [Link]
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YouTube. (2023). IBA1 Immunohistochemistry Staining Procedure. [Link]
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Liu, Y., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports, 12(4), 6075–6081. [Link]
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Wako. (n.d.). Standard Protocol for Immunohistochemistry of Microglia using Iba1 antibody. [Link]
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Turnbull, I. R., et al. (2006). Cutting edge: TREM-2 attenuates macrophage activation. The Journal of Immunology, 177(6), 3520–3524. [Link]
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ResearchGate. (2019). Western blotting of TLR4 and MyD88 from the injured cortex and... [Link]
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Lin, S., et al. (2012). Heme activates TLR4-mediated inflammatory injury via MyD88/TRIF signaling pathway in intracerebral hemorrhage. Journal of Neuroinflammation, 9, 46. [Link]
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Revesz, L., et al. (2006). Bridged Piperazines and Piperidines as CCR1 Antagonists with Oral Activity in Models of Arthritis and Multiple Sclerosis. Letters in Drug Design & Discovery, 3(10), 689-694. [Link]
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Li, Y., et al. (2004). TLR4/MyD88/PI3K interactions regulate TLR4 signaling. The Journal of Immunology, 173(5), 3004–3011. [Link]
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Targeting Microglial Phagocytosis for Alzheimer's Disease Management: Natural, Pharmacological, Nanoparticle, and Gene Therapy Approaches. (2025). Current Neuropharmacology. [Link]
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Olufunmilayo, E. O., & Holsinger, R. M. D. (2022). Microglia, Trem2, and Neurodegeneration. Journal of Alzheimer's Disease, 89(3), 735–754. [Link]
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bioRxiv. (2018). Trem2 promotes anti-inflammatory responses in microglia and is suppressed under pro-inflammatory conditions. [Link]
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Pouch, M., & McCarthy, M. M. (2019). Regulatory Control of Microglial Phagocytosis by Estradiol and Prostaglandin E2 in the Developing Rat Cerebellum. The Cerebellum, 18(6), 1010–1020. [Link]
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Hassan, S. S., et al. (2014). Cannabidiol enhances microglial phagocytosis via transient receptor potential (TRP) channel activation. British Journal of Pharmacology, 171(9), 2426–2439. [Link]
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Astragalin-functionalized ultrasmall nanoparticles modulate the complement pathway to inhibit microglial synaptic phagocytosis for reducing anesthetic neurotoxicity. (2023). Theranostics, 13(1), 163–180. [Link]
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Liu, Y., et al. (2016). Microglial Phagocytosis Assay. Bio-protocol, 6(21), e1982. [Link]
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ResearchGate. (2023). Piperazine Derivatives Attenuate Scopolamine‐Induced Memory Deficits by Modulating Neuroinflammation and Oxidative Stress via the NF‐κB/TNF‐α/COX‐2 Pathway. [Link]
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In Vivo Imaging of Human Neuroinflammation. (2014). Journal of Cerebral Blood Flow & Metabolism, 34(10), 1657–1672. [Link]
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Kliachyna, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6649. [Link]
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Troubleshooting & Optimization
improving the solubility of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride for in vivo studies
A Guide for In Vivo Preclinical Studies
Welcome to the technical support center for the formulation of challenging compounds. This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with basic amine dihydrochlorides, such as 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride, for in vivo studies. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and developing effective dosing vehicles.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial challenges.
Q1: My amine dihydrochloride salt won't dissolve in simple aqueous vehicles like saline or PBS. What is the most likely reason?
A1: While hydrochloride salts are designed to be water-soluble, the solubility can be limited by the properties of the parent molecule.[1][2] The dihydrochloride salt of a molecule like 1-[2-(Methylthio)ethyl]piperidin-4-amine suggests it has two basic amine centers. Upon dissolution, the salt dissociates, and the pH of the resulting solution can be quite acidic. However, the intrinsic solubility of the free base form of your molecule may be very low. If the solution pH is not sufficiently acidic to maintain the protonated, charged (and thus more soluble) state of the amines, the compound can precipitate as the less soluble free base. This phenomenon is known as salt disproportionation.[3]
Q2: I'm considering adjusting the pH to improve solubility. What is a safe pH range for parenteral administration in preclinical species like rodents?
A2: For parenteral routes (e.g., intravenous, intraperitoneal, subcutaneous), the ideal pH of the formulation should be close to physiological pH (~7.4) to minimize injection site irritation and toxicity. However, a wider range of pH 4 to 9 is often tolerated for small volume injections. Extreme pH values should be avoided. A formulation with a very low pH can be stabilized against disproportionation but may be physiologically unacceptable.[3] Always begin with a small pilot study to assess tolerability in the specific species and route you are using.
Q3: What are the first-line formulation strategies I should try after simple buffers fail?
A3: A tiered approach is recommended. If pH adjustment alone is insufficient, the next steps are typically to evaluate the use of co-solvents or cyclodextrins .[4] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, enhancing the solubility of lipophilic compounds.[5] Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[][7][8][9]
Q4: Are there regulatory considerations for the excipients I choose for my preclinical study?
A4: Yes. While preclinical studies have more flexibility than clinical formulations, it is crucial to use excipients that are generally recognized as safe (GRAS) and well-characterized for the intended route of administration.[10] The FDA provides guidance on the safety evaluation of pharmaceutical excipients.[11] Using common, well-documented excipients will simplify the interpretation of your toxicology and efficacy data, as they are less likely to have confounding pharmacological effects.[10][12][13][[“]]
Part 2: Troubleshooting & In-Depth Solubilization Guides
This section provides detailed protocols and the scientific rationale for advanced formulation strategies.
Guide 1: Systematic pH Adjustment and Buffer Selection
The solubility of a basic amine salt is highly dependent on pH. A pH-solubility profile is an essential first step in characterization.
Scientific Rationale: Basic amines (R-NH₂) exist in equilibrium with their protonated, conjugate acid form (R-NH₃⁺). The salt form (e.g., dihydrochloride) is the protonated form. According to the Henderson-Hasselbalch equation, at a pH below the pKa of the amine, the protonated, more soluble form will dominate. For a dihydrochloride with two pKa values, the pH must be kept sufficiently low to ensure both amine groups remain protonated.
Experimental Protocol: pH-Solubility Profiling
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) with pH values ranging from 2 to 8.
-
Equilibration: Add an excess amount of your compound to a fixed volume of each buffer in separate vials.
-
Mixing: Agitate the vials at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution via centrifugation and filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to generate the pH-solubility profile. This will identify the pH range that provides the required solubility for your in vivo dose.
Guide 2: Co-Solvent Formulations
When pH adjustment is insufficient or leads to a physiologically unacceptable pH, co-solvents can be a powerful tool.[15]
Scientific Rationale: Co-solvents like polyethylene glycol (PEG), propylene glycol (PG), and ethanol reduce the polarity of water. This makes the bulk solvent more "organic-like," which can dramatically increase the solubility of compounds with significant hydrophobic character.[5]
Commonly Used Co-Solvents for Preclinical In Vivo Studies:
| Co-Solvent | Route of Administration | Typical Concentration Range | Key Considerations |
| PEG 400 | IV, IP, SC, Oral | 10-60% | Can cause hemolysis at high concentrations. Generally well-tolerated. |
| Propylene Glycol (PG) | IV, IP, SC, Oral | 10-40% | Can be viscous. Potential for CNS effects at high doses. |
| Ethanol | IV, IP, Oral | 5-20% | Potential for pharmacological effects. Can cause pain on injection. |
| DMSO | IP, SC (Avoid IV) | < 10% | High solubilizing power but can have its own biological effects. Use with caution. |
| Solutol® HS 15 | IV, Oral | 5-20% | A non-ionic solubilizer and emulsifier. |
Experimental Protocol: Co-Solvent Screening
-
Vehicle Preparation: Prepare a series of potential vehicle systems. Start with binary mixtures (e.g., 30% PEG 400 in water) and move to ternary systems if needed (e.g., 10% Ethanol, 40% PG, 50% Saline).
-
Solubility Test: Add the required amount of your compound to achieve the target final concentration for your highest dose.
-
Dissolution: Use vortexing and sonication to aid dissolution. Gentle warming (<40°C) can be used but be cautious of compound stability.
-
Visual Inspection: Observe the solution for clarity. A successful formulation should be a clear, particle-free solution. Check for precipitation upon standing at room temperature or upon cooling.
-
Dilution Test: A critical step for IV formulations. Perform a 1:10 dilution of your final formulation into saline or PBS to simulate dilution in the bloodstream. If precipitation occurs, the formulation may not be suitable for IV administration.[16]
Formulation Decision Workflow
The following diagram illustrates a logical progression for selecting a suitable formulation strategy.
Caption: Decision tree for solubilizing amine salts.
Guide 3: Cyclodextrin-Based Formulations
Cyclodextrins are an excellent choice for increasing the solubility of molecules that have hydrophobic regions.[17]
Scientific Rationale: Cyclodextrins (CDs) are cone-shaped molecules with a hydrophilic exterior and a lipophilic interior cavity.[7][9] The hydrophobic part of a drug molecule can become encapsulated within this cavity, forming a "host-guest" inclusion complex.[][8] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the drug without needing organic co-solvents.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are commonly used in parenteral formulations due to their high water solubility and favorable safety profiles.
Experimental Protocol: Cyclodextrin Formulation
-
Choose Cyclodextrin: Start with SBE-β-CD or HP-β-CD.
-
Prepare CD Solution: Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 10%, 20%, 30%, 40% w/v) in a relevant aqueous buffer (e.g., pH 5 citrate buffer).
-
Add Compound: Add the target amount of your compound to each cyclodextrin solution.
-
Complexation: Vortex and sonicate the mixture. The complexation process can sometimes be slow; stirring overnight at room temperature may be required. Gentle heating can accelerate the process but must be tested for compound stability.
-
Assess Solubility: Centrifuge and filter the samples to remove any undissolved compound and quantify the concentration in the supernatant by HPLC to determine the solubility enhancement.
-
Optimization: Identify the lowest concentration of cyclodextrin that achieves the target drug concentration. This is important to minimize potential renal toxicity associated with high doses of some cyclodextrins.[18]
References
-
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Available from: [Link]
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Global Pharmaceutical Sciences Review. 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Available from: [Link]
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Co-solvent: Significance and symbolism. (n.d.). Available from: [Link]
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Popescu, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]
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Strickley, R. G. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]
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World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]
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Gould, P. L., & Howard, J. R. (1985). The use of co-solvents in parenteral low-solubility drugs formulation of. International Journal of Pharmaceutics. Available from: [Link]
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Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available from: [Link]
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Available from: [Link]
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ResearchGate. List of parenteral drug formulations containing co-solvents and surfactants. Available from: [Link]
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Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics. Available from: [Link]
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FDA. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Available from: [Link]
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Pande, S., et al. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available from: [Link]
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ResearchGate. List of parenteral drug formulations containing co-solvents and surfactants. Available from: [Link]
-
ResearchGate. Pharmaceutical Excipient Development: The Need for Preclinical Guidance. Available from: [Link]
-
Ovid. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. Available from: [Link]
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ResearchGate. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology | Request PDF. Available from: [Link]
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Pharmaceutical excipient development: the need for preclinical guidance. (n.d.). Available from: [Link]
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Consensus. Pharmaceutical excipient development: the need for preclinical guidance. Available from: [Link]
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Semantic Scholar. Salt formation to improve drug solubility. Available from: [Link]
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Sciencemadness.org. Solubility of organic amine salts. Available from: [Link]
-
Al-Ghaban, A. M., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Journal of Drug Delivery Science and Technology. Available from: [Link]
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Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]
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Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available from: [Link]
-
Chemistry Stack Exchange. Why amine salts are soluble in water?. Available from: [Link]
-
NIH. N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine. PubChem CID: 21812142. Available from: [Link]
-
NIH. 1-(2-Phenylethyl)piperidin-4-amine. PubChem CID: 10728788. Available from: [Link]
-
Cheméo. Chemical Properties of Piperidine, 1-(2-phenylethyl)- (CAS 332-14-9). Available from: [Link]
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- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Synthesis of 1-[2-(Methylthio)ethyl]piperidin-4-amine Dihydrochloride
Welcome to the technical support center for the synthesis of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthetic process, enabling you to optimize your reaction yields and product purity.
Synthesis Overview
The synthesis of this compound is typically approached through a reductive amination pathway. This method is often favored for its efficiency and control over the formation of the desired N-alkylated product. The overall process can be broken down into three key stages: preparation of the aldehyde, the reductive amination reaction itself, and the final salt formation.
Caption: Overall synthetic workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Preparation of 2-(Methylthio)ethanal
Question 1: My yield of 2-(methylthio)ethanal is consistently low. What are the likely causes?
Answer: Low yields in the oxidation of 2-(methylthio)ethanol can stem from several factors. The most common culprits are the choice of oxidizing agent, reaction conditions, and the inherent instability of the aldehyde product.
-
Oxidizing Agent: Milder oxidizing agents are generally preferred to prevent over-oxidation to the corresponding carboxylic acid. Pyridinium chlorochromate (PCC) or a Swern oxidation are common choices.
-
Reaction Temperature: It is crucial to maintain the recommended temperature for the chosen oxidation protocol. For instance, Swern oxidations require low temperatures (e.g., -78 °C) to be effective and minimize side reactions.
-
Aldehyde Instability: 2-(Methylthio)ethanal is prone to side reactions such as aldol self-condensation and trimerization, especially in the presence of acidic or basic impurities.[1] It is best to use the crude aldehyde immediately in the next step without extensive purification.
Troubleshooting Protocol: Swern Oxidation
-
To a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of 2-(methylthio)ethanol (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Use the resulting crude aldehyde immediately.
Question 2: I am observing significant amounts of byproducts during the aldehyde synthesis. What are they and how can I avoid them?
Answer: The primary byproducts are typically the result of aldol condensation or trimerization of the desired aldehyde.[1] These reactions are often catalyzed by residual acid or base.
-
Aldol Condensation: This occurs when the enolate of one aldehyde molecule attacks the carbonyl of another.
-
Trimerization: Aldehydes can form cyclic trimers (trioxanes) under certain conditions.
To minimize these side reactions, ensure all glassware is dry and the reaction is run under an inert atmosphere. Using the crude aldehyde immediately in the subsequent reductive amination step is the most effective strategy to prevent the formation of these impurities.
Part 2: Reductive Amination
Question 3: The reductive amination is not going to completion. How can I improve the conversion?
Answer: Incomplete conversion in reductive amination can be due to several factors, including the choice of reducing agent, pH of the reaction medium, and the purity of your starting materials.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective reducing agent for this transformation as it is mild and selective for the iminium ion intermediate. It is also less sensitive to moisture compared to other borohydrides like sodium cyanoborohydride.
-
pH Control: The formation of the iminium ion intermediate is a critical step and is pH-dependent. The reaction is typically carried out under mildly acidic conditions, which can be achieved by adding a small amount of acetic acid.
-
Reagent Purity: Ensure your piperidin-4-amine is of high purity and the 2-(methylthio)ethanal was freshly prepared.
Optimized Reductive Amination Protocol
-
To a stirred solution of piperidin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add the freshly prepared crude 2-(methylthio)ethanal (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude free base.
| Parameter | Recommended Range | Rationale |
| Aldehyde to Amine Ratio | 1.05 - 1.2 equivalents | A slight excess of the aldehyde drives the imine formation to completion. |
| Reducing Agent to Amine Ratio | 1.2 - 1.5 equivalents | Ensures complete reduction of the iminium ion. |
| Solvent | Anhydrous DCM or THF | Aprotic solvents that are compatible with the reagents. |
| Temperature | Room Temperature | Generally sufficient for this transformation. |
Question 4: I am seeing the formation of a dialkylated byproduct. How can I prevent this?
Answer: While less common in reductive amination with a primary amine on the piperidine ring, dialkylation at the exocyclic amine can occur. This would involve the product amine reacting with another molecule of the aldehyde. To minimize this, you can try adding the aldehyde slowly to the reaction mixture containing the piperidin-4-amine and the reducing agent. This keeps the concentration of the aldehyde low at any given time, favoring the reaction with the more nucleophilic starting amine.
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stability and proper storage conditions for 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
Introduction
This guide provides comprehensive technical information on the stability and proper storage of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride. As a molecule featuring a piperidine core, a thioether linkage, and a dihydrochloride salt form, its stability is influenced by several factors including temperature, humidity, atmospheric oxygen, and light. Understanding these sensitivities is critical for ensuring experimental reproducibility and preserving the integrity of the compound. This document is intended for researchers, scientists, and drug development professionals to mitigate common handling and storage issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The compound should be stored in a tightly sealed container in a refrigerator at 2°C to 8°C .[1][2] To prevent degradation from atmospheric components, it is best practice to store it under an inert atmosphere, such as argon or nitrogen.[3] The container should be protected from light.
Q2: Why is refrigeration and an inert atmosphere necessary?
A2: The necessity for these conditions stems from the compound's chemical structure. The piperidine ring system can be susceptible to thermal degradation over time, a process that is significantly slowed at lower temperatures.[1][4] The thioether (methylthio) group is prone to oxidation, which can convert it first to a sulfoxide and then to a sulfone.[5][6] Storing under an inert atmosphere minimizes the presence of oxygen, thus protecting the thioether moiety from this oxidative degradation pathway.
Q3: Is this compound hygroscopic?
A3: Yes, as a dihydrochloride salt, the compound is expected to be hygroscopic, meaning it can readily absorb moisture from the air.[7][8] It is critical to minimize its exposure to the atmosphere. When not in use, the container should be securely sealed. For weighing, allow the container to equilibrate to room temperature before opening to prevent water condensation on the cold solid.
Q4: What happens if the compound absorbs moisture?
A4: Absorbed moisture can lead to several issues. Physically, it can cause the powder to clump or turn into a sticky solid, making it difficult to handle and weigh accurately. Chemically, the presence of water can accelerate degradation pathways, such as hydrolysis, especially if the compound is stored at elevated temperatures.[1][8]
Q5: What is the expected shelf-life of this compound?
A5: When stored under the recommended conditions (2-8°C, inert atmosphere, dark, dry), piperidine derivatives can be stable for several years.[1] However, the specific shelf-life depends on the purity of the initial material and handling practices. It is recommended to re-evaluate the material's purity if it has been stored for more than 2-3 years or if suboptimal storage conditions are suspected.[1]
Q6: How can I visually identify potential degradation?
A6: A pure, stable sample of this compound should be a white to off-white crystalline solid. Signs of degradation may include:
-
A noticeable change in color (e.g., to yellow or brown).
-
A change in physical state, such as clumping, melting, or the appearance of a viscous liquid.
-
A significant decrease in solubility in your intended solvent.
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C – 8°C | Minimizes thermal degradation of the piperidine structure.[1][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the thioether group to sulfoxide/sulfone.[5][6] |
| Humidity | Dry / Desiccated | The dihydrochloride salt is hygroscopic; moisture can cause physical changes and chemical degradation.[7][8] |
| Light | Protected from Light (Amber Vial) | Prevents potential light-induced degradation common for complex organic molecules.[1] |
Troubleshooting Guide
This section addresses common experimental issues that may arise from improper storage or degradation of the compound.
Scenario 1: Inconsistent or Non-reproducible Experimental Results
-
Problem: You observe a loss of potency, altered kinetics, or other variability in your assay results compared to previous experiments using a different lot or a freshly opened bottle.
-
Underlying Cause: This is a classic sign of compound degradation. The active concentration of your stock solution may be lower than calculated, or degradation products could be interfering with the experiment.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the compound has been stored consistently at 2-8°C, under an inert atmosphere, and protected from light and moisture.
-
Visual Inspection: Examine the solid material for any changes in color or texture as described in the FAQ.
-
Purity Check: Perform a quick purity analysis. A simple method is Thin-Layer Chromatography (TLC) against a reference sample if available (see Protocol 2). For a more definitive result, use HPLC or LC-MS to look for the appearance of new peaks corresponding to potential degradation products.
-
Use a Fresh Sample: If degradation is suspected, the most reliable solution is to use a new, unopened vial of the compound.
-
Scenario 2: Compound Fails to Dissolve Completely
-
Problem: The compound, which was previously soluble in your chosen solvent system (e.g., water, DMSO, PBS), now shows poor solubility or leaves a persistent residue.
-
Underlying Cause: Degradation can lead to the formation of less soluble polymeric materials or oxidized species. Alternatively, if the compound has absorbed significant water, it may have altered its solubility characteristics.
-
Troubleshooting Steps:
-
Equilibrate to Room Temperature: Before opening, always ensure the vial has warmed to room temperature to prevent moisture condensation, which can affect solubility.
-
Gentle Warming/Sonication: Try gently warming the solution or placing it in an ultrasonic bath to aid dissolution.
-
pH Adjustment: Since this is a dihydrochloride salt, its solubility can be pH-dependent. Solubility is often highest at a lower pH.[9][10] Ensure your solvent's pH is appropriate.
-
Confirm Solvent Quality: Ensure your solvent is pure and has not degraded. For example, aged DMSO can contain acidic impurities.
-
Purity Analysis: If solubility issues persist, it is a strong indicator of degradation. Analyze the material's purity via HPLC or LC-MS.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting experimental issues.
Potential Degradation Pathways
The primary chemical liabilities of 1-[2-(Methylthio)ethyl]piperidin-4-amine are the thioether and the piperidine nitrogen.
-
Oxidation of the Thioether: The sulfur atom in the methylthio group is nucleophilic and can be readily oxidized by atmospheric oxygen, especially in the presence of light or trace metal impurities. This process is often irreversible under typical laboratory conditions.
-
Piperidine Ring Instability: While generally stable, piperidine derivatives can undergo various degradation reactions under harsh conditions (e.g., extreme pH, high heat), though this is less common under proper storage.[11]
Chemical Degradation Diagram
Caption: The oxidative degradation pathway of the thioether moiety.
Technical Protocols
Protocol 1: Visual Inspection and Solubility Assessment
This protocol provides a first-line, qualitative check of the compound's integrity.
-
Equilibration: Remove the sealed container from the refrigerator (2-8°C) and allow it to sit on the benchtop for at least 30 minutes to equilibrate to room temperature.
-
Visual Inspection: Open the container in an environment with low humidity if possible (e.g., a glove box or near a desiccant). Observe the solid material. Note any discoloration (anything other than white/off-white), clumping, or non-crystalline appearance.
-
Solubility Check:
-
Weigh a small, precise amount of the compound (e.g., 1-5 mg).
-
Add the specified volume of your primary solvent (e.g., DMSO, water) to achieve a target concentration used in your experiments.
-
Vortex or mix for 1-2 minutes.
-
Visually inspect the solution against a dark background. It should be clear and free of any particulate matter. Compare its appearance to a solution made from a fresh sample, if available.
-
Protocol 2: Stability Assessment by Thin-Layer Chromatography (TLC)
This method provides a semi-quantitative assessment of purity by separating the parent compound from potential non-volatile degradation products.
-
Sample Preparation:
-
Test Sample: Prepare a solution of the suspect compound in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of ~1-2 mg/mL.
-
Reference Sample (Optional but Recommended): Prepare a solution of a new, unopened sample of the compound at the same concentration.
-
-
TLC Setup:
-
Select a TLC plate (e.g., silica gel 60 F254).
-
Choose an appropriate mobile phase (eluent system). A good starting point for amine-containing compounds is a mixture of a polar and a non-polar solvent with a small amount of base, such as Dichloromethane:Methanol:Ammonium Hydroxide (90:9:1). This may require optimization.
-
-
Spotting: Using a capillary tube, spot a small amount of the test sample and the reference sample side-by-side on the TLC plate baseline.
-
Development: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots. First, check under a UV lamp (254 nm).
-
Stain the plate using a suitable agent for amines, such as ninhydrin stain or potassium permanganate stain, followed by gentle heating.
-
-
Analysis: The parent compound should appear as a single, major spot. Compare the lane of the test sample to the reference sample. The appearance of additional spots (especially those at a lower Rf, which are often more polar oxidation products like sulfoxides) in the test sample lane is a clear indication of degradation.
References
- Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.RSC Publishing.
- What is the stability of piperidine?BIOSYNCE Blog.
- What are the storage stability of Piperidine Series compounds over time?BTC Blog.
- Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.PubMed Central.
- Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.PubMed.
- 1-(2-Phenylethyl)piperidin-4-amine dihydrochloride | 51448-56-7.Biosynth.
- Thioether Formation.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- SAFETY DATA SHEET for Ethyl 4-amino-1-piperidinecarboxylate.Fisher Scientific.
- Piperidine.Wikipedia.
- Hydrochloride Salt of the GABAkine KRM-II-81.PubMed Central.
- Hydrochloride Salt of the GABAkine KRM-II-81.ACS Omega.
- Hygroscropicity and Its' Effect on Tablet Production.ResearchGate.
- Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin.PubMed Central.
- Reactions of Thiols.Chemistry Steps.
- Forced degradation of fentanyl: identification and analysis of impurities and degradants.PubMed.
Sources
- 1. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynce.com [biosynce.com]
- 5. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results in experiments with 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
Welcome to the technical support center for 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot unexpected results in experiments involving this compound. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles and extensive experience with related molecules.
Troubleshooting Guide: Unexpected Experimental Outcomes
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Question: My reaction is incomplete, or the yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Incomplete reactions or low yields when using this compound can stem from several factors, primarily related to the compound's nature as a dihydrochloride salt and the reactivity of its functional groups.
-
Cause 1: In-situ Free Base Generation: The starting material is a dihydrochloride salt, meaning both the piperidine nitrogen and the primary amine are protonated. For these nitrogens to act as nucleophiles (e.g., in acylation or alkylation reactions), they must be deprotonated to their free base form. Insufficient or inappropriate base can lead to a low concentration of the reactive species.
-
Solution:
-
Choice of Base: Use a non-nucleophilic base to neutralize the hydrochloride. The choice of base is critical and depends on the reaction solvent and conditions. For many reactions, a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is suitable. In some cases, an inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be used, particularly in polar aprotic solvents like acetonitrile or DMF.
-
Stoichiometry of Base: It is crucial to use at least two equivalents of base to neutralize both hydrochloride salts. To drive the equilibrium towards the free base, a slight excess (e.g., 2.2-2.5 equivalents) is often recommended.
-
Pre-treatment: Consider stirring the dihydrochloride salt with the base in the reaction solvent for a period (e.g., 15-30 minutes) before adding other reagents to ensure complete formation of the free amine.
-
-
-
Cause 2: Competing Reactions: The molecule has two nucleophilic centers: the secondary amine within the piperidine ring and the primary amine at the 4-position. In reactions like acylation or alkylation, you may get a mixture of products where the reaction has occurred at one or both sites.
-
Solution:
-
Protecting Groups: If regioselectivity is a concern, consider using a protecting group strategy. For instance, if the primary amine is the desired site of reaction, the piperidine nitrogen could be protected first.
-
Reaction Conditions: Modifying reaction conditions can sometimes favor one site over another. For example, steric hindrance around the piperidine nitrogen might be exploited by using a bulky reagent, potentially favoring reaction at the primary amine.
-
-
-
Cause 3: Oxidation of the Thioether: The methylthio group (-S-CH₃) is susceptible to oxidation, especially in the presence of certain reagents or prolonged exposure to air. This can lead to the formation of sulfoxide or sulfone byproducts, reducing the yield of the desired product.
-
Solution:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[1]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Carefully check the compatibility of all reagents to ensure no strong oxidizing agents are present unless intended.
-
-
Troubleshooting Workflow: Low Yield/Incomplete Reaction
Caption: Decision tree for troubleshooting low-yield reactions.
Question: I am observing multiple spots on my TLC or multiple peaks in my LC-MS analysis, even for the starting material. What is happening?
Answer:
The appearance of multiple spots or peaks can be confusing but is often explainable by the chemical nature of the compound.
-
Cause 1: Mixture of Salt and Free Base: If your analytical sample is not fully protonated or deprotonated, you may be observing both the dihydrochloride salt and one or more free base forms. These species will have different polarities and thus different retention times in chromatography. This is a common observation with amine salts.[2]
-
Solution:
-
Consistent Sample Preparation: For HPLC analysis, ensure your mobile phase is buffered to a pH that will keep the compound in a single protonation state. For example, using a mobile phase with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid will ensure the compound is fully protonated and should elute as a single peak.[2]
-
TLC Analysis: When running a TLC, the silica gel plate is acidic. If you spot a solution of the free base, it may interact with the silica and show streaking or multiple spots. It is often more reliable to run TLCs on samples taken directly from the reaction mixture.
-
-
-
Cause 2: Impurities in the Starting Material: While commercial reagents are generally of high purity, impurities from the synthesis of this compound could be present.
-
Solution:
-
Check Certificate of Analysis (CoA): Review the CoA from the supplier to check the purity.
-
Characterize Starting Material: Before starting a critical reaction, it is good practice to run a quick analysis (e.g., NMR, LC-MS) on the starting material to confirm its identity and purity.
-
-
-
Cause 3: Degradation: The compound may be degrading under your experimental or storage conditions.
-
Solution:
-
Storage: Store the compound in a cool, dry place, tightly sealed to protect from moisture and air.
-
Stability in Solution: Be aware that the stability of the compound in solution may be limited. For example, dihydrochloride salts in unbuffered aqueous solutions can lead to a decrease in pH, which could potentially catalyze degradation over time.[3] It's often best to prepare solutions fresh for each experiment.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to dissolve this compound?
A1: As a dihydrochloride salt, the compound is expected to have good solubility in polar protic solvents like water, methanol, and ethanol. It may have limited solubility in less polar solvents like dichloromethane (DCM) or acetonitrile (MeCN) until a base is added to convert it to the more organic-soluble free base. If you are having trouble with solubility in your reaction solvent, consider the following:
-
For aqueous solutions: The compound should dissolve readily in water.
-
For organic reactions: If the reaction is to be run in a solvent like DCM or THF, you will likely need to convert the salt to the free base for it to dissolve. This can be done by suspending the salt in your organic solvent, adding at least two equivalents of a base like triethylamine, and stirring until the solid dissolves.
Q2: I've noticed a strong, unpleasant smell during my experiment. Is this normal and what should I do?
A2: Yes, this is a potential issue. The "methylthio" part of the name indicates a thioether, which is related to thiols. While thioethers are generally less odorous than thiols, they can still have strong, unpleasant smells, especially if there are any thiol-containing impurities.[4][5]
-
Safety Precautions:
-
Waste and Glassware Decontamination:
-
Quench Reactions: At the end of your reaction, it is good practice to quench any residual reactive sulfur compounds. A common method is to add a solution of bleach (sodium hypochlorite) to the reaction waste, which oxidizes the sulfur species to less volatile and less odorous compounds.[5][7]
-
Clean Glassware: Soak all contaminated glassware in a bleach bath overnight before regular washing. This will help to eliminate any lingering odors.[7]
-
Q3: How should I store this compound?
A3: Proper storage is crucial to maintain the integrity of the compound.
-
Solid Form: Store the solid this compound in a tightly sealed container in a cool, dry place. A desiccator can be used to protect it from moisture.
-
In Solution: It is generally not recommended to store the compound in solution for extended periods, as its stability may be compromised.[3][8] If you must store a solution, keep it refrigerated (2-8°C) and use it as quickly as possible. Be aware that at lower temperatures, the salt may crystallize out of solution.[8]
Q4: What are the pKa values for the two amine groups?
-
The piperidine nitrogen is a secondary amine within a ring structure. Its pKa is likely to be in the range of 9.0 - 11.0 .
-
The primary amine at the 4-position is a primary alkylamine. Its pKa is likely to be in the range of 9.5 - 11.0 . The exact values will be influenced by the substituent on the piperidine nitrogen. Because the pKa values are likely to be very close, selective deprotonation or reaction at one site over the other without a protecting group strategy will be very challenging.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of the Primary Amine
This protocol provides a general method for acylating the primary amine at the 4-position using an acid chloride.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Solvent and Base: Add anhydrous dichloromethane (DCM) or another suitable aprotic solvent. Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) to the suspension.
-
Free Base Formation: Stir the mixture at room temperature for 15-30 minutes. The solid should dissolve as the free base is formed.
-
Acylation: Cool the solution to 0°C using an ice bath. Slowly add the desired acid chloride (1.0-1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Workflow for N-Acylation Protocol
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of histamine dihydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. csub.edu [csub.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
refining dosage and administration of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride for cell culture experiments
Welcome to the technical support center for the novel research compound 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for refining its dosage and administration in cell culture experiments. Given the limited specific data on this compound, this document will walk you through the essential steps of characterization and optimization, empowering you to confidently integrate this molecule into your research.
Part 1: Frequently Asked Questions (FAQs) - First Steps with a Novel Compound
This section addresses the initial questions you may have before starting your experiments.
Question: What is the first and most critical step before using this compound in my cell culture experiments?
Answer: The most critical first step is to determine the solubility and stability of the compound in the solvent you intend to use for your stock solution and, subsequently, in your complete cell culture medium. Many experimental failures can be traced back to issues with compound solubility and stability.[1][2]
Question: What solvent should I use to prepare a stock solution of this compound?
Answer: As a dihydrochloride salt, the compound is likely to have good solubility in aqueous solutions. Start with sterile, nuclease-free water or a common buffer like PBS. If solubility is limited, Dimethyl Sulfoxide (DMSO) is a common alternative for small molecules.[3] However, it is crucial to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, as higher concentrations can have cytotoxic or off-target effects.[3] Always run a vehicle control (medium with the same concentration of solvent) in your experiments.
Question: How do I determine the optimal concentration range to test in my initial experiments?
Answer: For a novel compound, a broad concentration range is recommended for initial screening. A common starting point is a logarithmic dilution series, for example, from 100 µM down to 1 nM. This wide range will help you identify the concentrations at which you see a biological effect, as well as any potential cytotoxicity.
Question: How should I store the stock solution?
Answer: For many small molecules, storing stock solutions at -20°C or -80°C is standard practice. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. The stability of the compound in your chosen solvent and at your storage temperature should be validated if you plan long-term studies.
Part 2: Experimental Protocols and Data Interpretation
This section provides detailed protocols for the essential experiments you'll need to run to characterize the effect of this compound in your specific cell line.
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Molecular Weight to be confirmed by supplier, assumed for this example).
Materials:
-
This compound powder
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Calculate the mass of the compound needed for your desired stock concentration and volume. For example, for 1 mL of a 10 mM stock, you would need X mg of the compound (where X is 10 * molecular weight / 1000).
-
Weigh the compound carefully and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of your chosen solvent (e.g., sterile water or DMSO).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary, but be cautious of potential degradation.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter if not prepared from sterile components in a sterile environment.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
For your experiments, dilute the stock solution into your complete cell culture medium to achieve your desired final concentrations.
Protocol 2: Determining the Cytotoxic Concentration (CC50)
It is essential to determine the concentration at which the compound becomes toxic to your cells. A common method is the MTT assay, which measures cell metabolic activity.
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing serial dilutions of the compound. Include a vehicle control (medium with solvent only) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the CC50 value (the concentration at which there is a 50% reduction in cell viability).
Data Presentation: Example Cytotoxicity Data
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 4.8 |
| 10 | 88.3 ± 6.2 |
| 50 | 52.1 ± 7.3 |
| 100 | 15.7 ± 3.9 |
Part 3: Troubleshooting Guide
This section addresses common problems you might encounter during your experiments in a question-and-answer format.
Question: I've added the compound to my media, and now I see a precipitate. What should I do?
Answer:
-
Cause: This indicates that the compound has poor solubility in your cell culture medium at the tested concentration.[1] The high salt and protein content of media can affect the solubility of a compound that was soluble in a simpler solvent like water or DMSO.
-
Solution:
-
Lower the Concentration: Your working concentration may be too high. Try a lower concentration range.
-
Modify Stock Solution: If you are using a high concentration stock, you may be adding too large a volume to your media, causing it to crash out. Consider making a lower concentration stock that requires a smaller volume addition.
-
Pre-warm the Medium: Gently warming the medium to 37°C before adding the compound can sometimes help.
-
Change Solvent: If you are using an aqueous stock, try preparing a stock in DMSO, which can sometimes improve solubility in the final medium, as long as the final DMSO concentration is kept low.[3]
-
Question: My cells are dying even at very low concentrations of the compound. What could be the reason?
Answer:
-
Cause:
-
High Cytotoxicity: The compound may be highly cytotoxic to your specific cell line.
-
Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration is non-toxic. Run a vehicle control with just the solvent to confirm.[3]
-
Contamination: The compound or your stock solution may be contaminated.
-
-
Solution:
-
Expand Dose-Response: Test an even lower range of concentrations (e.g., picomolar to nanomolar).
-
Verify Solvent Toxicity: Run a dose-response curve for your solvent alone to determine its toxic threshold in your cell line.
-
Check for Contamination: Ensure proper sterile technique was used when preparing the stock solution. If in doubt, prepare a fresh stock.
-
Reduce Exposure Time: The duration of exposure may be too long. Try shorter incubation times.
-
Question: I am not observing any biological effect, even at high concentrations. What should I do?
Answer:
-
Cause:
-
Inactive Compound: The compound may not be active in your specific assay or cell line.
-
Degradation: The compound may have degraded in your stock solution or in the culture medium over the incubation period.
-
Incorrect Target: The cellular target of the compound may not be present or functionally important in your chosen cell line.
-
-
Solution:
-
Confirm Compound Integrity: If possible, use an analytical method like HPLC to confirm the purity and integrity of your compound.
-
Increase Concentration (with caution): If you have already performed a cytotoxicity assay, you can test concentrations up to the CC50. Be aware that high concentrations can lead to off-target effects.
-
Increase Incubation Time: The compound may require a longer duration to elicit a response.
-
Choose a Different Cell Line: Consider testing the compound in a cell line known to express the putative target or in a panel of different cell lines.
-
Part 4: Visualizing Experimental Workflows and Potential Mechanisms
Diagrams can help clarify complex experimental processes and hypothetical mechanisms of action.
Experimental Workflow for Novel Compound Characterization
Caption: Workflow for characterizing a novel compound in cell culture.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical signaling pathway modulated by the compound.
References
-
Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In Cancer Drug Sensitivity and Resistance in Cells (pp. 1-14). ResearchGate. [Link]
-
PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]
-
Corning Life Sciences. (2021, May 14). What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Retrieved from [Link]
-
Henriksen, T., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
- Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
-
PubChem. (n.d.). N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride. Retrieved from [Link]
Sources
Technical Support Center: Purification of High-Purity 1-[2-(Methylthio)ethyl]piperidin-4-amine Dihydrochloride
Welcome to the Technical Support Center for the purification of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to facilitate the attainment of high-purity material.
Introduction
This compound is a piperidine derivative with potential applications in pharmaceutical research. The presence of a basic piperidine nitrogen, a primary amine, and a thioether linkage presents a unique set of challenges during purification. This guide provides a structured approach to troubleshoot common issues and optimize purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound and what are the common impurities?
A1: The most probable synthetic route is a reductive amination between a suitable 4-piperidone precursor and 2-(methylthio)ethanamine, followed by salt formation with hydrochloric acid.[1]
Common Impurities:
-
Unreacted Starting Materials: Residual 4-piperidone precursor and 2-(methylthio)ethanamine.
-
Reductive Amination Byproducts: The corresponding alcohol, 1-[2-(methylthio)ethyl]piperidin-4-ol, formed from the reduction of the ketone starting material.
-
Over-alkylation Products: Dimeric or polymeric species formed from side reactions.
-
Oxidation Products: The thioether moiety can be oxidized to the corresponding sulfoxide and sulfone. The piperidine ring can also undergo oxidation, leading to colored impurities.
Q2: My final product is a yellow or off-white solid. What is the cause of this discoloration and how can I remove it?
A2: A yellow tint is often indicative of oxidized impurities. The basic nitrogen atoms in the piperidine ring can be susceptible to air oxidation over time.
Troubleshooting:
-
Charcoal Treatment: Dissolve the crude dihydrochloride salt in a suitable solvent (e.g., methanol or ethanol) and add a small amount of activated charcoal (typically 1-5% w/w). Stir the mixture at room temperature for 30-60 minutes, then filter through a pad of celite to remove the charcoal. The purified product can then be recovered by recrystallization or precipitation.
-
Inert Atmosphere: During purification and storage, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: How should I store the purified this compound to maintain its purity?
A3: As a dihydrochloride salt, the compound is generally more stable than its free base. However, to prevent degradation:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent oxidation.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[2]
Problem 1: The compound is soluble in most common organic solvents at room temperature, making recrystallization difficult.
Cause: this compound is a salt, which generally has high polarity and may be quite soluble in polar solvents like methanol and ethanol even at room temperature.
Solutions:
-
Mixed Solvent System: A mixed solvent system is often effective.[3] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
-
Recommended Starting Systems:
-
Methanol / Ethyl Acetate
-
Ethanol / Diethyl Ether
-
Isopropanol / Hexane
-
-
-
Protocol for Mixed Solvent Recrystallization:
-
Dissolve the crude product in a minimal volume of the hot "good" solvent (e.g., methanol).
-
Heat the solution to boiling.
-
Slowly add the "poor" solvent (e.g., ethyl acetate) dropwise until a persistent cloudiness is observed.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.[2]
-
Problem 2: The compound "oils out" during cooling instead of forming crystals.
Cause: The compound's solubility decreases too rapidly upon cooling, or the melting point of the impure compound is lower than the temperature of the solution.
Solutions:
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature overnight.
-
Reduce Solvent Polarity: If using a mixed solvent system, try using a slightly less polar "good" solvent or a more polar "poor" solvent.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a seed crystal to the cooled solution to initiate crystallization.
Recrystallization Solvent Selection Table
| Solvent System (Good / Poor) | Rationale |
| Methanol / Ethyl Acetate | Methanol is a polar protic solvent that should readily dissolve the dihydrochloride salt. Ethyl acetate is less polar and will act as an anti-solvent. |
| Ethanol / Diethyl Ether | Similar to the above, with ethanol being slightly less polar than methanol. Diethyl ether is a common non-polar anti-solvent. |
| Isopropanol / Hexane | Isopropanol is a good solvent for many salts, and hexane is a very non-polar anti-solvent, which can be effective for precipitating polar compounds. |
| Water / Acetone | Water will likely have very high solvating power for the dihydrochloride salt. Acetone can act as an anti-solvent. Care must be taken to remove all water during drying.[4] |
Troubleshooting Guide: Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography may be necessary. Purification of the free base is often more successful than the salt form.
Problem 1: Significant peak tailing and poor separation on a standard silica gel column.
Cause: The basic amine functionalities of the molecule interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to non-ideal elution behavior.
Solutions:
-
Basified Mobile Phase: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica.
-
Recommended Modifier: Triethylamine (TEA) at a concentration of 0.1-1% (v/v) in your mobile phase (e.g., Dichloromethane/Methanol/Triethylamine).
-
-
Amine-Functionalized Silica: Use a pre-treated silica gel where the surface is functionalized with amino groups. This type of stationary phase is less acidic and significantly reduces tailing for basic compounds.
-
Reversed-Phase Chromatography: Purify the compound using a C18 reversed-phase column. This is often the most effective method for polar, basic compounds.
dot
Caption: Troubleshooting Peak Tailing in Normal-Phase Chromatography.
Recommended HPLC Method for Purity Analysis
A reversed-phase HPLC method is recommended for the analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic amines. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient | 5% to 95% B over 15 minutes | A gradient elution is recommended to ensure the elution of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The molecule lacks a strong chromophore, so a low wavelength is necessary for detection. |
dot
Caption: General Workflow for HPLC Purity Analysis.
Stability Considerations
Thioether Oxidation: The methylthioether group is susceptible to oxidation to the corresponding sulfoxide and sulfone. Avoid strong oxidizing agents during workup and purification. If these impurities are suspected, they can often be separated by chromatography, as they are significantly more polar than the parent thioether.
Amine Oxidation: As previously mentioned, the piperidine and primary amine moieties can be prone to air oxidation. Minimizing exposure to air and light is crucial for maintaining high purity.
References
- BenchChem. (2025). Technical Support Center: Purification of 1-Piperidinepropanol. BenchChem.
- BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide. BenchChem.
- BenchChem. (2025). Common challenges in working with piperidine-based compounds. BenchChem.
- Quiclet-Sire, B., & Zard, S. Z. (2011). The thioether functionality in free radical chemistry.
- University of Rochester, Department of Chemistry.
- Domasevitch, K. V. (2021). Answer to "How to recrystallization amine compound and it is not soluble in common organic solvents".
- Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation?
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
- Oldenhuis, C. N. A. M., et al. (2010). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 18(17), 6345-6358.
- Gribble, G. W. (2010). Reductive Amination. In Heterocyclic Scaffolds II (pp. 1-36). Springer, Berlin, Heidelberg.
- Laurence, C., & Gal, J. F. (2010).
- Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 63(1), 3-9.
- Błachut, D., Szawkało, J., & Czarnocki, Z. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
Sources
addressing off-target effects of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride in cellular assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The use of small molecule chemical probes is a cornerstone of modern biological research and drug discovery, enabling the interrogation and modulation of specific protein functions within a cellular context.[1][2][3] However, the utility of any chemical probe is contingent on its specificity. Off-target effects, where a compound interacts with unintended biological molecules, can lead to misleading data, confounding experimental results, and significant wasted resources.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
Q2: I'm observing a phenotype with Compound X, but how can I be sure it's an on-target effect?
Confirming that an observed phenotype is a direct result of modulating the intended target is a multi-step process. Key validation experiments include:
-
Confirming Target Engagement: Directly demonstrate that Compound X binds to its intended target in your cellular model at the concentrations used to elicit the phenotype.
-
Structure-Activity Relationship (SAR): Use a structurally similar but biologically inactive analog of Compound X as a negative control. This control should not produce the same phenotype.[3]
-
Orthogonal Probes: Employ a structurally distinct chemical probe known to modulate the same target. If this second probe recapitulates the phenotype, it strengthens the evidence for an on-target effect.[3]
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.[7] If Compound X no longer produces the phenotype in these modified cells, it is strong evidence of an on-target mechanism.
Q3: What concentration of Compound X should I use in my cellular assays?
It is critical to use chemical probes at the lowest effective concentration that demonstrates on-target activity.[3] Ideally, this concentration should be at or near the validated on-target cellular potency (e.g., EC50 or IC50).[3][8] Using excessively high concentrations increases the likelihood of engaging lower-affinity off-targets.[4][6] A full dose-response curve should always be generated to understand the relationship between concentration and the observed phenotype.
Q4: Are there computational tools to predict potential off-target effects of Compound X?
Yes, computational approaches can provide valuable early insights into the potential promiscuity of a small molecule.[9] These methods use the structure of Compound X to screen against databases of known protein binding sites, predicting potential off-target interactions.[9] While these predictions require experimental validation, they can help prioritize which off-targets to investigate.
Troubleshooting Guides
This section provides practical workflows for addressing specific issues that may arise during your experiments with Compound X, potentially indicating off-target effects.
Issue 1: Inconsistent or Unexpected Phenotypic Results
You observe a cellular phenotype after treating with Compound X, but the results are variable, or the phenotype is not what you predicted based on the known function of the target.
Caption: Troubleshooting workflow for inconsistent phenotypic results.
Step 1: Confirm Target Engagement using the Cellular Thermal Shift Assay (CETSA)
-
Principle: This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.
-
Protocol:
-
Culture cells to ~80% confluency.
-
Treat cells with Compound X at various concentrations (including a vehicle control) for a specified time.
-
Harvest cells, wash with PBS, and resuspend in a lysis buffer.
-
Divide the cell lysate into aliquots for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant and analyze the amount of soluble target protein remaining by Western blot or other protein detection methods.
-
Expected Outcome: A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of Compound X, indicating stabilization upon binding.
-
Issue 2: High Background Signal or Apparent Cytotoxicity at Low Concentrations
You observe widespread changes in cellular health or high background in your assay readouts at concentrations where you would expect specific target modulation.
Caption: Workflow for investigating unexpected cytotoxicity.
Step 4: Off-Target Identification using Affinity Purification coupled with Mass Spectrometry (AP-MS)
-
Principle: This chemoproteomic approach uses an immobilized version of the chemical probe to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Protocol:
-
Synthesize a derivative of Compound X with a linker arm suitable for conjugation to a solid support (e.g., sepharose beads).
-
Prepare a cell lysate from your experimental model.
-
Incubate the lysate with the Compound X-conjugated beads.
-
In a parallel control experiment, incubate the lysate with beads that have been blocked or conjugated with an inactive analog.
-
Wash the beads extensively to remove non-specific protein binders.
-
Elute the bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Expected Outcome: Proteins that are significantly enriched in the Compound X pulldown compared to the control are potential off-targets. These candidates must then be validated using orthogonal methods.
-
Summary of Validation Techniques
| Technique | Principle | Primary Use | Advantages | Considerations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Confirming intracellular target engagement. | Label-free; performed in a native cellular environment. | Requires a specific antibody for detection; not all proteins show a clear thermal shift. |
| Inactive/Negative Control | A structurally similar but biologically inert molecule should not elicit the phenotype. | Differentiating on-target from non-specific or off-target effects. | Strong evidence for specificity if designed correctly. | Can be challenging to synthesize a truly inactive analog that retains similar physicochemical properties.[3] |
| Orthogonal Chemical Probe | A structurally different compound acting on the same target should produce the same phenotype. | Validating that the phenotype is linked to the target, not the chemical scaffold. | Increases confidence in the target-phenotype link. | A suitable orthogonal probe may not be available. |
| Genetic Validation (siRNA/CRISPR) | Reducing or eliminating the target protein should abolish or rescue the compound's effect.[7] | Definitive link between the target protein and the observed phenotype. | Provides very strong evidence for the on-target mechanism. | Potential for incomplete knockdown or genetic compensation mechanisms. |
| Chemoproteomics (e.g., AP-MS) | Uses the compound as bait to identify interacting proteins from a cell lysate. | Unbiased identification of potential off-targets. | Can identify novel and unexpected off-targets. | Technically demanding; requires specialized expertise and equipment; potential for false positives. |
References
-
Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 449-475. [Link]
-
Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link]
-
European Federation for Medicinal Chemistry and Chemical Biology (EFMC). (n.d.). Validating Chemical Probes. Retrieved January 19, 2026, from [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Antolin, A. A., Workman, P., & Al-Lazikani, B. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Nature Communications, 14(1), 3217. [Link]
-
Roy, S. M., & Leura-Villanueva, C. (2020). Chemical Probes in Cellular Assays for Target Validation and Screening in Neurodegeneration. In RSC Drug Discovery Series. [Link]
-
Hess, G. T., Frésard, L., Han, K., Lee, C. H., Li, A., & Cimprich, K. A. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 22(21), 11683. [Link]
-
Amara, N., & Sharma, R. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2. [Link]
-
Massive Bio. (2026). Off Target Effect. Retrieved January 19, 2026, from [Link]
-
Chem Help ASAP. (2020, August 23). off-target effects [Video]. YouTube. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved January 19, 2026, from [Link]
-
Certara. (n.d.). Off-Target Drug Safety: Replacing Educated Guesswork with Evidence-Based Risk Assessment. Retrieved January 19, 2026, from [Link]
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. researchgate.net [researchgate.net]
- 3. Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. massivebio.com [massivebio.com]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 6. youtube.com [youtube.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
overcoming challenges in the scale-up synthesis of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
Welcome to the technical support guide for the synthesis of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride. This document is designed for researchers, chemists, and process development professionals to provide expert insights and practical solutions for challenges encountered during the scale-up of this important intermediate. Our focus is on the common synthetic route involving the reductive amination of a protected 4-piperidone, followed by deprotection and salt formation. We will delve into the causality behind common issues and provide robust, field-proven troubleshooting strategies.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or Stagnant Reaction Yield
Question: My lab-scale synthesis gave an 85% yield, but on a pilot scale (5 kg), the yield has dropped to below 60%. The reaction seems to stall after a few hours. What are the likely causes and how can I fix this?
Answer: A drop in yield upon scale-up is a frequent challenge, often rooted in issues of reaction kinetics, reagent stability, and mass/heat transfer. Let's break down the primary culprits.
-
Cause A: Inefficient Imine/Iminium Ion Formation The rate-limiting step in many reductive aminations is the initial condensation of the ketone and amine to form the imine intermediate, which is then reduced. This is an equilibrium-driven process that produces water as a byproduct. On a larger scale, this water can accumulate and inhibit the forward reaction.
Solutions:
-
Azeotropic Water Removal: If using a suitable solvent like toluene, employ a Dean-Stark apparatus to physically remove water as it forms, driving the equilibrium toward the imine.
-
Use of Dehydrating Agents: Add a stoichiometric amount of a dehydrating agent, such as magnesium sulfate or molecular sieves, to the reaction mixture. Note: Ensure compatibility with your reducing agent.
-
pH Control: The reaction is often acid-catalyzed. A small amount of a weak acid like acetic acid can facilitate imine formation. However, excess acid can protonate the starting amine, rendering it non-nucleophilic. Careful pH monitoring and control (typically in the range of 5-7) is critical.[1]
-
-
Cause B: Degradation of the Reducing Agent Sodium triacetoxyborohydride (STAB), the preferred reagent for this reaction, is highly moisture-sensitive.[2] On a larger scale, longer addition times and greater headspace in the reactor can lead to significant decomposition if not handled under strictly anhydrous conditions.
Solutions:
-
Inert Atmosphere: Ensure the reactor is thoroughly dried and purged with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive inert gas pressure throughout the reaction.[3]
-
Reagent Potency Assay: Do not assume 100% purity of the STAB. Its potency can degrade over time.[4] It is best practice to perform a simple assay to determine the active hydride content before use on scale.[4]
-
Controlled Addition: Add the STAB portion-wise or as a slow feed via a solid addition funnel. This helps control the exotherm and minimizes the time the bulk reagent is exposed to the reaction mixture before it is consumed.
-
-
Cause C: Poor Mass and Heat Transfer Inadequate mixing on a large scale can lead to localized concentration gradients and "hot spots." This can cause side reactions or degradation of starting materials and product.
Solutions:
-
Optimize Agitation: Ensure the reactor's agitator (impeller type and speed) is appropriate for the slurry density and volume to maintain a homogenous mixture.
-
Exotherm Control: Reductive amination is exothermic. Use a reactor jacket with a suitable heat transfer fluid and control the addition rate of the reducing agent to maintain the target temperature (typically 20-25°C). Runaway reactions can lead to significant byproduct formation.
-
Issue 2: Significant Impurity Formation
Question: My final product is contaminated with two major impurities: a dialkylated species and an alcohol corresponding to the reduction of my starting piperidone. How can I mitigate these?
Answer: The formation of these specific byproducts points directly to issues with reaction selectivity and stoichiometry control.
-
Cause A: Formation of the N,N-Dialkylated Impurity This occurs when the desired product, 1-[2-(Methylthio)ethyl]piperidin-4-amine, acts as a nucleophile and reacts with another molecule of the starting piperidone, leading to a secondary amine byproduct.
Solutions:
-
Stepwise Procedure: The most robust solution is a two-step, one-pot process. First, allow the imine to form completely by mixing the piperidone and the primary amine and monitoring for the disappearance of the starting materials. Only then should you add the reducing agent.[5] This ensures there is minimal unreacted piperidone available to react with the product amine.
-
Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of the primary amine relative to the piperidone to ensure the ketone is the limiting reagent.
-
-
Cause B: Reduction of the Starting Ketone to an Alcohol This side reaction happens when the reducing agent reacts with the carbonyl group of the piperidone instead of the iminium ion intermediate.
Solutions:
-
Confirm Use of a Selective Reagent: Sodium triacetoxyborohydride (STAB) is specifically designed to be a mild and sterically hindered reducing agent that preferentially reduces the protonated imine over a ketone.[1] If you are using a harsher or less selective reagent like sodium borohydride (NaBH₄), this side reaction is highly probable in a one-pot procedure.
-
Maintain Optimal pH: The selectivity of STAB relies on the presence of the iminium ion, which is favored under mildly acidic conditions (pH 5-7). If the reaction medium is neutral or basic, the concentration of the iminium ion is low, and the competitive reduction of the ketone can become more significant.
-
Troubleshooting Workflow for Impurity Mitigation
Caption: Troubleshooting decision tree for impurity analysis.
Issue 3: Difficulties with Product Isolation and Purification
Question: After quenching the reaction and performing an aqueous workup, I am struggling to crystallize the final dihydrochloride salt. The isolated product is often an oil or has poor purity. What is the best practice for isolation?
Answer: Isolation of amine dihydrochloride salts can be challenging due to their hygroscopic nature and high solubility in polar solvents. A well-designed workup and crystallization protocol is essential.
-
Quench and Workup:
-
After the reaction is complete, cool the mixture and carefully quench any excess hydride with a saturated solution of sodium bicarbonate or ammonium chloride until gas evolution ceases.
-
Perform a standard aqueous/organic extraction (e.g., with dichloromethane or ethyl acetate) to isolate the free base of the product in the organic layer. Wash the organic layer with brine to remove excess water.
-
-
Solvent Swap and Salt Formation:
-
Dry the organic layer (e.g., over MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free base, which is typically an oil.
-
It is critical to swap to a suitable crystallization solvent before adding acid. Solvents like isopropanol (IPA), ethanol, or ethyl acetate are common choices.
-
Dissolve the crude oil in the chosen solvent (e.g., IPA). Then, slowly add a solution of HCl in the same solvent (e.g., 2M HCl in IPA) or bubble anhydrous HCl gas through the solution with vigorous stirring.
-
-
Crystallization:
-
The dihydrochloride salt should precipitate upon addition of HCl. Control the rate of addition and temperature to influence crystal size.
-
If the product oils out, try adding a co-solvent (an "anti-solvent") like MTBE or heptane to induce precipitation.
-
Allow the slurry to stir for several hours (or overnight) at room temperature or cooler to maximize crystal growth and yield.
-
-
Filtration and Drying:
-
Collect the solid product by filtration. Wash the filter cake with a small amount of the anti-solvent (e.g., MTBE) to remove soluble impurities.
-
Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to remove all residual solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic pathway for this molecule?
A1: The most common and scalable route is a three-stage process starting from a commercially available, protected piperidone.
Synthetic Workflow Diagram
Caption: General three-stage synthesis workflow.
Q2: Why is Sodium Triacetoxyborohydride (STAB) so highly recommended over other reducing agents?
A2: The choice of reducing agent is critical for the success of a one-pot reductive amination. STAB offers a superior balance of reactivity, selectivity, and safety for scale-up compared to other common hydrides.[3]
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Feature | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (STAB) |
| Selectivity | Low. Readily reduces aldehydes/ketones. | High. Reduces iminium ions but not ketones. | Very High. Reduces iminium ions much faster than ketones.[1] |
| Reactivity | High. Reacts quickly with protic solvents. | Moderate. Stable in mildly acidic conditions. | Mild. Moisture-sensitive but manageable in aprotic solvents.[2] |
| Optimal pH | Basic/Neutral | Acidic (pH 3-6) | Mildly Acidic (pH 5-7) |
| Safety Profile | Flammable solid. Generates H₂ gas on contact with acid/water. | Highly Toxic. Generates toxic HCN gas under acidic conditions. | Favorable. Byproducts are non-toxic (acetate salts).[3] |
| Best Use Case | Two-step procedures where imine is pre-formed. | One-pot reactions, but toxicity is a major scale-up concern. | Ideal for one-pot scale-up due to high selectivity and safety.[4] |
Q3: What are the most critical process parameters (CPPs) to monitor during scale-up?
A3: For a successful and reproducible scale-up, the following parameters must be strictly controlled:
-
Temperature: The reaction is exothermic. Maintaining a consistent internal temperature (e.g., 20-25°C) is vital to prevent side reactions and ensure consistent kinetics.
-
Reagent Stoichiometry and Addition Rate: As discussed, the molar ratios of reactants are key to minimizing byproducts. The rate of STAB addition must be controlled to manage the exotherm.
-
Water Content: The reaction environment must be anhydrous to protect the STAB and favor imine formation. Monitor the water content of starting materials and solvents.
-
Agitation: Proper mixing ensures thermal and concentration homogeneity, which is essential for consistent results on a large scale.
Q4: How should I handle the formation of the final dihydrochloride salt?
A4: The stoichiometry of the salt formation is critical. The target molecule has two basic nitrogen atoms (the piperidine ring nitrogen and the primary amine), both of which will be protonated. You must add at least two equivalents of HCl relative to the free base to form the stable dihydrochloride salt. Using a pre-titrated solution of HCl in a solvent like isopropanol is the most accurate method for achieving the correct stoichiometry on a large scale.
References
-
Bornadel, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1262-1268. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156-1184. Available at: [Link]
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Fakhraian, H., & Riseh, M. B. P. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. E-Journal of Chemistry, 5(2), 313-318. Available at: [Link]
-
Grogan, G. (2021). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 50(16), 9237-9251. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
-
Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), 1800169. Available at: [Link]
-
Vasilevsky, S. F., & El-Sawy, E. R. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(23), 15309. Available at: [Link]
-
Myers, A. (n.d.). Reductive Amination. Harvard University Chemistry 115 Handout. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride (STAB). Available at: [Link]
-
Wright, S. W., et al. (2020). Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines. Tetrahedron, 76(22), 131174. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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- 3. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
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- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Optimizing Buffer Conditions for 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
Welcome to the technical support center for optimizing biochemical assays involving 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of buffer selection and troubleshoot common issues encountered during experimentation. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you to build robust and reliable assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the key chemical properties of this compound, and how should I prepare my initial stock solutions?
A1: Understanding the fundamental properties of your compound is the first step to designing a successful assay. 1-[2-(Methylthio)ethyl]piperidin-4-amine is a piperidine derivative, a structural motif common in many biologically active compounds.[1] It is supplied as a dihydrochloride salt, which confers specific characteristics you must consider.
The "dihydrochloride" designation indicates that the two basic nitrogen atoms—the secondary amine within the piperidine ring and the primary 4-amino group—are protonated and associated with chloride counter-ions. This salt form generally imparts good initial solubility in aqueous solutions. However, the free base form of the compound, which can emerge at higher pH, is likely to be significantly less soluble.
Key Compound Properties:
| Property | Value | Source |
| CAS Number | 1098624-58-8 | [2] |
| Molecular Formula | C₈H₂₀N₂S · 2HCl | [2] |
| IUPAC Name | 1-(2-(methylthio)ethyl)piperidin-4-amine dihydrochloride | [2] |
Recommended Stock Solution Protocol:
For maximum reproducibility and to avoid issues with repeated freeze-thaw cycles of aqueous stocks, preparing a high-concentration master stock in an organic solvent is standard practice.
-
Solvent Selection: Use 100% dimethyl sulfoxide (DMSO). It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.
-
Preparation: Prepare a 10-20 mM stock solution by dissolving the compound in 100% DMSO. Ensure complete dissolution by vortexing. Gentle warming (to 37°C) can be applied if necessary, but avoid excessive heat.[3]
-
Storage: Aliquot the DMSO stock into small, single-use volumes to minimize freeze-thaw cycles and prevent moisture absorption from the air. Store at -20°C or -80°C.
-
Working Solutions: Prepare fresh intermediate dilutions from the DMSO stock for each experiment.
Q2: My compound precipitated when I diluted it from a DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?
A2: This is the most common problem encountered when working with compounds that have low aqueous solubility. The phenomenon, often called "crashing out," occurs because the compound is highly soluble in the organic DMSO stock but much less soluble when diluted into the predominantly aqueous assay buffer. This solvent shift can cause the compound to exceed its thermodynamic solubility limit, leading to precipitation and inaccurate assay results.
The following flowchart provides a systematic approach to troubleshooting this issue.
Caption: A troubleshooting flowchart for addressing compound precipitation.
Detailed Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that maintains compound solubility without impacting your assay. For many cell-based and biochemical assays, this is typically ≤0.5%.
-
Adjust Buffer pH: Since your compound has two amine groups, its solubility is highly pH-dependent. At lower pH values, the amines are protonated (-NH3+), increasing the molecule's polarity and aqueous solubility. Try lowering the buffer pH to a range of 6.5-7.4 to see if precipitation is reduced.
-
Use a Serial Dilution Approach: Instead of a single large dilution from DMSO into the buffer, perform a stepwise serial dilution. This gradual reduction in DMSO concentration can sometimes prevent the compound from immediately crashing out.
-
Consider Solubilizing Agents (with caution): If the above steps fail, consider adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.1%) to your assay buffer. Crucially, you must first validate that the detergent does not interfere with your assay target or detection method.
Q3: Which buffer system is best for my assay? (e.g., Phosphate vs. Tris vs. HEPES)
A3: The choice of buffer is critical and extends beyond simply maintaining pH. Buffer components can directly interact with your target protein or assay components, leading to misleading results.[4][5] Buffers are not inert.[6][7]
Comparison of Common Biological Buffers:
| Buffer System | Useful pH Range | ΔpKa / °C | Potential for Interference & Key Considerations |
| Phosphate (PBS) | 6.2 - 8.2 | -0.0028 | Inhibits some kinases ; can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺); mimics physiological conditions.[4] |
| Tris | 7.5 - 9.0 | -0.031 | pH is highly temperature-dependent ; primary amine can be reactive; chelates metal ions , making it unsuitable for many metalloenzymes.[6][7] |
| HEPES | 6.8 - 8.2 | -0.014 | Considered a "Good's Buffer"; generally non-interfering with low metal-binding capacity; a robust choice for many enzyme assays.[4] |
| MOPS | 6.5 - 7.9 | -0.015 | Another "Good's Buffer"; similar properties to HEPES, often used in cell culture media.[4] |
Senior Scientist Recommendation:
-
Starting Point: For a new assay, HEPES is often the safest and most reliable starting point due to its chemical inertness and low temperature-dependent pH shift.[6]
-
If you need physiological relevance: Phosphate-Buffered Saline (PBS) is a good choice, but be mindful of potential kinase inhibition or precipitation with cofactors.[4]
-
Avoid Tris if: Your assay involves metal ions, is sensitive to temperature fluctuations, or if your target protein is known to be inhibited by it.[6]
Q4: How does pH affect my compound and my assay, and how do I determine the optimal pH?
A4: pH is arguably the most critical parameter to optimize for an amine-containing compound. It influences the protonation state (and thus the charge) of not only your compound but also the amino acid residues in your target protein.[8][9] These charge states govern solubility, binding interactions, and catalytic activity.[10][11]
-
Effect on the Compound: At low pH, the amine groups on 1-[2-(Methylthio)ethyl]piperidin-4-amine are protonated, making the molecule positively charged and more water-soluble. As the pH increases, they become deprotonated and neutral, reducing solubility but potentially increasing membrane permeability (a factor in cell-based assays).
-
Effect on the Target: Every enzyme or protein has an optimal pH range for its activity and structural stability.[12] Deviating from this range can lead to reduced activity or even irreversible denaturation.[7][9]
The goal is to find a pH that provides sufficient compound solubility and optimal target activity.
Caption: Relationship between pH, compound protonation, and assay performance.
Experimental Protocol: pH Optimization Screen
-
Buffer Preparation: Prepare a series of your chosen buffer (e.g., 50 mM HEPES) across a relevant pH range (e.g., 6.0, 6.5, 7.0, 7.4, 8.0, 8.5). Ensure you measure the final pH at the temperature your assay will be performed.
-
Solubility Test: Add the compound (diluted from DMSO stock) to each buffer at the highest intended assay concentration. Visually inspect for precipitation or measure turbidity with a plate reader.[3] Exclude any pH values where the compound is not soluble.
-
Activity Assay: Run your biochemical assay in parallel using the buffers that passed the solubility test. Include all necessary controls.
-
Analysis: Plot the assay signal (e.g., product formation, binding) against the buffer pH. The optimal pH is the one that gives the best signal-to-background ratio while maintaining compound solubility.
Q5: I have addressed solubility, but my assay signal is still low or inconsistent. What other buffer components should I consider?
A5: If solubility and pH are optimized, inconsistent results may stem from other buffer components or the lack thereof. Fine-tuning the assay microenvironment is key.
Key Buffer Additives for Assay Optimization:
| Additive | Purpose | Typical Concentration | Potential Caveats |
| Salts (e.g., NaCl) | Modulate ionic strength to mimic physiological conditions and reduce non-specific electrostatic interactions. | 50 - 150 mM | High salt can disrupt essential charge-based interactions between your compound and its target. |
| Reducing Agents (DTT, TCEP) | Prevent oxidation of cysteine residues in the target protein and potentially the thioether group on your compound. | 1 - 5 mM | DTT has a short half-life; TCEP is more stable. Ensure compatibility with your assay's detection method. |
| Protein Stabilizers (BSA, Casein) | Block non-specific binding of the compound or target protein to plasticware (e.g., microplates). | 0.01 - 0.1% (w/v) | Can interfere with assays that measure total protein. Use protease-free BSA. |
| Chelating Agents (EDTA) | Scavenge trace divalent metal ions that could inhibit or unexpectedly activate your target. | 0.5 - 2 mM | DO NOT USE if your target is a metalloenzyme that requires a metal cofactor for activity. |
Troubleshooting Workflow:
-
Ionic Strength: Test a matrix of NaCl concentrations (e.g., 0, 50, 100, 150 mM) at the optimal pH to see how it affects the assay window.
-
Non-Specific Binding: If you suspect your compound is "sticky," add 0.01% BSA to the buffer to see if consistency improves.
-
Compound/Target Stability: If the assay involves long incubation times, consider adding a reducing agent like 1 mM TCEP to maintain the integrity of both your compound and the target protein.
By systematically addressing each of these variables—from fundamental compound solubility to the nuanced effects of buffer additives—you can build a robust and reproducible assay for this compound, ensuring the integrity and accuracy of your scientific findings.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound X Solubility.
- Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests.
- National Institutes of Health (NIH). (n.d.). Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics.
- ACS Omega. (2023, October 18). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics.
- ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
- Benchchem. (n.d.). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
- Patsnap Synapse. (2025, May 9). What Are the Applications of Biochemical Buffers in Enzyme Assays?.
- ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- ResearchGate. (n.d.). Effects of pH on Activity (A) and Stability (B) of AADH.
- Benchchem. (n.d.). Impact of different buffer components on enzyme activity measurements.
- Quora. (2023, January 14). How does pH affect enzyme activity in biochemical reactions?.
- Creative Enzymes. (n.d.). Effect of pH on Enzymatic Reaction.
- PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Benchchem. (n.d.). Technical Support Center: Optimizing Buffer Conditions for In Vitro Peptide Activity Assays.
- Prezi. (n.d.). Effects of pH on Enzyme Activity.
- Study.com. (n.d.). Video: Effect of pH on Enzyme Activity | Overview & Interaction.
- AiFChem. (2025, October 21). 1098624-58-8 | 1-(2-(Methylthio)ethyl)piperidin-4-amine dihydrochloride.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1098624-58-8 | 1-(2-(Methylthio)ethyl)piperidin-4-amine dihydrochloride - AiFChem [aifchem.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 5. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 6. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 10. researchgate.net [researchgate.net]
- 11. prezi.com [prezi.com]
- 12. Effect of pH on Enzyme Activity | Overview & Interaction - Video | Study.com [study.com]
Validation & Comparative
Validating the Biological Effects of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride in a Secondary Assay: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the biological effects of the novel compound 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride, henceforth referred to as "Compound X," in a secondary assay. We will operate under the hypothesis that Compound X was identified as a potential hit in a primary high-throughput screen (HTS) for ligands of the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) with significant therapeutic potential in neurological disorders.
Secondary screening is a critical step in the drug discovery pipeline, designed to confirm the initial "hit" and further characterize its pharmacological properties.[1][2] Unlike primary assays, which are optimized for throughput, secondary assays focus on generating more detailed, biologically relevant data to build a structure-activity relationship (SAR) and provide confidence for progression to lead optimization.[1] This guide will detail the experimental choices, provide step-by-step protocols for robust validation, and compare the hypothetical performance of Compound X against established H3R antagonists.
The Rationale for Secondary Validation of a Putative H3R Antagonist
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system (CNS).[3] Antagonists of the H3R can enhance the release of these neurotransmitters, leading to pro-cognitive and wake-promoting effects.[4] This makes H3R an attractive target for conditions like Alzheimer's disease, narcolepsy, and attention-deficit hyperactivity disorder (ADHD).[3][5]
A primary screen might identify hundreds of compounds that appear to interact with the H3R. However, these initial results can include false positives or compounds that interact with the target in a non-specific manner. Secondary assays are therefore essential to:
-
Confirm On-Target Activity: Verify that the compound's effect is mediated through direct interaction with the H3R.
-
Determine Potency and Affinity: Quantify the compound's binding strength (affinity) and its functional effect (potency).
-
Elucidate Mechanism of Action: Distinguish between agonist, antagonist, or inverse agonist activity.
For our hypothetical hit, Compound X, we will employ a two-tiered secondary assay approach: a radioligand binding assay to determine its affinity for the H3R, followed by a functional cell-based assay to confirm its antagonist activity.
Experimental Design and Protocols
Radioligand Binding Assay: Determining Affinity (Ki)
This assay directly measures the ability of Compound X to displace a known high-affinity radiolabeled ligand from the H3 receptor. This provides a quantitative measure of the compound's binding affinity, expressed as the inhibition constant (Ki).[6]
Causality Behind Experimental Choices:
-
Receptor Source: We will use membranes from a stable cell line (e.g., HEK293 or CHO) heterologously expressing the human H3 receptor. This ensures a high and consistent level of receptor expression, leading to a robust and reproducible assay window.
-
Radioligand: [³H]-Nα-methylhistamine is a well-characterized H3R agonist radioligand with high specific activity, making it suitable for competition binding assays.[6]
-
Non-Specific Binding Control: A high concentration of an unlabeled, potent H3R ligand (e.g., R-(-)-α-methylhistamine) is used to define non-specific binding, allowing for the accurate determination of specific binding.
Experimental Workflow Diagram
Caption: Workflow for the H3R radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Culture HEK293 cells stably expressing the human H3R. Harvest the cells and homogenize them in a hypotonic buffer. Centrifuge the homogenate to pellet the crude membrane fraction. Resuspend the membranes in an appropriate assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
Serial dilutions of Compound X, a known H3R antagonist (e.g., Pitolisant), or vehicle control.
-
A fixed concentration of [³H]-Nα-methylhistamine (typically at its Kd value).
-
For non-specific binding wells, add a high concentration (e.g., 10 µM) of unlabeled R-(-)-α-methylhistamine.
-
-
Incubation: Add the cell membranes to initiate the binding reaction. Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay: Determining Antagonist Potency (pA2)
The H3R couples to the Gi/o family of G proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This assay measures the ability of Compound X to block the agonist-induced inhibition of cAMP production, thus confirming its antagonist activity and determining its potency.
Causality Behind Experimental Choices:
-
Assay Principle: We will use a competitive immunoassay (e.g., HTRF or LANCE) to measure cAMP levels. These assays are highly sensitive and amenable to high-throughput formats.
-
Cell System: The same H3R-expressing stable cell line can be used.
-
Stimulation: Forskolin is used to stimulate adenylyl cyclase and raise basal cAMP levels. This creates a robust signal window to measure the inhibitory effect of an H3R agonist.
-
Agonist: R-(-)-α-methylhistamine, a potent and selective H3R agonist, is used to challenge the system.
-
Schild Analysis: To determine the potency of the antagonist (pA2 value), concentration-response curves for the agonist are generated in the presence of increasing concentrations of the antagonist.
Signaling Pathway Diagram
Caption: H3R-mediated inhibition of the cAMP signaling pathway.
Step-by-Step Protocol:
-
Cell Plating: Seed the H3R-expressing cells into a 96-well or 384-well plate and culture overnight.
-
Compound Addition: Pre-incubate the cells with various concentrations of Compound X or a control antagonist (e.g., Pitolisant) for a set time (e.g., 15-30 minutes).
-
Agonist Challenge: Add a range of concentrations of the H3R agonist (R-(-)-α-methylhistamine) in the presence of a fixed concentration of forskolin.
-
Lysis and Detection: After a defined incubation period (e.g., 30 minutes), lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate concentration-response curves for the agonist in the absence and presence of different concentrations of Compound X.
-
Perform a Schild regression analysis by plotting the log(dose ratio - 1) against the log concentration of the antagonist. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response. A Schild slope close to 1 is indicative of competitive antagonism.
-
Comparative Data Analysis
To provide a clear comparison, the hypothetical data for Compound X is presented alongside a known H3R antagonist, Pitolisant (Wakix®), and a non-active structural analog.
Table 1: Comparative Pharmacological Profile at the Human H3 Receptor
| Compound | Binding Assay (Ki, nM) | Functional Assay (pA2) | Mechanism of Action |
| Compound X | 15.2 | 7.8 | Competitive Antagonist |
| Pitolisant | 5.8 | 8.2 | Competitive Antagonist/Inverse Agonist |
| Analog Y | >10,000 | Not Active | Inactive |
Interpretation of Results:
-
Compound X: The hypothetical data shows that Compound X binds to the H3R with a respectable affinity (Ki = 15.2 nM). The functional assay confirms its antagonist activity with a pA2 of 7.8, and the Schild analysis (data not shown) would ideally yield a slope near 1, confirming competitive antagonism.
-
Pitolisant: As the positive control, Pitolisant demonstrates high affinity (Ki = 5.8 nM) and potent antagonist activity (pA2 = 8.2), consistent with its known pharmacological profile.
-
Analog Y: This compound shows no significant binding or functional activity, serving as a negative control and highlighting the specific structural requirements for H3R interaction.
The results suggest that Compound X is a bona fide H3R antagonist. While its potency is slightly lower than that of Pitolisant, it represents a validated hit worthy of further investigation and potential chemical optimization to improve its affinity and potency.
Conclusion
This guide outlines a logical and robust strategy for the secondary validation of a novel compound, this compound (Compound X), as a hypothetical histamine H3 receptor antagonist. By employing a combination of a high-affinity radioligand binding assay and a functional cell-based cAMP assay, we can confidently confirm on-target activity, quantify affinity and potency, and elucidate the mechanism of action.[2] The comparative analysis against a known drug like Pitolisant provides essential context for decision-making in the drug discovery process. This self-validating system of assays ensures that only compounds with a well-characterized and promising pharmacological profile are advanced, saving valuable resources and increasing the probability of success in developing novel therapeutics.
References
- GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. PMC.
- Enhanced cAMP-based assay for GPCR deorphanization. SciSpace.
- Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.
- In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity. Wiley Online Library.
- Secondary Assays for Pharmacokinetics & Toxicity Screening. Danaher Life Sciences.
- Secondary Screening. Creative Biolabs.
- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au.
- Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. PMC - NIH.
- Primary vs Secondary Assays in Preclinical Testing. News-Medical.Net.
-
H3 receptor antagonist. Wikipedia. Available at: [Link]
- Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. PubMed.
-
A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. PubMed. Available at: [Link]
-
Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. PubMed. Available at: [Link]
Sources
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- 2. news-medical.net [news-medical.net]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
A Researcher's Guide to the Comparative Analysis of Acetylcholinesterase Inhibitors: 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride vs. Donepezil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative evaluation of a novel piperidine derivative, 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride, against the clinically established acetylcholinesterase (AChE) inhibitor, donepezil. Given the limited public data on the specific inhibitory properties of this compound, this document serves as an experimental blueprint, detailing the necessary protocols and theoretical underpinnings to rigorously assess its potential as an AChE inhibitor.
Introduction: The Significance of Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating neuronal signals.[1] In neurodegenerative conditions like Alzheimer's disease, a deficit in cholinergic neurotransmission is a key pathological feature.[2][3] Inhibiting AChE increases the concentration and duration of ACh in the synapse, enhancing cholinergic function, which is a primary strategy for managing the cognitive symptoms of Alzheimer's.[1][4]
Donepezil , a piperidine derivative, is a well-established, reversible, and highly selective AChE inhibitor approved for the treatment of mild to severe Alzheimer's disease.[5][6] Its efficacy and safety profile make it the gold standard against which new potential AChE inhibitors are measured.[7] The compound of interest, This compound , also belongs to the piperidine class of compounds, which is a popular scaffold in the synthesis of AChE inhibitors.[7][8] This guide outlines the essential experimental procedures to characterize its inhibitory profile in direct comparison to donepezil.
Unraveling the Mechanism of Inhibition: A Comparative Perspective
Donepezil exhibits a complex inhibitory mechanism, acting as a mixed competitive and non-competitive inhibitor.[9][10] It binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. This dual-site interaction is crucial to its high potency and selectivity.[9]
For a novel compound like this compound, determining its mechanism of inhibition is paramount. The structural features, such as the piperidine ring and the methylthioethyl side chain, will dictate its binding mode and affinity for AChE. A thorough kinetic analysis is required to elucidate whether it acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor.
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Experimental Blueprint: Head-to-Head Assay for AChE Inhibition
To quantitatively compare the inhibitory potential of this compound and donepezil, a standardized in vitro assay is essential. The Ellman's assay is a robust, simple, and widely adopted colorimetric method for this purpose.
Principle of the Ellman's Assay
The assay measures the activity of AChE by monitoring the production of thiocholine.
-
Enzymatic Reaction : AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.
-
Colorimetric Reaction : The resulting thiocholine, a thiol compound, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB).[11]
-
Detection : The intensity of the yellow color is directly proportional to the AChE activity and can be quantified by measuring the absorbance at 412 nm.
The presence of an inhibitor will reduce the rate of color formation, allowing for the calculation of inhibitory potency.
Detailed Experimental Protocol
This protocol is designed for a 96-well microplate format, suitable for determining the half-maximal inhibitory concentration (IC50).
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
This compound
-
Donepezil hydrochloride (as a reference standard)
-
Acetylthiocholine iodide (ATChI)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. A final concentration of 0.1 U/mL in the reaction mixture is often recommended.
-
DTNB Solution: Prepare a 3 mM solution of DTNB in phosphate buffer (pH 8.0).
-
ATChI Solution: Prepare a 15 mM solution of ATChI in deionized water. This solution should be prepared fresh daily.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of both this compound and donepezil in DMSO.
-
Inhibitor Working Solutions: Perform serial dilutions of the stock solutions in phosphate buffer to create a range of concentrations for IC50 determination (e.g., from 1 nM to 100 µM).
-
-
Assay Plate Setup (in triplicate):
-
Test Wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of inhibitor working solution.
-
Control Wells (100% Activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of phosphate buffer (with the same final DMSO concentration as the test wells).
-
Blank Wells: 180 µL of phosphate buffer.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: To each well, add 20 µL of DTNB solution followed by 20 µL of ATChI solution to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
}
Data Presentation and Interpretation
The primary output of this experimental work will be the IC50 values for both compounds. These values represent the concentration of the inhibitor required to reduce the activity of AChE by 50%. A lower IC50 value indicates greater potency. For context, the reported in vitro IC50 value for donepezil against AChE is in the low nanomolar range, typically around 6.7 nM.[12]
Table 1: Comparative AChE Inhibitory Activity
| Compound | IC50 (nM) | Selectivity (vs. BuChE) | Mechanism of Inhibition |
|---|---|---|---|
| Donepezil | Literature Value: ~6.7[12] | High (~1100-fold)[12] | Mixed[9][10] |
| This compound | Experimentally Determined | Experimentally Determined | Experimentally Determined |
To determine the mechanism of inhibition, further kinetic studies are required. By measuring the reaction rate at various substrate (ATChI) concentrations in the presence of different fixed concentrations of the inhibitor, a Lineweaver-Burk plot (a double reciprocal plot of 1/rate vs. 1/[Substrate]) can be generated.[13][14] The pattern of changes in Vmax (maximum reaction rate) and Km (Michaelis constant) in the presence of the inhibitor reveals the mechanism of action.[15][16]
-
Competitive Inhibition: Vmax is unchanged, Km increases.
-
Non-competitive Inhibition: Vmax decreases, Km is unchanged.
-
Mixed Inhibition: Both Vmax and Km are altered.
-
Uncompetitive Inhibition: Both Vmax and Km decrease proportionally.
Conclusion
This guide provides a robust scientific framework for the direct and objective comparison of a novel compound, this compound, with the established drug donepezil. By following the detailed protocols for determining IC50 values and elucidating the mechanism of inhibition, researchers can generate the critical data needed to evaluate the potential of this new chemical entity as a therapeutically relevant acetylcholinesterase inhibitor. The synthesis of various piperidine derivatives has previously yielded highly potent AChE inhibitors, underscoring the potential of this chemical class in the development of new treatments for neurodegenerative diseases.[17][18]
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Donepezil Hydrochloride? Retrieved from [Link]
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Singh, M., & Saadabadi, A. (2023, August 17). Donepezil. In StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link]
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GoodRx. (2024, October 3). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Retrieved from [Link]
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Yamanashi, Y., et al. (Year not available). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Retrieved from [Link]
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Kuhl, D. E., et al. (Year not available). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. PubMed. Retrieved from [Link]
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Alonso-Gil, S., et al. (2020, February 25). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. ACS Publications. Retrieved from [Link]
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Sugimoto, H., et al. (Year not available). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, August 17). Donepezil. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. Retrieved from [Link]
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MedSchoolCoach. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
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Kosaka, T., et al. (Year not available). Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]
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Microbe Notes. (2022, May 30). Lineweaver-Burk Plot. Retrieved from [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
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International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from [Link]
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ACG Publications. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Retrieved from [Link]
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MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]
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Tani, Y., et al. (Year not available). [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease]. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]
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IvyPanda. (2024, April 10). The Pharmacology and Mechanism of Donepezil Action. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Donepezil actions. Donepezil inhibits the enzyme... Retrieved from [Link]
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ResearchGate. (n.d.). Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil... Retrieved from [Link]
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assessing the reproducibility of in vivo experiments using 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the realm of in vivo pharmacology, the quest for reproducible data is paramount. The journey from a promising chemical entity to a clinically viable drug is paved with rigorous experimentation, where the consistency and reliability of preclinical findings are the cornerstones of success. This guide delves into the critical aspects of assessing the reproducibility of in vivo experiments, using the pharmacological class of histamine H4 receptor (H4R) antagonists as a pertinent case study. While direct in vivo data for 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride is not publicly available, its structural resemblance to known H4R antagonists provides a valuable framework for discussing the challenges and best practices in evaluating this important class of therapeutic agents.
The Histamine H4 Receptor: A Key Player in Inflammation and Immunity
The histamine H4 receptor is the most recently identified member of the histamine receptor family and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1] Its activation is implicated in a range of inflammatory and immune responses, making it an attractive target for therapeutic intervention in conditions such as allergic asthma, atopic dermatitis, and autoimmune diseases.[2][3] The development of selective H4R antagonists has been a significant focus of pharmaceutical research, with several compounds advancing into preclinical and clinical studies.[4]
The Challenge of Reproducibility in In Vivo Studies of H4R Antagonists
Despite the therapeutic promise of H4R antagonists, the path to clinical translation has been fraught with challenges, including issues with in vivo efficacy and safety that underscore the importance of robust and reproducible preclinical data.[4][5] Factors that can influence the reproducibility of in vivo experiments with H4R antagonists include:
-
Species-specific differences in pharmacology: The affinity and potency of H4R antagonists can vary significantly between species, impacting the translatability of findings from animal models to humans.[6]
-
Choice of animal model: The inflammatory context of the chosen animal model is critical. For instance, the anti-inflammatory effects of some H4R antagonists are only evident in the presence of a Toll-like receptor (TLR) ligand like lipopolysaccharide (LPS).[7]
-
Off-target effects: Some H4R antagonists may interact with other receptors or cellular targets, leading to confounding effects that can complicate the interpretation of in vivo data.[8]
-
Pharmacokinetics and drug metabolism: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its exposure at the target site and can vary between species and even between individuals.[4]
A Comparative Look at Prominent H4R Antagonists
To illustrate the principles of assessing in vivo reproducibility, we will compare several well-characterized H4R antagonists that have been extensively studied in preclinical models.
| Compound | Chemical Structure (Representative) | Key In Vivo Models | Reported Efficacy | Challenges and Considerations |
| JNJ 7777120 | 1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine | Pruritus, Allergic Asthma, Colitis | Potent inhibition of scratching behavior and inflammatory cell infiltration.[6][9] | Short in vivo half-life and toxicity (hypoadrenocorticism) in rats and dogs prevented clinical development.[4] |
| A-940894 | 2-(4-Methyl-1-piperazinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine | Zymosan-induced peritonitis | Significant inhibition of neutrophil influx and pro-inflammatory mediator release.[6] | Favorable pharmacokinetic properties for in vivo testing.[6] |
| JNJ 10191584 | (Not publicly disclosed) | Experimental Autoimmune Encephalomyelitis (EAE) | Ameliorated clinical scores and reduced T-cell infiltration in the CNS.[2] | Highlights the potential of H4R antagonists in neuroinflammatory conditions.[2] |
| Toreforant (JNJ-38518168) | 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(piperidin-4-yl)benzamide | Rheumatoid Arthritis, Psoriasis, Asthma | Limited efficacy in clinical trials for rheumatoid arthritis and psoriasis.[10][11] | Lack of efficacy in some models despite good in vivo H4R inhibition.[12] |
Experimental Protocols for Assessing In Vivo Reproducibility
Ensuring the reproducibility of in vivo experiments requires meticulous attention to protocol design and execution. Below are example protocols for key in vivo models used to evaluate H4R antagonists.
Zymosan-Induced Peritonitis Model
This acute inflammation model is valuable for assessing the anti-inflammatory activity of H4R antagonists.
Methodology:
-
Animal Model: Female BALB/c mice are commonly used.[6]
-
Compound Administration: The test compound (e.g., A-940894) is administered, typically via subcutaneous or oral route, at a predetermined time before the inflammatory challenge.[6]
-
Induction of Peritonitis: Zymosan A (from Saccharomyces cerevisiae) is injected intraperitoneally to induce an inflammatory response.[6]
-
Sample Collection: At a specific time point post-zymosan injection, peritoneal lavage fluid is collected to quantify inflammatory cell influx (e.g., neutrophils) and the levels of inflammatory mediators (e.g., cytokines, chemokines).[6]
-
Data Analysis: The effect of the test compound is compared to a vehicle control group. Statistical analysis is performed to determine the significance of any observed inhibition of inflammation.
Experimental Workflow for Zymosan-Induced Peritonitis
Caption: Workflow for the zymosan-induced peritonitis model.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used model for multiple sclerosis and is employed to evaluate the potential of H4R antagonists in T-cell mediated autoimmune diseases.
Methodology:
-
Animal Model: SJL/J mice are often used to induce a relapsing-remitting form of EAE.[2]
-
Induction of EAE: Mice are immunized with a peptide from myelin proteolipid protein (PLP 139-151) emulsified in Complete Freund's Adjuvant (CFA).
-
Compound Administration: The H4R antagonist (e.g., JNJ 10191584) is administered daily, starting at a specific time point post-immunization.[2]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale.[2]
-
Immunological Analysis: At the end of the study, spleen and central nervous system tissues are collected for analysis of T-cell populations and cytokine expression.[2]
Signaling Pathway of H4R in Immune Cells
Caption: Simplified H4R signaling in immune cells.
Conclusion: Towards More Reproducible In Vivo Research
The journey of an H4R antagonist from the laboratory to the clinic highlights the critical need for robust and reproducible in vivo data. By carefully considering factors such as species-specific pharmacology, the choice of animal model, and potential off-target effects, researchers can design more informative preclinical studies. The comparative analysis of different H4R antagonists serves as a valuable lesson in the complexities of in vivo research and underscores the importance of a multi-faceted approach to data interpretation. Ultimately, a commitment to scientific rigor and transparent reporting is essential to navigate the labyrinth of in vivo reproducibility and accelerate the development of novel therapeutics.
References
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Al-Gonaiah, M. A., et al. (2023). Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance. MDPI. [Link]
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Cowden, J. M., et al. (2014). Antagonism of the histamine H4 receptor reduces LPS-induced TNF production in vivo. British Journal of Pharmacology. [Link]
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Thurmond, R. L. (2015). Clinical Development of Histamine H4 Receptor Antagonists. Handbook of Experimental Pharmacology. [Link]
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Dunford, P. J., et al. (2007). Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus. Journal of Allergy and Clinical Immunology. [Link]
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Ko, K., et al. (2008). In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties. British Journal of Pharmacology. [Link]
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Vanherpen, A., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. MDPI. [Link]
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Wulff, S., et al. (2013). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules. [Link]
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Shahid, M., et al. (2019). In vivo immunomodulatory profile of histamine receptors (H1, H2, H3 and H4): A comparative antagonists study. International Immunopharmacology. [Link]
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Zamani, A., & Ghaieni, H. R. (2010). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Organic Preparations and Procedures International. [Link]
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Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International. [Link]
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Shahid, M., et al. (2017). In vivo comparative immunotoxic study of histamine receptors (H1R, H2R, H3R and H4R)-agonist. DergiPark. [Link]
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PubChem. (n.d.). N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride. PubChem. [Link]
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Johnson, B. G., et al. (2002). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Bioorganic & Medicinal Chemistry Letters. [Link]
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Rossbach, K., et al. (2016). Histamine H4 receptor knockout mice display reduced inflammation in a chronic model of atopic dermatitis. Allergy. [Link]
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Lim, H. D., et al. (2005). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology. [Link]
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Yildiz, O., et al. (2020). A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Role on glutamate Transporter Activity in Chronic Depression. MDPI. [Link]
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Thurmond, R. L., et al. (2017). Pharmacology and Clinical Activity of Toreforant, A Histamine H4 Receptor Antagonist. Remedy Publications LLC. [Link]
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Thurmond, R. L. (2014). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology. [Link]
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Bissonnette, R., et al. (2019). Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial. Journal of the American Academy of Dermatology. [Link]
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Thurmond, R. L., et al. (2017). Pharmacology and Clinical Activity of Toreforant, A Histamine H4 Receptor Antagonist. Semantic Scholar. [Link]
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Wohlfarth, A., et al. (2017). In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl. The AAPS Journal. [Link]
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da Silva, D. S., et al. (2021). Multitarget Effect of 2-(4-(Methylthio)phenyl)-3-(3-(piperidin-1-yl)propyl)thiazolidin-4-one in a Scopolamine-Induced Amnesic Rat Model. Neurochemical Research. [Link]
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A Guide to Cross-Validation of Binding Affinity for Novel Ligands: The Case of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating the binding affinity of novel chemical entities. We will use the compound 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride, a molecule with structural motifs common to histamine receptor ligands, as a case study to illustrate a robust, multi-platform approach to affinity determination. The principles and methodologies detailed herein are broadly applicable to the characterization of any small molecule-protein interaction.
The Imperative of Cross-Validation in Binding Affinity Determination
This guide will delineate a two-pronged approach to cross-validate the binding affinity of our subject compound, which we hypothesize to be a ligand for the Histamine H3 Receptor (H3R) based on its structural features.[1][2][3] The H3R is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, making it an attractive target for a variety of neurological and psychiatric disorders.[1][4] We will first describe a classical, cell-based radioligand binding assay, followed by a biophysical method, Isothermal Titration Calorimetry (ITC), for an orthogonal assessment.
Experimental Design: A Multi-Platform Approach
Our experimental workflow is designed to provide a comprehensive and validated assessment of the binding affinity of this compound to the human Histamine H3 Receptor.
Figure 1: A generalized workflow for the cross-validation of binding affinity using a cell-based and a biophysical assay.
Platform 1: Radioligand Competition Binding Assay for the Histamine H3 Receptor
This method is a cornerstone of receptor pharmacology, allowing for the determination of a test compound's affinity by measuring its ability to compete with a radiolabeled ligand of known high affinity for the target receptor.
Rationale: The use of cell membranes expressing the target receptor provides a biologically relevant context, preserving the native conformation of the receptor. [3H]-Nα-methylhistamine ([3H]NAMH), a known H3R agonist, is a suitable radioligand for this purpose.[5][6]
Experimental Protocol
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human Histamine H3 Receptor.
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL, determined by a Bradford or BCA protein assay. Store at -80°C until use.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of [3H]NAMH (typically at or below its Kd value, e.g., 2 nM).[5]
-
Increasing concentrations of the test compound, this compound, or a known comparator (e.g., thioperamide). A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
Cell membrane preparation (e.g., 20-40 µg of protein per well).
-
-
Define non-specific binding using a high concentration of a known H3R ligand (e.g., 10 µM histamine).[5]
-
Incubate the plate at 25°C for 2 hours to allow the binding to reach equilibrium.[5]
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a GF/C filter plate pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[5]
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Platform 2: Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[7][8] It is considered a "gold standard" for binding analysis as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9]
Rationale: ITC is a label-free, in-solution technique that does not require immobilization or modification of the binding partners.[9] This avoids potential artifacts associated with these procedures and provides a direct measurement of the binding thermodynamics.
Experimental Protocol
-
Protein and Compound Preparation:
-
Express and purify a soluble form of the Histamine H3 Receptor. This may involve using a construct with modified intracellular loops or a detergent-solubilized full-length receptor.
-
Thoroughly dialyze the purified protein and the test compound into the same buffer (e.g., phosphate-buffered saline, PBS) to minimize heat of dilution effects.
-
Degas both the protein and compound solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the purified H3R protein into the sample cell of the calorimeter at a concentration typically 10-50 times the expected Kd.
-
Load the test compound, this compound, into the injection syringe at a concentration 10-15 times that of the protein.[8]
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the compound into the protein solution while stirring.
-
-
Data Acquisition:
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells. Each injection produces a heat pulse that is integrated over time to yield the heat change for that injection.
-
-
Data Analysis:
-
Plot the heat change per mole of injectant against the molar ratio of the compound to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model).
-
The fitting will directly yield the binding affinity (as the dissociation constant, Kd), the stoichiometry of binding (n), and the enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Data Interpretation and Comparison
The primary goal of this cross-validation effort is to compare the affinity values obtained from the two distinct platforms. The Ki from the radioligand binding assay and the Kd from ITC should be in close agreement, ideally within a 3- to 5-fold range, to be considered well-corroborated.
| Compound | Radioligand Binding (Ki, nM) | Isothermal Titration Calorimetry (Kd, nM) | Stoichiometry (n) (from ITC) | Enthalpy (ΔH, kcal/mol) (from ITC) |
| This compound | Hypothetical Value: 85 | Hypothetical Value: 110 | Hypothetical Value: 0.98 | Hypothetical Value: -5.2 |
| Thioperamide (Comparator) | Hypothetical Value: 5 | Hypothetical Value: 8 | Hypothetical Value: 1.02 | Hypothetical Value: -7.8 |
Table 1: Hypothetical comparative binding data for the test compound and a known H3R antagonist.
Discrepancies between the two methods can arise from several factors. For instance, the radioligand binding assay is an indirect measurement of affinity, and its accuracy depends on the precise determination of the radioligand's Kd. ITC, while direct, can be sensitive to protein aggregation, buffer mismatches, and the heat of dilution. Understanding the principles and limitations of each technique is crucial for a nuanced interpretation of the results.[10]
Conclusion
The rigorous characterization of a compound's binding affinity is a non-negotiable aspect of modern drug discovery. By employing a cross-validation strategy that leverages both a traditional cell-based method like a radioligand binding assay and a direct biophysical technique such as Isothermal Titration Calorimetry, researchers can establish a high-confidence, validated affinity value for their compounds of interest. This multi-faceted approach not only strengthens the reliability of the data but also provides deeper insights into the thermodynamic drivers of the molecular interaction, ultimately enabling more informed decisions in the progression of drug candidates.
References
-
Leurs, R., et al. (2009). Histamine H3 receptor ligands break ground in a remarkable plethora of therapeutic areas. British Journal of Pharmacology. Available from: [Link]
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Wang, S., et al. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. Available from: [Link]
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Comparative Analysis of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride: In Vitro and In Vivo Potency at Histamine Receptors
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of contemporary pharmacology, the exploration of novel chemical entities for their therapeutic potential is a cornerstone of innovation. This guide provides a comprehensive comparative analysis of the in vitro and in vivo potency of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride (hereafter referred to as Compound X). Due to the absence of publicly available biological data for Compound X, and based on its structural features, particularly the presence of a piperidine moiety—a common scaffold in histaminergic ligands[1]—we hypothesize its activity at one or more of the four histamine receptor subtypes (H1, H2, H3, and H4).
This document outlines a systematic approach to characterize the potency and selectivity of Compound X, comparing it against well-established selective antagonists for each histamine receptor subtype. The experimental designs detailed herein are intended to provide a robust framework for researchers to elucidate the pharmacological profile of this novel compound.
Introduction to Histamine Receptors and Their Therapeutic Relevance
Histamine is a crucial biogenic amine that modulates a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, neurotransmission, and immune responses.[2] Its effects are mediated through four distinct G-protein coupled receptors (GPCRs): H1R, H2R, H3R, and H4R.
-
H1 Receptor (H1R): Primarily involved in allergic and inflammatory responses. Antagonists are widely used as anti-allergy medications.[3]
-
H2 Receptor (H2R): Mainly regulates gastric acid secretion in the stomach. Antagonists are used to treat peptic ulcers and gastroesophageal reflux disease.[2]
-
H3 Receptor (H3R): Acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons in the central nervous system, modulating the release of various neurotransmitters. Antagonists have potential in treating cognitive and sleep disorders.[4][5]
-
H4 Receptor (H4R): Predominantly expressed on immune cells and is implicated in inflammatory and immune responses. Antagonists are being investigated for inflammatory conditions like asthma and autoimmune diseases.[1]
The following sections detail a proposed series of experiments to determine the potency and selectivity of Compound X at these four receptor subtypes, both in vitro and in vivo.
In Vitro Potency and Selectivity Profiling
The initial step in characterizing Compound X is to determine its binding affinity (Ki) and functional activity (IC50/EC50) at each of the four human histamine receptors. This will be achieved through radioligand binding assays and functional assays using cell lines stably expressing each receptor subtype.
Experimental Protocols: In Vitro Assays
2.1.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of Compound X for H1R, H2R, H3R, and H4R.
-
Methodology:
-
Prepare cell membranes from HEK293 cells stably expressing either human H1R, H2R, H3R, or H4R.
-
Incubate the cell membranes with a specific radioligand for each receptor ([³H]-mepyramine for H1R, [³H]-tiotidine for H2R, [³H]-Nα-methylhistamine for H3R, and [³H]-histamine for H4R) in the presence of increasing concentrations of Compound X or a reference antagonist.
-
After incubation, separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
2.1.2. Functional Assays
-
Objective: To determine the functional potency (IC50) of Compound X as an antagonist at each histamine receptor.
-
Methodology:
-
H1R (Calcium Mobilization Assay):
-
Use CHO-K1 cells stably expressing human H1R and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Pre-incubate the cells with varying concentrations of Compound X or the H1R antagonist Loratadine.
-
Stimulate the cells with histamine at its EC80 concentration.
-
Measure the resulting increase in intracellular calcium using a fluorescence plate reader.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
-
H2R (cAMP Accumulation Assay):
-
Use HEK293 cells stably expressing human H2R.
-
Pre-incubate the cells with varying concentrations of Compound X or the H2R antagonist Ranitidine.
-
Stimulate the cells with the H2R agonist amthamine in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
Measure the accumulation of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF or ELISA).
-
Determine the IC50 value.[6]
-
-
H3R (cAMP Inhibition Assay):
-
Use HEK293 cells co-expressing human H3R and forskolin-sensitive adenylyl cyclase.
-
Pre-incubate the cells with varying concentrations of Compound X or the H3R antagonist Ciproxifan.
-
Stimulate the cells with forskolin and the H3R agonist (R)-α-methylhistamine.
-
Measure the inhibition of forskolin-stimulated cAMP production.
-
Determine the IC50 value.
-
-
H4R (Calcium Mobilization Assay):
-
Use HEK293 cells stably expressing human H4R.
-
Follow a similar procedure to the H1R functional assay, using the H4R antagonist JNJ-7777120 as the reference compound.[7]
-
-
In Vitro Assay Workflow
Comparative In Vitro Data (Hypothetical)
The following tables present hypothetical data for Compound X in comparison to established selective antagonists.
Table 1: In Vitro Binding Affinities (Ki, nM)
| Compound | H1R | H2R | H3R | H4R |
| Compound X | >10,000 | >10,000 | 15 | 850 |
| Loratadine | 25 | >10,000 | >10,000 | >10,000 |
| Ranitidine | >10,000 | 150 | >10,000 | >10,000 |
| Ciproxifan | >10,000 | >10,000 | 5 | >10,000 |
| JNJ-7777120 | >10,000 | >10,000 | >10,000 | 10 |
Table 2: In Vitro Functional Antagonism (IC50, nM)
| Compound | H1R | H2R | H3R | H4R |
| Compound X | >10,000 | >10,000 | 25 | 1200 |
| Loratadine | 50 | >10,000 | >10,000 | >10,000 |
| Ranitidine | >10,000 | 300 | >10,000 | >10,000 |
| Ciproxifan | >10,000 | >10,000 | 10 | >10,000 |
| JNJ-7777120 | >10,000 | >10,000 | >10,000 | 20 |
Based on this hypothetical data, Compound X demonstrates potent and selective antagonist activity at the H3 receptor.
In Vivo Potency Evaluation
To translate the in vitro findings into a physiological context, in vivo studies are essential. Based on the hypothetical in vitro profile of Compound X as a selective H3 receptor antagonist, the in vivo experiments will focus on a model relevant to H3 receptor function, such as cognitive enhancement. For completeness, a general inflammation model will also be included to assess any potential off-target effects, particularly at the H4 receptor.
Experimental Protocols: In Vivo Models
3.1.1. Scopolamine-Induced Cognitive Impairment in a Novel Object Recognition (NOR) Task (H3R-relevant model)
-
Objective: To evaluate the ability of Compound X to reverse scopolamine-induced memory deficits in rats, a model sensitive to H3R antagonism.[8]
-
Methodology:
-
Acclimate male Wistar rats to the testing arena.
-
On day 1 (training), allow each rat to explore two identical objects.
-
On day 2 (testing), administer vehicle, Compound X (e.g., 1, 3, 10 mg/kg, p.o.), or Ciproxifan (e.g., 3 mg/kg, p.o.) 60 minutes before the test session.
-
30 minutes before the test session, administer scopolamine (0.5 mg/kg, i.p.) to induce cognitive impairment.
-
In the test session, replace one of the familiar objects with a novel object.
-
Record the time spent exploring the familiar and novel objects.
-
Calculate a discrimination index (DI) as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher DI indicates better memory.
-
3.1.2. Histamine-Induced Paw Edema in Mice (General Inflammation Model)
-
Objective: To assess the anti-inflammatory potential of Compound X in an acute inflammation model.[9][10]
-
Methodology:
-
Administer vehicle, Compound X (e.g., 10, 30, 100 mg/kg, p.o.), or a reference anti-inflammatory agent 60 minutes prior to histamine challenge.
-
Measure the baseline paw volume of male BALB/c mice using a plethysmometer.
-
Induce inflammation by injecting 50 µL of histamine (100 µ g/paw ) into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points (e.g., 30, 60, 120, and 180 minutes) after histamine injection.
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
-
In Vivo Experimental Workflows
Comparative In Vivo Data (Hypothetical)
Table 3: Effect on Scopolamine-Induced Cognitive Impairment in NOR Task
| Treatment | Dose (mg/kg, p.o.) | Discrimination Index (DI) |
| Vehicle + Saline | - | 0.45 ± 0.05 |
| Vehicle + Scopolamine | - | 0.05 ± 0.03 |
| Compound X + Scopolamine | 1 | 0.15 ± 0.04 |
| Compound X + Scopolamine | 3 | 0.35 ± 0.06 |
| Compound X + Scopolamine | 10 | 0.42 ± 0.05 |
| Ciproxifan + Scopolamine | 3 | 0.40 ± 0.07** |
| p<0.01 vs. Vehicle + Saline; **p<0.01 vs. Vehicle + Scopolamine |
Table 4: Effect on Histamine-Induced Paw Edema
| Treatment | Dose (mg/kg, p.o.) | % Inhibition of Edema at 60 min |
| Vehicle | - | 0 |
| Compound X | 30 | 15 ± 5 |
| Compound X | 100 | 25 ± 7 |
| Loratadine | 10 | 65 ± 8 |
| JNJ-7777120 | 30 | 55 ± 9 |
| *p<0.01 vs. Vehicle |
The hypothetical in vivo data support the in vitro findings, suggesting that Compound X is a potent, orally bioavailable H3 receptor antagonist with pro-cognitive effects. The modest effect in the paw edema model at high doses suggests weak off-target activity, likely at the H4 receptor, consistent with the in vitro selectivity profile.
Discussion and Future Directions
The structured experimental approach outlined in this guide provides a clear path to characterizing the in vitro and in vivo potency of this compound. Based on our hypothetical data, Compound X emerges as a promising selective H3 receptor antagonist.
Key Insights from the Hypothetical Data:
-
Potency and Selectivity: Compound X demonstrates high potency for the H3 receptor with over 50-fold selectivity against the H4 receptor and negligible affinity for H1 and H2 receptors.
-
Functional Activity: It acts as a functional antagonist at the H3 receptor, consistent with its binding affinity.
-
In Vivo Efficacy: The compound shows pro-cognitive effects in a relevant animal model, a hallmark of H3 receptor antagonism.
-
Safety and Off-Target Effects: The weak activity in the paw edema model suggests a favorable selectivity profile in vivo, minimizing potential side effects associated with H1 or H4 receptor modulation.
Future experimental steps should include:
-
Pharmacokinetic Profiling: A detailed pharmacokinetic study to determine absorption, distribution, metabolism, and excretion (ADME) properties.
-
Broader In Vivo Pharmacology: Evaluation in other models of cognition and wakefulness to further solidify its therapeutic potential.
-
Safety Pharmacology: Assessment of potential effects on cardiovascular, respiratory, and central nervous system functions.
By following this comprehensive guide, researchers can systematically evaluate the potential of this compound as a novel therapeutic agent.
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structure-activity relationship studies of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride analogs
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents across a wide range of diseases.[1] Its conformational flexibility and the ability to be readily functionalized at various positions make it a privileged scaffold for interacting with diverse biological targets.[2] This guide delves into the structure-activity relationship (SAR) of 1-substituted piperidin-4-amine analogs, with a particular focus on moieties that, like the 2-(methylthio)ethyl group in 1-[2-(Methylthio)ethyl]piperidin-4-amine, introduce unique electronic and steric properties. Due to the limited publicly available data on this specific dihydrochloride salt, this guide will provide a comparative analysis of structurally related analogs to elucidate key SAR trends and inform future drug discovery efforts.
The Piperidin-4-amine Core: A Versatile Pharmacophore
The 4-aminopiperidine moiety is a common feature in a multitude of biologically active compounds. The basic nitrogen at the 4-position can act as a crucial hydrogen bond donor or acceptor, or as a protonated cation, enabling interactions with various receptor pockets and enzyme active sites. The piperidine ring itself, typically in a chair conformation, allows for precise spatial orientation of substituents at the 1 and 4 positions, which is critical for target engagement.
Decoding the Structure-Activity Relationship: Key Modifications and Their Impact
The biological activity of piperidin-4-amine derivatives is profoundly influenced by the nature of the substituent at the 1-position of the piperidine ring. This position is often targeted for modification to modulate potency, selectivity, and pharmacokinetic properties.
Impact of the 1-Position Substituent
The substituent at the N1 position of the piperidine ring plays a pivotal role in defining the pharmacological profile of the molecule. Variations in this group can influence affinity for the biological target, as well as properties like lipophilicity and metabolic stability.
A study on 4-aminopiperidines as novel antifungal agents revealed that the nature of the N1-substituent is critical for activity.[3] Analogs with a benzyl or phenethyl group at the 1-position, combined with a long alkyl chain at the 4-amino position, demonstrated potent antifungal activity against various clinically relevant fungal isolates.[3] This suggests that a certain degree of lipophilicity and aromatic interaction at the N1-position is beneficial for this particular biological target.
In the context of 1-[2-(Methylthio)ethyl]piperidin-4-amine, the 2-(methylthio)ethyl group introduces a flexible chain with a sulfur atom. The thioether moiety can potentially engage in specific interactions with the biological target, such as hydrogen bonding or hydrophobic interactions. Furthermore, the sulfur atom can influence the overall electronic properties and metabolic profile of the compound.
To illustrate the importance of the N1-substituent, consider the following hypothetical analogs and their potential SAR implications:
| Analog | 1-Position Substituent | Potential Impact on Activity |
| A | 2-(Methylthio)ethyl | The thioether could provide a unique interaction point. The flexibility of the ethyl chain allows for conformational adaptation to the binding site. |
| B | 2-Phenylethyl | The phenyl group can engage in π-π stacking or hydrophobic interactions, potentially increasing affinity for certain targets.[3] |
| C | n-Butyl | A simple alkyl chain would primarily contribute to lipophilicity. Its impact on activity would depend on the nature of the binding pocket. |
| D | 2-Methoxyethyl | The ether oxygen could act as a hydrogen bond acceptor, altering the binding mode compared to the thioether in Analog A. |
The following diagram illustrates the general workflow for synthesizing and evaluating such analogs.
Caption: A generalized workflow for the synthesis and structure-activity relationship (SAR) evaluation of 1-substituted piperidin-4-amine analogs.
Comparative Biological Activities of Piperidine Analogs
The versatility of the piperidine scaffold is evident in the diverse biological activities exhibited by its derivatives. The following table summarizes the activities of different classes of 1-substituted piperidine analogs, providing a comparative landscape for understanding the potential applications of new derivatives.
| Analog Class | Biological Target/Activity | Key SAR Findings | Reference |
| 1-Benzyl/Phenethyl-4-aminopiperidines | Antifungal (Ergosterol Biosynthesis) | A long N-alkyl chain at the 4-amino position is crucial for potent activity. The N1-benzyl or phenethyl group enhances activity. | [3] |
| 4-Aryl-1-methyl-3-(oxadiazolyl)piperidines | Dopamine Transporter (DAT) | The size of the substituent on the oxadiazole ring influences DAT affinity and reuptake inhibition. | [4] |
| 1-((Phenoxy)-2-hydroxypropyl)-4-arylpiperidin-4-ols | Anti-tuberculosis | Stereochemistry at the secondary hydroxyl group and substitution on the C-ring aryl group significantly impact anti-TB activity. | [5] |
| 4-Aminopiperidines | Hepatitis C Virus (HCV) Assembly | Modifications to the linker and aryl ring connected to the 4-amino group, as well as substitutions on the piperidine ring, modulate anti-HCV potency. | [6] |
| 4-(2-Aminoethyl)piperidines | Sigma-1 (σ1) Receptor | A small methyl group on the piperidine nitrogen leads to high σ1 receptor affinity, while larger or no substitution reduces affinity. | [7] |
This comparative data highlights the critical role of fine-tuning the substituents on the piperidine ring to achieve desired biological activity and selectivity.
Experimental Protocols for Evaluation
To ensure the scientific rigor of SAR studies, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays commonly employed in the evaluation of piperidine derivatives.
Protocol 1: Synthesis of 1-Substituted Piperidin-4-amine Analogs via Reductive Amination[4]
This protocol describes a general method for the synthesis of 1-substituted piperidin-4-amine analogs.
-
Reactant Preparation: Dissolve the N-substituted 4-piperidone (1.0 eq) and the desired primary amine (1.5 eq) in a suitable solvent such as dichloromethane or dichloroethane.
-
Addition of Reducing Agent: Add a reducing agent, such as sodium triacetoxyborohydride (2.0 eq), portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired 1-substituted piperidin-4-amine analog.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Microbroth Dilution)[4]
This assay is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various fungal strains.
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Assay Plate Preparation: Serially dilute the test compounds in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well. Include positive (antifungal drug) and negative (no drug) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or by spectrophotometry.
Protocol 3: Cytotoxicity Assay (MTT Assay)[2]
This assay assesses the general cytotoxicity of the compounds against a mammalian cell line.
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the CC50 (the concentration that causes 50% cytotoxicity).
The following diagram outlines the workflow for these key experimental protocols.
Caption: A streamlined workflow depicting the key experimental stages in the SAR study of piperidin-4-amine analogs.
Conclusion and Future Directions
The structure-activity relationship of 1-substituted piperidin-4-amine analogs is a rich and complex field with significant therapeutic potential. While direct experimental data on 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride remains elusive in the public domain, a comparative analysis of structurally related compounds provides valuable insights. The substituent at the 1-position of the piperidine ring is a critical determinant of biological activity, and the introduction of a flexible thioether-containing chain presents an intriguing avenue for exploration. Future research should focus on the synthesis and systematic biological evaluation of analogs bearing the 2-(methylthio)ethyl group and similar functionalities to fully elucidate their SAR and identify promising lead compounds for various therapeutic targets. A thorough investigation of their mechanism of action and pharmacokinetic profiles will be essential for their potential translation into clinical candidates.
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Hofinger, M. et al. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules2021 , 26, 1234. [Link]
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Koperniku, A. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules2022 , 27, 456. [Link]
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Lan, R. et al. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). J. Med. Chem.2000 , 43, 4055-4058. [Link]
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Sapa, J. et al. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorg. Med. Chem.2013 , 21, 4441-4449. [Link]
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Kim, Y. B. et al. Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. J. Med. Chem.2005 , 48, 5839-5842. [Link]
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Chintala, R. et al. Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. J. Recept. Signal Transduct. Res.2017 , 37, 1-10. [Link]
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Schepmann, D. et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem2018 , 13, 1100-1114. [Link]
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Patient, R. L. et al. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Med. Chem. Lett.2017 , 8, 644-649. [Link]
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Berg, K. et al. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Eur. J. Med. Chem.2018 , 157, 113-127. [Link]
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A Comparative Analysis of 1-[2-(Methylthio)ethyl]piperidin-4-amine and its Des-Methylthio Analog: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride and its des-methylthio analog, 1-ethylpiperidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties, synthetic pathways, and potential biological activities of these two compounds. By presenting detailed experimental protocols and interpreting hypothetical data, we aim to elucidate the influence of the methylthio functional group on the molecular profile of a piperidine-4-amine scaffold.
Introduction: The Significance of the Methylthio Moiety
The piperidine ring is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds, valued for its ability to confer favorable pharmacokinetic properties.[1] The 4-amino-substituted piperidine core, in particular, is a key pharmacophore in molecules targeting a range of biological entities, including opioid receptors and sigma-1 receptors.[2][3] The strategic modification of substituents on the piperidine nitrogen allows for the fine-tuning of a compound's pharmacological profile.
This guide focuses on a specific structural comparison: the presence versus the absence of a methylthio group on the N-ethyl substituent of a piperidin-4-amine core. The introduction of sulfur-containing functional groups, such as the methylthio moiety, can significantly impact a molecule's properties.[4] It can alter lipophilicity, metabolic stability, and receptor-binding interactions through steric and electronic effects, as well as potential hydrogen bonding or other non-covalent interactions.[4][5] Understanding these effects is crucial for rational drug design and lead optimization.
We will explore the synthesis and characterization of this compound, a potentially novel compound, and compare it with the well-documented 1-ethylpiperidin-4-amine. This analysis will provide a framework for investigating the "magic methyl" effect and its thio-analog in this chemical series.[6]
Physicochemical Properties: A Comparative Overview
The introduction of the methylthio group is anticipated to alter several key physicochemical parameters. A summary of the known and predicted properties is presented below.
| Property | This compound (Predicted) | 1-ethylpiperidin-4-amine[7][8] |
| Molecular Formula | C₈H₁₈N₂S · 2HCl | C₇H₁₆N₂ |
| Molecular Weight | 247.23 g/mol | 128.22 g/mol [7] |
| Predicted LogP | ~1.5 | 0.4294[7] |
| Predicted pKa | Amine (~10.5), Piperidine (~9.0) | Piperidine (~10.8) |
| Predicted Solubility | High in water (as dihydrochloride salt) | Miscible in water |
| Appearance | White to off-white solid (predicted) | Colorless liquid |
The increased lipophilicity (LogP) of the methylthio analog is a direct consequence of the sulfur atom and the additional methyl group. This seemingly minor change can have profound effects on membrane permeability, protein binding, and off-target effects.
Synthesis and Characterization: Experimental Protocols
The synthesis of both compounds can be achieved through reductive amination of a common intermediate, N-substituted-4-piperidone.
Experimental Workflow: Synthesis of Target Compounds
Caption: Synthetic workflow for the target compounds.
Protocol 1: Synthesis of 1-ethylpiperidin-4-amine
-
Synthesis of 1-ethyl-4-piperidone: To a solution of piperidin-4-one hydrochloride monohydrate (1 equivalent) in a suitable solvent such as acetonitrile, add sodium carbonate (3 equivalents) and bromoethane (1 equivalent).[9] Heat the mixture at reflux overnight.[9] After cooling, filter the mixture and concentrate the filtrate. Purify the crude product by flash chromatography to yield 1-ethyl-4-piperidone.[9]
-
Reductive Amination: Dissolve 1-ethyl-4-piperidone (1 equivalent) and ammonium acetate (10 equivalents) in methanol. Add sodium cyanoborohydride (1.5 equivalents) portion-wise while maintaining the temperature below 20°C. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and basify with NaOH. Extract the aqueous layer with dichloromethane. Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation to obtain 1-ethylpiperidin-4-amine.
Protocol 2: Proposed Synthesis of this compound
-
Synthesis of 1-[2-(Methylthio)ethyl]-4-piperidone: Following a similar procedure to Protocol 1, react piperidin-4-one hydrochloride monohydrate with 2-chloroethyl methyl sulfide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF). The reaction progress can be monitored by TLC or LC-MS. After completion, the product can be isolated by extraction and purified by column chromatography.
-
Reductive Amination: Perform reductive amination on 1-[2-(Methylthio)ethyl]-4-piperidone using the same conditions as in Protocol 1, Step 2.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of HCl in ether (2.2 equivalents) dropwise with stirring. The dihydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.
Characterization
Both final compounds should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.
Comparative Biological Evaluation: A Proposed Assay Cascade
Based on the known pharmacology of piperidine derivatives, a series of in vitro assays are proposed to compare the biological activity of the two compounds.[2][3][10]
Proposed Biological Assay Workflow
Caption: Proposed workflow for comparative biological evaluation.
Protocol 3: Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of the compounds for a panel of receptors, including sigma-1, and mu-, delta-, and kappa-opioid receptors.
-
Method: Use commercially available radioligand binding assay kits. Incubate varying concentrations of the test compounds with cell membranes expressing the target receptor and a specific radioligand.
-
Data Analysis: Measure the displacement of the radioligand by the test compound to calculate the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 4: In Vitro ADME Screening
-
Objective: To assess the metabolic stability and membrane permeability of the compounds.
-
Metabolic Stability: Incubate the compounds with human liver microsomes and measure the rate of parent compound depletion over time using LC-MS/MS.
-
Permeability: Use a parallel artificial membrane permeability assay (PAMPA) to predict passive intestinal absorption.
Hypothetical Results and Discussion
To illustrate the potential impact of the methylthio group, we present the following hypothetical data.
Table 2: Hypothetical Comparative Biological Data
| Parameter | 1-[2-(Methylthio)ethyl]piperidin-4-amine | 1-ethylpiperidin-4-amine |
| Sigma-1 Ki (nM) | 15 | 150 |
| Mu-Opioid Ki (nM) | 500 | >10,000 |
| Microsomal Half-life (min) | 45 | 20 |
| PAMPA Permeability (10⁻⁶ cm/s) | 8.5 | 5.2 |
Discussion
The hypothetical data suggests that the introduction of the methylthio group leads to a significant increase in affinity and selectivity for the sigma-1 receptor. This could be due to favorable hydrophobic interactions within the receptor's binding pocket.[6] The increased microsomal stability of the methylthio analog may be attributed to the sulfur atom altering the metabolic profile, potentially blocking a site of metabolism on the ethyl chain.[4] The higher permeability is consistent with the predicted increase in lipophilicity.
Proposed Signaling Pathway
Based on the hypothetical potentiation of sigma-1 receptor activity, we can propose a potential downstream signaling pathway that could be investigated further.
Caption: Hypothetical signaling pathway for the methylthio analog.
Conclusion
This guide provides a comparative framework for evaluating this compound and its des-methylthio analog. The presence of the methylthio group is predicted to enhance lipophilicity and may lead to improved biological activity and metabolic stability. The provided protocols offer a starting point for the synthesis, characterization, and biological evaluation of these compounds. The insights gained from such a comparative study will be invaluable for understanding the structure-activity relationships of substituted piperidines and for the rational design of new therapeutic agents.
References
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Kowiel, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC - NIH. Retrieved from [Link]
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PubChem. 1-(2-Phenylethyl)piperidin-4-amine. Retrieved from [Link]
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Nunes, Y., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC - NIH. Retrieved from [Link]
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Wikipedia. N-Phenethyl-4-piperidinone. Retrieved from [Link]
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PubChem. N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine. Retrieved from [Link]
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Wikipedia. 2C (psychedelics). Retrieved from [Link]
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MSD Manual Professional Edition. Drug–Receptor Interactions. Retrieved from [Link]
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evaluating the selectivity profile of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride against other receptors
A Guide to Evaluating the Selectivity Profile of 1-[2-(Methylthio)ethyl]piperidin-4-amine Dihydrochloride
This guide provides a comprehensive framework for characterizing the receptor selectivity profile of the novel compound, this compound. Given the scarcity of public data on this specific molecule, we will proceed from first principles, outlining a robust, multi-tiered screening strategy. This document is intended for researchers and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice.
The chemical structure, featuring a piperidin-4-amine core, is a common motif in ligands targeting G-protein coupled receptors (GPCRs), particularly aminergic receptors prevalent in the central nervous system. Therefore, our investigation will hypothesize a primary affinity for the serotonin (5-HT) or dopamine receptor families, while establishing a rigorous methodology to uncover any potential off-target interactions that are critical to understanding the compound's therapeutic potential and safety liabilities.
Part 1: Foundational Characterization - Primary Target Affinity
Before assessing selectivity, we must first confirm and quantify the compound's interaction with its hypothesized primary target class. Based on its structural similarity to known CNS-active agents, we will initially test for affinity at the human dopamine D2 receptor (hD2R) and serotonin 2A receptor (h5-HT2A), two well-characterized and highly relevant CNS targets. The primary method for this will be a competitive radioligand binding assay.
Experimental Protocol: Radioligand Binding Assay
This assay quantifies the affinity of our test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.
Objective: To determine the binding affinity (Ki) of this compound for the hD2R and h5-HT2A receptors.
Materials:
-
Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing either hD2R or h5-HT2A.
-
Radioligand:
-
For hD2R: [³H]-Spiperone (a high-affinity D2 antagonist).
-
For h5-HT2A: [³H]-Ketanserin (a high-affinity 5-HT2A antagonist).
-
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-Specific Binding (NSB) Control: A high concentration of a known, non-radioactive ligand (e.g., 10 µM Haloperidol for hD2R; 10 µM Mianserin for h5-HT2A).
-
Filtration Apparatus: Cell harvester and glass fiber filter mats (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound, typically from 10 mM down to 10 pM in the chosen vehicle.
-
Assay Plate Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and the serially diluted test compound.
-
Control Wells:
-
Total Binding: Contains buffer, radioligand, and vehicle only.
-
Non-Specific Binding (NSB): Contains buffer, radioligand, and the high-concentration NSB control ligand.
-
-
Reaction Initiation: Add the cell membranes to each well to start the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by harvesting the plate contents onto the glass fiber filter mats using a cell harvester. The filter mats trap the cell membranes (and any bound radioligand) while unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the resulting sigmoidal curve using a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Interpretation Workflow
Caption: Tiered strategy for efficient off-target selectivity profiling.
Part 3: Functional Confirmation - From Binding to Biology
Affinity (binding) does not always equate to function (agonism or antagonism). A compound might bind tightly to a receptor but elicit no downstream signaling. Therefore, it is crucial to perform functional assays for the primary target and any significant off-target "hits" identified in the binding screens.
Experimental Protocol: cAMP Functional Assay (for Gs/Gi-coupled GPCRs)
This protocol is suitable for GPCRs that signal through the modulation of cyclic AMP (cAMP), such as the D2 receptor (Gi-coupled, decreases cAMP) or a hypothetical Gs-coupled target.
Objective: To determine if the test compound acts as an agonist or antagonist at a target receptor and to quantify its potency (EC₅₀) or inhibitory potency (IC₅₀).
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the target receptor.
-
cAMP Assay Kit: A commercially available kit based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Agonist Control: A known agonist for the target receptor (e.g., Quinpirole for D2R).
-
Forskolin: (For Gi-coupled receptors) A potent activator of adenylyl cyclase used to stimulate a cAMP signal that can then be inhibited.
-
Cell Culture Medium and standard cell culture equipment.
Step-by-Step Methodology:
-
Cell Plating: Seed the stable cell line into 96- or 384-well plates and grow overnight to form a confluent monolayer.
-
Assay Preparation:
-
Agonist Mode: Prepare serial dilutions of the test compound.
-
Antagonist Mode: Prepare serial dilutions of the test compound. Separately, prepare a fixed concentration of the known agonist (typically at its EC₈₀ value).
-
-
Compound Addition:
-
Agonist Mode: Add the diluted test compound directly to the cells.
-
Antagonist Mode: Add the diluted test compound to the cells and incubate for a short period (e.g., 15-30 minutes) before adding the fixed concentration of the agonist.
-
-
(For Gi-coupled targets): Add a fixed concentration of Forskolin to all wells (except negative controls) to induce cAMP production.
-
Incubation: Incubate the plate according to the assay kit manufacturer's instructions (e.g., 30-60 minutes at room temperature) to allow for cAMP modulation.
-
Cell Lysis & Detection: Lyse the cells and perform the detection steps as per the cAMP kit protocol. This typically involves adding detection reagents that generate a signal (e.g., FRET or colorimetric) proportional to the amount of cAMP present.
-
Data Analysis:
-
Read the plate on a suitable plate reader.
-
Agonist Mode: Plot the signal against the log concentration of the test compound. Fit the curve to determine the EC₅₀ (potency) and Emax (efficacy relative to a control agonist).
-
Antagonist Mode: Plot the signal against the log concentration of the test compound. Fit the curve to determine the IC₅₀ (inhibitory potency). Convert this to a functional inhibition constant (Kb) using the Gaddum equation.
-
Hypothetical Data Summary and Comparison
The ultimate goal is to generate a clear, quantitative comparison. The data below is a hypothetical representation of how the final results for this compound could be presented.
Table 1: Binding Affinity and Selectivity Profile
| Target | Binding Affinity (Ki, nM) | Selectivity Ratio (Ki Target / Ki hD2R) | Functional Mode | Functional Potency (EC₅₀/IC₅₀, nM) |
| hD2R (Primary) | 15 | 1 | Antagonist | 25 (IC₅₀) |
| h5-HT2A | 250 | 16.7 | Antagonist | 450 (IC₅₀) |
| hα₁-Adrenergic | 800 | 53.3 | Weak Antagonist | 1,200 (IC₅₀) |
| hM₁ Muscarinic | >10,000 | >667 | Not Determined | >10,000 |
| hERG Channel | >10,000 | >667 | Not Determined | >10,000 |
Interpretation of Hypothetical Data:
In this example, the compound is a potent antagonist of the D2 receptor with moderate (16.7-fold) selectivity over the 5-HT2A receptor and good (>50-fold) selectivity over the α₁-adrenergic receptor. Crucially, it shows no significant affinity for the M₁ muscarinic receptor or the hERG channel at concentrations up to 10 µM, which is a very favorable safety characteristic. This profile suggests the compound warrants further investigation as a potential D2-preferential antagonist.
References
-
Title: The properties of drug-receptor complexes and their measurement by binding methods. Source: Trends in Pharmacological Sciences. URL: [Link]
-
Title: Safety Pharmacology - In Vitro. Source: Eurofins Discovery. URL: [Link]
-
Title: The quantitative analysis of antagonism. Source: Gaddum JH. URL: [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical hazard assessment, regulatory compliance, and operational best practices.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. The primary hazards associated with piperidine derivatives include acute toxicity (if swallowed, inhaled, or in contact with skin), corrosivity (causing severe skin burns and eye damage), and potential environmental toxicity.[3]
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | To protect against accidental splashes of the chemical, which could cause serious eye damage.[3] |
| Hand | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which could lead to irritation or toxic absorption. |
| Body | Flame-retardant lab coat or a chemical-resistant apron. | To protect against spills and contamination of personal clothing. |
| Respiratory | To be used in a well-ventilated area, preferably a chemical fume hood. | To minimize the inhalation of any dust or vapors, which could be toxic.[3] |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the guidelines set forth by regulatory agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]
Step 1: Waste Identification and Segregation
All waste containing this compound, including neat compound, contaminated labware (e.g., vials, pipette tips), and cleaning materials from spills, must be treated as hazardous waste.[6][7]
-
Action: Segregate this waste stream from non-hazardous waste and other incompatible chemical wastes.
-
Causality: Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process.
Step 2: Containerization
Select a waste container that is compatible with the chemical properties of the compound.
-
Action: Use a clearly labeled, leak-proof container with a secure lid. The container material should be robust and non-reactive (e.g., high-density polyethylene).
-
Causality: A proper container prevents spills and leaks, ensuring safe temporary storage in the laboratory. The container must be kept closed unless waste is being added.[6]
Step 3: Labeling
Accurate and detailed labeling of hazardous waste is a critical compliance requirement.[8]
-
Action: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Corrosive").[8]
-
Causality: Proper labeling informs personnel of the container's contents and associated dangers, and it is essential for the waste disposal vendor.
Step 4: Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
Action: Store the waste container in a secondary containment bin to mitigate the impact of any potential leaks. The SAA should be under the direct control of the laboratory personnel.
-
Causality: This practice minimizes the risk of spills and ensures that the waste is managed by trained individuals. Storage limits in an SAA are typically 55 gallons of hazardous waste or one quart of acute hazardous waste.[6][7]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through a licensed waste management facility.[9]
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.[6]
-
Causality: EHS departments are responsible for ensuring that the disposal process complies with all federal, state, and local regulations, including the tracking of waste from "cradle-to-grave."[9]
Part 3: Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully collect the contaminated material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.[7]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Part 4: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
-
EPA Hazardous Waste Management. Axonator. [Link]
-
Laboratory Chemical Waste Managment Guidelines. University of Pennsylvania EHRS. [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. University of North Carolina at Chapel Hill. [Link]
-
Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]
Sources
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. peptide.com [peptide.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. axonator.com [axonator.com]
- 6. vumc.org [vumc.org]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. epa.gov [epa.gov]
Navigating the Safe Handling of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride. By moving beyond a simple checklist and delving into the rationale behind each procedural step, we aim to foster a culture of safety and scientific excellence within your laboratory.
The toxicological properties of this compound have not been fully investigated. However, based on the known hazards of structurally similar piperidine derivatives, it is prudent to treat this compound with a high degree of caution. Piperidine-based compounds can exhibit a range of hazardous properties, including acute toxicity if swallowed, skin corrosivity, and the potential to cause serious eye damage.[1][2][3][4][5] Therefore, a comprehensive approach to personal protective equipment (PPE), operational handling, and waste disposal is not just recommended, but essential.
Core Principles of Safe Handling
Before approaching the bench, it is crucial to internalize the following core safety principles:
-
Assume Hazard: In the absence of comprehensive toxicological data, treat this compound as a hazardous substance.
-
Containment is Key: All handling procedures should be designed to minimize the risk of exposure through inhalation, skin contact, or ingestion.
-
Preparedness for Contingencies: Familiarize yourself with the location and operation of all safety equipment, including eyewash stations, safety showers, and spill kits, before beginning any work.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant gloves (Nitrile, double-gloved)- Chemical splash goggles- Face shield- Lab coat (fully buttoned)- Closed-toe shoes | The primary risk during the handling of the solid form is the inhalation of fine particulates and direct skin or eye contact. A full-face respirator provides the highest level of respiratory and facial protection. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Solution Preparation and Transfer | - Chemical fume hood- Chemical-resistant gloves (Nitrile)- Chemical splash goggles- Face shield- Lab coat (fully buttoned)- Closed-toe shoes | Working within a certified chemical fume hood is mandatory to control potential vapor exposure. Goggles and a face shield protect against accidental splashes during liquid handling. |
| Reaction Quenching and Work-up | - Chemical fume hood- Chemical-resistant gloves (Nitrile)- Chemical splash goggles- Face shield- Lab coat (fully buttoned)- Closed-toe shoes | Similar to solution preparation, all post-reaction manipulations should be conducted in a fume hood to prevent exposure to the compound and any potentially hazardous byproducts. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a well-defined operational and disposal plan is crucial for ensuring the safety of yourself, your colleagues, and the environment.
Experimental Workflow
Figure 1: A generalized workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before handling the compound, ensure that a current Safety Data Sheet (SDS) for a structurally similar compound is readily available and has been reviewed.[1][2][3][4][5][6][7][8][9]
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary glassware and equipment within the fume hood.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Solution Preparation:
-
Perform all weighing operations within the fume hood or a dedicated containment enclosure.
-
Use a disposable weighing boat to avoid cross-contamination.
-
Slowly add the solid to the solvent to prevent splashing.
-
Ensure the container is securely capped after the solution is prepared.
-
-
Reaction and Work-up:
-
Conduct all reactions within the chemical fume hood.
-
Use appropriate clamps and supports to secure all glassware.
-
Monitor the reaction for any unexpected changes.
-
Quench reactions carefully, especially if they are exothermic.
-
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is a critical final step.
-
Solid Waste: All contaminated solid waste, including gloves, weighing boats, and paper towels, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Decontamination: All glassware and equipment that has come into contact with the compound should be thoroughly decontaminated. A triple rinse with an appropriate solvent is recommended. The rinsate should be collected as hazardous waste.
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your team.
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. carlroth.com [carlroth.com]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
